molecular formula C7H7BrN2O2 B052524 Methyl 2-amino-5-bromonicotinate CAS No. 50735-34-7

Methyl 2-amino-5-bromonicotinate

Cat. No.: B052524
CAS No.: 50735-34-7
M. Wt: 231.05 g/mol
InChI Key: POWKBBOOIZBIRZ-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-bromonicotinate is a high-value, multi-functional chemical scaffold of significant interest in medicinal chemistry and materials science. This compound features a bromine atom at the 5-position of the nicotinate ring, which serves as an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), enabling rapid diversification of the core structure. Simultaneously, the electron-rich 2-amino group and the methyl ester moiety provide additional sites for functionalization or serve as key elements for hydrogen bonding in molecular recognition. Its primary research application is as a pivotal building block in the synthesis of complex heterocyclic compounds, particularly in developing novel kinase inhibitors, receptor antagonists, and other small-molecule therapeutics targeting various disease pathways. Furthermore, its rigid, conjugated structure makes it a candidate for creating organic electronic materials and fluorescent probes. This reagent offers researchers a versatile starting point for constructing sophisticated molecular architectures, accelerating the discovery and optimization of new chemical entities in both pharmaceutical and material science laboratories.

Properties

IUPAC Name

methyl 2-amino-5-bromopyridine-3-carboxylate
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InChI

InChI=1S/C7H7BrN2O2/c1-12-7(11)5-2-4(8)3-10-6(5)9/h2-3H,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POWKBBOOIZBIRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CC(=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10376965
Record name methyl 2-amino-5-bromonicotinate
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Molecular Weight

231.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

50735-34-7
Record name Methyl 2-amino-5-bromonicotinate
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Record name methyl 2-amino-5-bromonicotinate
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Record name Methyl 2-amino-5-bromonicotinate
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Foundational & Exploratory

An In-depth Technical Guide on the Physical Properties of Methyl 2-amino-5-bromonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of chemical intermediates is paramount for successful synthesis and formulation. Methyl 2-amino-5-bromonicotinate is a key building block in the creation of a variety of pharmaceutical and agrochemical compounds. This technical guide provides a detailed overview of its core physical properties, experimental protocols for its synthesis, and a visual representation of its property relationships.

Core Physical and Chemical Properties

This compound is a heterocyclic compound that serves as a versatile intermediate in organic synthesis.[1] Its chemical structure, incorporating a pyridine ring with amino, bromo, and methyl ester functional groups, makes it a valuable precursor for creating more complex molecules.[2]

Quantitative Data Summary

The physical properties of this compound are summarized in the table below, providing a consolidated view of its key characteristics.

PropertyValueSource(s)
Molecular Formula C7H7BrN2O2[1][2][3]
Molecular Weight 231.05 g/mol [1][2][3]
CAS Number 50735-34-7[1][2][4]
Appearance White to yellow solid[2][3]
Melting Point 143-146 °C[1][3][4]
Boiling Point 275.2 °C at 760 mmHg (Predicted)[1][3][4]
Density 1.7 ± 0.1 g/cm³ (Experimental)[1]
1.662 ± 0.06 g/cm³ (Predicted)[3][4]
pKa 2.45 ± 0.49 (Predicted)[3][4]
Refractive Index 1.608[1]
Flash Point 120.3 ± 25.9 °C[1]
Storage Temperature 0-8 °C, under inert gas (Nitrogen or Argon)[2][4]

Experimental Protocols

A common method for the synthesis of this compound involves the bromination of a precursor, followed by esterification. The following protocol is a representative example found in the literature.

Synthesis of this compound [1]

This synthesis is a two-step process starting from 2-aminonicotinic acid.

Step 1: Bromination of 2-aminonicotinic acid

  • A solution of 2-aminonicotinic acid methyl ester (2 g, 13.15 mmol) and sodium bicarbonate (2.2 g, 26.31 mmol) is prepared in dichloromethane (DCM, 30 mL).

  • The mixture is stirred and cooled to 0 °C in an ice bath.

  • A solution of bromine (1.01 mL) in DCM (20 mL) is added dropwise to the cooled mixture.

  • The reaction is monitored for completion.

Step 2: Esterification of 2-amino-5-bromonicotinic acid

  • To a solution of 2-amino-5-bromonicotinic acid (1.0 g, 4.6 mmol) in methanol (10 mL), concentrated sulfuric acid (2.0 mL, 36.8 mmol) is added dropwise.

  • The reaction mixture is heated to 80 °C and stirred for 18 hours.

  • The completion of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is neutralized with a saturated aqueous solution of sodium bicarbonate (NaHCO3) and extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are dried over magnesium sulfate (MgSO4) and concentrated in vacuo.

  • The resulting product, this compound, is obtained as a white powder (1.0 g, 94% yield) and can be used without further purification.

Characterization Data:

  • Melting Point: 148–149 °C[1]

  • 1H NMR (400 MHz, d6-DMSO): δ 8.24 (1H, d, J=2.4 Hz), 8.21 (1H, d, J=2.4 Hz), 6.68–6.19 (2H, br.s), 3.89 (3H, s)[1]

  • 13C NMR (100 MHz, d6-DMSO): δ 166.6, 158.0, 154.4, 142.0, 107.5, 106.1, 52.4[1]

  • HRMS (ESI+): Calculated for C7H7N2O2Br [M+H]+ 230.9764/232.9743, found 230.9765/232.9745[1]

  • IR (neat, cm−1): ν 3425, 3131, 2918, 1704, 1620, 1223, 796, 526[1]

Logical Relationships of Physical Properties

The physical properties of a compound are interconnected and influence its behavior in various applications. The following diagram illustrates the logical relationships between the core physical properties of this compound.

G Figure 1: Interrelation of Physical Properties A Molecular Structure (C7H7BrN2O2) B Molecular Weight (231.05 g/mol) A->B Determines C Melting Point (143-146 °C) B->C Influences D Boiling Point (275.2 °C, Predicted) B->D Influences E Density (1.7 g/cm³) B->E Influences F Appearance (White to yellow solid) C->F Defines State

References

Synthesis of Methyl 2-amino-5-bromonicotinate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthesis routes for Methyl 2-amino-5-bromonicotinate, a key intermediate in the pharmaceutical industry. The document details experimental protocols, presents quantitative data in a structured format, and includes visualizations of the reaction pathways to facilitate understanding and replication.

Introduction

This compound (CAS No: 50735-34-7) is a crucial building block in the synthesis of a variety of bioactive molecules and active pharmaceutical ingredients (APIs).[1][2] Its structure, featuring a brominated pyridine ring with both amino and methyl ester functionalities, makes it a versatile substrate for further chemical modifications, particularly in the development of novel therapeutics. This guide outlines the two principal synthetic strategies for its preparation: the bromination of a pre-existing ester and the esterification of a brominated acid.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular FormulaC₇H₇BrN₂O₂[1][3]
Molecular Weight231.05 g/mol [3][4]
AppearanceWhite to yellow solid/Off-white to pale yellow crystalline powder[1][5]
Melting Point143-146 °C / 148-149 °C[3][4]
Boiling Point275.2±35.0 °C (Predicted)[4]
Density1.662±0.06 g/cm³ (Predicted)[4]
Purity (HPLC)≥98%[1][5]

Synthesis Route 1: Bromination of Methyl 2-aminonicotinate

This synthetic approach involves the direct bromination of Methyl 2-aminonicotinate. The amino group at the 2-position directs the electrophilic substitution to the 5-position of the pyridine ring.

Synthesis_Route_1 cluster_reagents Methyl 2-aminonicotinate Methyl 2-aminonicotinate This compound This compound Methyl 2-aminonicotinate->this compound   Br2, NaHCO3 Br2, NaHCO3 DCM, 0°C DCM, 0°C

Figure 1: Bromination of Methyl 2-aminonicotinate.
Experimental Protocol

The following protocol is based on a documented laboratory procedure[3]:

  • Dissolution: In a suitable reaction vessel, dissolve Methyl 2-aminonicotinate (2 g, 13.15 mmol) and sodium bicarbonate (2.2 g, 26.31 mmol) in dichloromethane (DCM, 30 mL).

  • Cooling: Cool the stirred solution to 0 °C using an ice bath.

  • Bromination: Prepare a solution of bromine (1.01 mL) in DCM (20 mL). Add this bromine solution dropwise to the reaction mixture at 0 °C.

  • Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is typically subjected to an aqueous work-up to remove inorganic salts and neutralize any remaining acid.

  • Purification: The crude product is then purified, commonly through recrystallization or column chromatography, to yield the final product.

Synthesis Route 2: Esterification of 2-Amino-5-bromonicotinic Acid

This alternative route begins with 2-Amino-5-bromonicotinic acid, which is then esterified to form the desired methyl ester. This method is advantageous if the brominated acid is a more readily available starting material. 2-Amino-5-bromonicotinic acid can be prepared by the bromination of 2-aminonicotinic acid[6].

Synthesis_Route_2 cluster_reagents 2-Amino-5-bromonicotinic acid 2-Amino-5-bromonicotinic acid This compound This compound 2-Amino-5-bromonicotinic acid->this compound   Methanol, H2SO4 Methanol, H2SO4 80°C, 18h 80°C, 18h

Figure 2: Esterification of 2-Amino-5-bromonicotinic acid.
Experimental Protocol

The following detailed protocol has been reported[3]:

  • Reaction Setup: To a solution of 2-amino-5-bromonicotinic acid (1.0 g, 4.6 mmol) in methanol (10 mL), add concentrated sulfuric acid (2.0 mL, 36.8 mmol) dropwise.

  • Heating: Stir the mixture at 80 °C for 18 hours.

  • Monitoring: Monitor the reaction for completion using TLC.

  • Solvent Removal: After the reaction is complete, remove the solvent under reduced pressure.

  • Neutralization and Extraction: Neutralize the residue with a saturated aqueous solution of NaHCO₃. Extract the product with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over MgSO₄, and concentrate in vacuo.

  • Product Isolation: The procedure affords the product as a white powder (1.0 g, 94% yield) without the need for further purification.

Quantitative Data Summary

The table below summarizes the reported quantitative data for the synthesis and characterization of this compound.

Data TypeValueReference
Route 2 Yield 94%[3]
¹H NMR (400 MHz, d₆-DMSO) δ 8.24 (1H, d, J=2.4 Hz), 8.21 (1H, d, J=2.4 Hz), 6.68–6.19 (2H, br.s), 3.89 (3H, s)[3]
¹³C NMR (100 MHz, d₆-DMSO) δ 166.6, 158.0, 154.4, 142.0, 107.5, 106.1, 52.4[3]
HRMS (ESI+) Calc. for C₇H₇N₂O₂Br [M+H]⁺ 230.9764/232.9743, found 230.9765/232.9745[3]
IR (neat, cm⁻¹) ν 3425, 3131, 2918, 1704, 1620, 1223, 796, 526[3]

Experimental Workflow Visualization

The logical flow of the experimental procedures for both synthesis routes can be visualized as follows.

Experimental_Workflow cluster_route1 Route 1: Bromination cluster_route2 Route 2: Esterification A1 Dissolve Reactants (Methyl 2-aminonicotinate, NaHCO3 in DCM) A2 Cool to 0°C A1->A2 A3 Add Bromine Solution A2->A3 A4 Reaction Monitoring (TLC) A3->A4 A5 Aqueous Work-up A4->A5 A6 Purification A5->A6 B1 Dissolve Reactant (2-Amino-5-bromonicotinic acid in Methanol) B2 Add Sulfuric Acid B1->B2 B3 Heat at 80°C for 18h B2->B3 B4 Reaction Monitoring (TLC) B3->B4 B5 Solvent Removal B4->B5 B6 Neutralization & Extraction B5->B6 B7 Drying & Concentration B6->B7

Figure 3: Comparative experimental workflows.

Conclusion

This guide has detailed two reliable and well-documented synthetic routes for the preparation of this compound. The choice between the bromination of Methyl 2-aminonicotinate and the esterification of 2-Amino-5-bromonicotinic acid will likely depend on the availability and cost of the starting materials. The provided experimental protocols and characterization data serve as a valuable resource for researchers and professionals in the field of drug discovery and development, enabling the efficient and reproducible synthesis of this important chemical intermediate.

References

Methyl 2-amino-5-bromonicotinate molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Methyl 2-amino-5-bromonicotinate

For researchers, scientists, and professionals in drug development, a precise understanding of the fundamental physicochemical properties of chemical compounds is paramount. This document provides the core data for this compound, a key building block in the synthesis of various bioactive molecules.

Physicochemical Data Summary

The molecular formula and molecular weight are critical identifiers for any chemical compound, essential for stoichiometric calculations in synthesis, and for characterization in analytical procedures. The data for this compound is presented below.

PropertyValue
Molecular FormulaC7H7BrN2O2
Molecular Weight231.05 g/mol

The molecular formula, C7H7BrN2O2, indicates the elemental composition of the molecule.[1][2][3] The molecular weight is 231.05 g/mol .[1][2][3]

Logical Relationship Diagram

The following diagram illustrates the direct relationship between the compound's name and its fundamental molecular properties.

Compound This compound Properties Molecular Formula C7H7BrN2O2 Molecular Weight 231.05 Compound->Properties

Figure 1. Core properties of this compound.

References

A Technical Guide to Methyl 2-amino-5-bromopyridine-3-carboxylate and Its Analogs for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents. Among these, aminobromopyridine scaffolds are particularly valuable as versatile intermediates in the synthesis of complex molecules for drug discovery. This technical guide provides an in-depth overview of Methyl 2-amino-5-bromopyridine-3-carboxylate.

Chemical Properties and Identification

Precise identification and characterization are critical for any chemical entity used in research and development. The following tables summarize the key identifiers and physical properties for the relevant compounds.

Table 1: Chemical Identification
Compound NameIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
User-specified Compound Methyl 2-amino-5-bromopyridine-3-carboxylateNot FoundC₇H₇BrN₂O₂231.05
Structural Isomer Methyl 5-amino-2-bromopyridine-3-carboxylate1805616-77-6[1]C₇H₇BrN₂O₂[1]231.05[1]
Key Precursor 2-Amino-5-bromopyridine5-bromopyridin-2-amine[2]1072-97-5[2][3]C₅H₅BrN₂[3]
Table 2: Physical Properties
Compound NameAppearanceMelting Point (°C)
Methyl 5-bromopyridine-3-carboxylate (related compound)Solid[4]96 - 100[4]
2-Amino-5-bromopyridine -133 - 138[3]

Synthesis and Experimental Protocols

The synthesis of substituted aminobromopyridines typically involves multi-step processes starting from readily available pyridine precursors.

Proposed Synthesis of Methyl 2-amino-5-bromopyridine-3-carboxylate

A plausible synthetic route to the target compound can be conceptualized based on established organic chemistry principles. The following workflow illustrates a potential pathway starting from 2-aminopyridine-3-carboxylic acid.

Synthetic_Pathway Conceptual Synthesis Workflow A 2-Aminopyridine-3-carboxylic Acid B Methyl 2-aminopyridine-3-carboxylate A->B Esterification (MeOH, H2SO4) C Methyl 2-amino-5-bromopyridine-3-carboxylate B->C Bromination (NBS or Br2)

Caption: A conceptual workflow for the synthesis of the target compound.

Experimental Protocol: Synthesis of 2-Amino-5-bromopyridine

A common and well-documented precursor for this family of compounds is 2-Amino-5-bromopyridine. Its synthesis from 2-aminopyridine is a foundational procedure.[5]

Objective: To synthesize 2-Amino-5-bromopyridine via bromination of 2-aminopyridine.

Materials:

  • 2-aminopyridine

  • Acetic acid

  • Bromine (Br₂)

  • 40% Sodium hydroxide solution

  • Petroleum ether (b.p. 60-80°C)

  • Ice

Procedure:

  • In a three-necked flask equipped with a stirrer, dropping funnel, and condenser, dissolve 3.0 moles of 2-aminopyridine in 500 ml of acetic acid.

  • Cool the solution to below 20°C using an ice bath.

  • While stirring vigorously, add a solution of 3.0 moles of bromine dissolved in 300 ml of acetic acid dropwise over 1 hour.

  • After the addition is complete, pour the reaction mixture into 5 liters of ice water.

  • Neutralize the solution by slowly adding approximately 2 liters of 40% sodium hydroxide solution.

  • Collect the precipitated product by filtration and wash it with water until the washings are free of bromide ions.

  • Dry the crude product at 110°C. The product will be contaminated with some 2-amino-3,5-dibromopyridine.[6]

  • To purify, wash the dried solid with three 500-ml portions of hot petroleum ether to remove the dibrominated impurity.[6]

  • The remaining solid is 2-amino-5-bromopyridine, which should be sufficiently pure for subsequent reactions.[6]

Applications in Research and Drug Development

2-Amino-5-bromopyridine and its derivatives are highly valued building blocks in the pharmaceutical industry due to their versatile reactivity.[5][7]

  • Scaffold for Complex Molecules: The pyridine ring, combined with an amino group and a bromine atom, provides multiple reaction sites. The bromine atom is particularly useful for introducing chemical diversity through cross-coupling reactions like the Suzuki or Buchwald-Hartwig couplings.[7]

  • Anti-Cancer Agents: These intermediates are crucial in the synthesis of novel compounds aimed at treating cancer.[7] Researchers utilize this scaffold to design molecules that can interact with specific biological targets in cancer cells, aiming for higher efficacy and lower side effects.[7]

  • Anti-Inflammatory Drugs: The aminobromopyridine core is also a key component in the development of new anti-inflammatory agents, contributing to the pipeline of treatments for chronic inflammatory diseases.[7]

  • Antineoplastic Activity: Substituted aminopyridine derivatives have been synthesized and evaluated for their antineoplastic activity, with some compounds showing significant efficacy in preclinical models such as L1210 leukemia.[8]

Drug_Discovery_Workflow Role in Drug Discovery cluster_0 Chemical Synthesis cluster_1 Biological Screening cluster_2 Preclinical Development A 2-Amino-5-bromopyridine (Intermediate) B Methyl 2-amino-5-bromopyridine-3-carboxylate (Scaffold) A->B Functionalization C Novel API Library B->C Coupling Reactions D High-Throughput Screening C->D E Lead Compound Identified D->E F Target Validation E->F G Candidate Drug F->G

Caption: Role of aminobromopyridine scaffolds in a typical drug discovery pipeline.

Safety and Handling

Working with halogenated heterocyclic compounds requires strict adherence to safety protocols. The following data is compiled from related molecules and should be considered for handling Methyl 2-amino-5-bromopyridine-3-carboxylate.

Table 3: Hazard and Safety Information for Related Compounds
CompoundGHS Pictogram(s)Signal WordHazard Statements
Methyl 5-bromopyridine-3-carboxylate DangerH315: Causes skin irritation.H318: Causes serious eye damage.H335: May cause respiratory irritation.[4]
2-Amino-5-bromopyridine WarningH315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.

General Handling Precautions:

  • Use only in a well-ventilated area, preferably within a fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid breathing dust, fumes, or vapors.

  • Wash hands thoroughly after handling.

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Keep away from strong oxidizing agents and strong acids.

References

Solubility Profile of Methyl 2-amino-5-bromonicotinate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an overview of the solubility characteristics of Methyl 2-amino-5-bromonicotinate, a key intermediate in pharmaceutical and agrochemical synthesis. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document outlines a comprehensive, generalized experimental protocol for determining the solubility of this compound in various organic solvents. This guide also includes a visual representation of the experimental workflow to aid researchers in designing their own solubility studies.

Introduction

This compound (CAS No: 50735-34-7) is a versatile heterocyclic building block used in the synthesis of a wide range of biologically active molecules. Its unique structure, featuring amino, bromo, and methyl ester functional groups on a pyridine ring, makes it a valuable starting material in drug discovery and development. Understanding the solubility of this compound in various organic solvents is crucial for its effective use in synthesis, purification, and formulation processes.

While extensive searches of chemical databases and scientific literature have been conducted, specific quantitative data on the solubility of this compound remains scarce. This guide, therefore, aims to provide a practical framework for researchers to determine these solubility parameters in their own laboratory settings.

Qualitative Solubility Data

Based on available information, the following qualitative solubility characteristics of this compound have been reported:

SolventQualitative Solubility
Dimethyl Sulfoxide (DMSO)Soluble
Dimethylformamide (DMF)Soluble
ChloroformSlightly Soluble
MethanolSlightly Soluble
WaterSparingly Soluble

It is important to note that "soluble," "slightly soluble," and "sparingly soluble" are general terms and the actual solubility can vary significantly with temperature and the specific grade of the solvent.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in organic solvents. This protocol is based on the widely used isothermal equilibrium method.

Materials and Equipment
  • Solute: High-purity this compound (≥98%)

  • Solvents: Anhydrous, analytical grade organic solvents of interest (e.g., methanol, ethanol, isopropanol, ethyl acetate, acetone, acetonitrile, tetrahydrofuran, toluene, dichloromethane)

  • Apparatus:

    • Analytical balance (±0.1 mg accuracy)

    • Thermostatic shaker or magnetic stirrer with a hot plate

    • Temperature-controlled water bath or oil bath

    • Calibrated thermometer or thermocouple

    • Vials or flasks with airtight seals

    • Syringes and syringe filters (e.g., 0.22 µm PTFE)

    • Volumetric flasks and pipettes

    • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume or mass of a specific organic solvent. The presence of undissolved solid is essential to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker or a temperature-controlled bath set to the desired temperature (e.g., 25 °C, 37 °C).

    • Agitate the mixtures for a sufficient time to reach equilibrium. The time required for equilibrium should be determined experimentally (e.g., by taking measurements at different time points until the concentration of the solute in the solution remains constant). A typical duration is 24-48 hours.

  • Sample Collection and Preparation:

    • Once equilibrium is reached, stop the agitation and allow the solid to settle for at least 2 hours at the constant experimental temperature.

    • Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe (to the experimental temperature) to avoid precipitation.

    • Immediately filter the collected sample through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

    • Dilute the filtered sample with a suitable solvent (often the same solvent used for the experiment or a mobile phase component for HPLC analysis) to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations of this compound to accurately quantify the solute concentration in the experimental samples.

  • Data Calculation:

    • Calculate the solubility of this compound in the respective solvent at the given temperature. The solubility can be expressed in various units, such as:

      • g/100 mL: (grams of solute / 100 mL of solvent)

      • mol/L (Molarity): (moles of solute / Liters of solution)

      • Mass fraction: (mass of solute / total mass of the solution)

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Solubility_Determination_Workflow cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis cluster_results Results prep1 Add excess solute to solvent in sealed vials prep2 Equilibrate at constant temperature with agitation prep1->prep2 Establish Equilibrium sample1 Cease agitation and allow solid to settle prep2->sample1 sample2 Withdraw supernatant with a pre-conditioned syringe sample1->sample2 sample3 Filter the sample to remove undissolved solid sample2->sample3 analysis1 Dilute the filtered sample to a known volume sample3->analysis1 analysis2 Quantify concentration using HPLC or UV-Vis analysis1->analysis2 results1 Calculate solubility (e.g., g/100mL, mol/L) analysis2->results1 analysis3 Prepare and run a calibration curve analysis3->analysis2

Experimental workflow for solubility determination.

Conclusion

Methyl 2-amino-5-bromonicotinate melting point and boiling point

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-amino-5-bromonicotinate

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of key chemical intermediates is paramount. This compound, a versatile building block in the synthesis of various pharmaceutical agents, is one such compound. This technical guide provides a detailed overview of its melting and boiling points, supported by experimental data and protocols.

Physicochemical Data

The melting and boiling points of this compound are critical parameters for its purification, handling, and storage. The following table summarizes the available quantitative data for these properties.

PropertyValueSource
Melting Point 143-146 °C[1][2]
Boiling Point 275.2 °C at 760 mmHg[1]
275.2 ± 35.0 °C (Predicted)[2]

Experimental Protocols

The following protocols are based on synthesis procedures that yield this compound, from which the melting and boiling points would be determined.

Synthesis of this compound

Protocol 1:

A suspension of 2-amino-5-bromonicotinic acid hydrobromide (18.8 g, 60.0 mmol) in 150 mL of methanol was treated with concentrated sulfuric acid (6 mL). The mixture was heated at 75 °C for 2 days. After this period, the solvent was evaporated. The residue was diluted with water (100 mL) and basified with solid sodium bicarbonate to a pH of 7-8. The product was then extracted with ethyl acetate (3 x 100 mL). The combined organic extracts were washed with brine (50 mL), dried over sodium sulfate, and filtered. The filtrate was concentrated in vacuo, and the resulting residue was purified by flash chromatography (eluent: ethyl acetate/hexanes, 1/4) to afford this compound as a white solid in 36% yield (5.0 g).[1]

Protocol 2:

In a 1000 mL three-neck round bottom flask, 2-amino-5-bromonicotinic acid (27.40 g, 126.88 mmol) was placed in an ice-water bath. Methanol (250 mL) was added, and the mixture was stirred for 15 minutes. Sulfuric acid (125.80 mL, 2360.00 mmol) was then slowly added dropwise. The reaction mixture was stirred for 8 hours at 80 °C under a nitrogen atmosphere. Subsequently, the mixture was poured into 1500 mL of ice water and neutralized with NaHCO₃ to a pH of 7. The product was extracted with dichloromethane, and the organic layer was separated and purified by column chromatography (100% dichloromethane) to yield the final product as a solid (18.5 g, 63% yield).[1]

Determination of Melting and Boiling Points

While the provided synthesis methods do not detail the specific apparatus used for melting and boiling point determination, standard laboratory procedures would be employed.

  • Melting Point Determination: A small sample of the purified solid this compound would be placed in a capillary tube and heated in a calibrated melting point apparatus. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded as the melting point.

  • Boiling Point Determination: The boiling point would be determined by distillation at a specific pressure. For a substance with a high boiling point, vacuum distillation is often employed to prevent decomposition. The temperature at which the liquid boils and its vapor is in equilibrium with the liquid at a given pressure is recorded as the boiling point.

Workflow Visualization

The following diagram illustrates the key steps in the synthesis and purification of this compound as described in the experimental protocols.

SynthesisWorkflow start Start: 2-amino-5-bromonicotinic acid reaction Reaction: Heating start->reaction reagents Reagents: Methanol (MeOH) Sulfuric Acid (H₂SO₄) reagents->reaction workup Work-up: Neutralization (NaHCO₃) Extraction reaction->workup purification Purification: Column Chromatography workup->purification product Product: Methyl 2-amino-5- bromonicotinate purification->product

Synthesis Workflow for this compound.

References

Technical Guide to the Storage and Stability of Methyl 2-amino-5-bromonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the recommended storage, stability, and handling guidelines for Methyl 2-amino-5-bromonicotinate. The information compiled herein is intended to support researchers and professionals in ensuring the integrity and purity of this compound throughout its lifecycle in a laboratory or development setting.

Compound Overview

This compound is a substituted pyridine derivative with the chemical formula C₇H₇BrN₂O₂. It serves as a key intermediate in the synthesis of a variety of pharmaceutical compounds and other complex organic molecules. Its stability is crucial for the reliability and reproducibility of experimental results.

Recommended Storage and Handling

Proper storage and handling are paramount to prevent the degradation of this compound. The following guidelines are based on information from safety data sheets and product information from chemical suppliers.

Storage Conditions:

  • Temperature: The recommended storage temperature is between 2°C and 8°C.[1]

  • Atmosphere: To prevent potential degradation, it is advisable to store the compound under an inert gas, such as argon or nitrogen.

  • Container: The compound should be kept in a tightly sealed container to protect it from moisture and air.

Handling Precautions:

  • Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle the compound in a well-ventilated area or under a fume hood.

  • Avoid inhalation of dust and direct contact with skin and eyes.

  • In case of contact, wash the affected area thoroughly with water.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C₇H₇BrN₂O₂
Molecular Weight 231.05 g/mol
Appearance White to off-white crystalline powder
Melting Point 143-146 °C
Solubility Soluble in methanol, chloroform, and ethyl acetate. Slightly soluble in water.[2]

Stability Profile and Potential Degradation Pathways

Potential Degradation Pathways:

  • Hydrolysis: The ester functional group is susceptible to hydrolysis, which can be catalyzed by both acidic and basic conditions. This reaction would yield 2-amino-5-bromonicotinic acid and methanol. A study on the closely related compound, methyl nicotinate, showed that in an aqueous solution at 4°C, it degrades to nicotinic acid at a rate of approximately 0.5% per year.[1][3] The rate of hydrolysis is expected to increase with higher temperatures and at pH values deviating from neutral.

  • Oxidation: The aminopyridine ring may be susceptible to oxidation, potentially leading to the formation of N-oxides or other oxidative degradation products.

  • Photodegradation: Brominated aromatic compounds can undergo photodecomposition upon exposure to UV light. This can involve the cleavage of the carbon-bromine bond, leading to debromination.

  • Thermal Degradation: At elevated temperatures, brominated aromatic compounds can decompose.[4][5][6] For this compound, this could involve decarboxylation, debromination, or other fragmentation pathways.

A proposed logical workflow for the handling and stability assessment of this compound is illustrated in the following diagram.

G Workflow for Storage and Stability Assessment cluster_storage Storage & Handling cluster_stability_testing Stability Testing (Proposed) cluster_assessment Assessment storage_conditions Store at 2-8°C under inert atmosphere in a tightly sealed container handling Handle with appropriate PPE in a well-ventilated area storage_conditions->handling forced_degradation Forced Degradation Studies (Acid, Base, Oxidative, Photolytic, Thermal) handling->forced_degradation analytical_method Develop & Validate Stability-Indicating Analytical Method (e.g., HPLC) forced_degradation->analytical_method degradation_profiling Characterize Degradation Products (e.g., LC-MS) analytical_method->degradation_profiling data_analysis Analyze Degradation Kinetics and Pathways degradation_profiling->data_analysis shelf_life Establish Shelf-Life and Re-test Period data_analysis->shelf_life

Workflow for Storage and Stability Assessment

Proposed Experimental Protocols for Stability Assessment

The following are proposed, generalized protocols for conducting forced degradation studies to evaluate the stability of this compound. These are based on common practices for small molecule drug substances and intermediates.[7]

Stability-Indicating Analytical Method

A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection would be a suitable starting point for developing a stability-indicating assay.

  • Column: C18, e.g., 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH 3-7) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min

  • Detection: UV detection at a wavelength determined by the UV absorbance maximum of the compound.

  • Column Temperature: Ambient or controlled (e.g., 30°C)

The method should be validated for specificity, linearity, accuracy, precision, and robustness according to established guidelines.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to demonstrate the specificity of the analytical method.[8]

General Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Subject aliquots of the stock solution to the stress conditions outlined below.

  • At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Analyze the stressed samples by the developed stability-indicating HPLC method.

Stress Conditions:

ConditionProposed Method
Acid Hydrolysis Treat the sample solution with 0.1 M HCl at 60°C.
Base Hydrolysis Treat the sample solution with 0.1 M NaOH at room temperature.
Oxidative Degradation Treat the sample solution with 3% H₂O₂ at room temperature.
Photolytic Degradation Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light (e.g., in a photostability chamber).
Thermal Degradation Expose the solid compound to elevated temperatures (e.g., 80°C) in a controlled oven.

Summary of Potential Degradation Products

Based on the expected degradation pathways, the following table summarizes potential degradation products that should be monitored during stability studies.

Degradation PathwayPotential Degradation ProductAnalytical Technique for Characterization
Hydrolysis 2-Amino-5-bromonicotinic acidLC-MS, NMR
Photodegradation Methyl 2-aminonicotinate (debrominated)LC-MS, NMR
Oxidation N-oxide derivativesLC-MS, NMR

Conclusion

While specific stability data for this compound is limited in the public domain, an understanding of its chemical structure and the behavior of analogous compounds allows for the formulation of robust storage, handling, and stability assessment protocols. Adherence to the recommended storage conditions of 2-8°C under an inert atmosphere is critical to maintain its purity. For in-depth stability analysis, the development of a validated stability-indicating HPLC method coupled with forced degradation studies is recommended to identify potential degradation products and establish a shelf-life for the compound.

References

A Technical Guide to the Key Structural Features of Methyl 2-amino-5-bromonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Methyl 2-amino-5-bromonicotinate is a highly functionalized pyridine derivative that serves as a crucial building block in the synthesis of complex organic molecules. Its unique arrangement of an amino group, a bromine atom, and a methyl ester on a pyridine core makes it an exceptionally versatile reagent in medicinal chemistry and drug development. This guide provides an in-depth analysis of its core structural features, physicochemical properties, and synthetic protocols, tailored for researchers and scientists in the field. The compound is a key intermediate in the synthesis of a variety of pharmaceuticals, including potential anti-inflammatory and anti-cancer agents.[1]

Core Chemical Structure and Functional Groups

This compound, with the molecular formula C₇H₇BrN₂O₂, possesses a substituted pyridine ring at its core.[1][2][3] The strategic placement of its functional groups dictates its chemical reactivity and utility.

  • Pyridine Ring: The aromatic heterocyclic ring is the central scaffold, providing a rigid framework for the appended functional groups.

  • Amino Group (-NH₂): Located at the C2 position, this electron-donating group activates the pyridine ring and serves as a key nucleophilic site for further chemical modifications.

  • Bromo Group (-Br): Positioned at C5, the bromine atom is a critical functional handle. It acts as an excellent leaving group in various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, enabling the facile introduction of diverse molecular fragments.

  • Methyl Ester Group (-COOCH₃): The methyl nicotinate moiety at the C3 position provides a site for derivatization, most commonly through amidation to form a wide range of carboxamides.

The interplay between the electron-donating amino group and the electron-withdrawing bromo and ester groups creates a unique electronic profile that influences the molecule's reactivity and biological interactions.

chemical_structure Fig 1: Key Functional Groups cluster_groups Structural Components A This compound B Pyridine Core (Aromatic Heterocycle) A->B C Amino Group (-NH₂) at C2 A->C D Bromo Group (-Br) at C5 A->D E Methyl Ester Group (-COOCH₃) at C3 A->E

Caption: Fig 1: A logical diagram illustrating the core structural components of this compound.

Physicochemical and Spectroscopic Data

The structural features are empirically confirmed through various analytical techniques. The quantitative data provides a clear fingerprint for the compound's identity and purity.

Table 1: Physicochemical Properties

PropertyValueReference
Molecular Formula C₇H₇BrN₂O₂[1],[2],[3]
Molecular Weight 231.05 g/mol [1],[2]
Appearance White to yellow solid[1],[4]
Melting Point 143-146 °C[2],[4],[5]
Boiling Point 275.2 °C (Predicted)[2],[4],[5]
Density ~1.7 g/cm³ (Predicted)[2]
pKa 2.45 (Predicted)[4],[5]

Table 2: Spectroscopic Data Summary

TechniqueData and InterpretationReference
¹H NMR (400 MHz, d₆-DMSO): δ 8.24 (d, 1H), 8.21 (d, 1H), 6.68–6.19 (br.s, 2H), 3.89 (s, 3H). Peaks correspond to the two aromatic protons on the pyridine ring, the two protons of the amino group, and the three protons of the methyl ester.[2]
¹³C NMR (100 MHz, d₆-DMSO): δ 166.6, 158.0, 154.4, 142.0, 107.5, 106.1, 52.4. Signals represent the carbonyl carbon, the five distinct carbons of the pyridine ring, and the methyl carbon.[2]
IR (neat, cm⁻¹): ν 3425, 3131 (N-H stretch), 2918 (C-H stretch), 1704 (C=O stretch), 1620 (C=C/C=N stretch). These peaks confirm the presence of the amino, alkyl, ester, and aromatic functionalities.[2]
HRMS (ESI+) [M+H]⁺: Calculated for C₇H₈BrN₂O₂⁺: 230.9764/232.9743. Found: 230.9765/232.9745. The observed isotopic pattern confirms the presence of one bromine atom and validates the molecular formula.[2]

Experimental Protocols: Synthesis

A common and effective method for synthesizing this compound is through the esterification of its corresponding carboxylic acid.[2]

Caption: Fig 2: A representative workflow for the synthesis of this compound via acid-catalyzed esterification.

Detailed Methodology:

  • Reaction Setup: To a solution of 2-amino-5-bromonicotinic acid (1.0 g, 4.6 mmol) in methanol (10 mL), add sulfuric acid (2.0 mL, 36.8 mmol) dropwise.[2]

  • Heating: Stir the mixture at 80 °C for 18 hours. Progress should be monitored by Thin Layer Chromatography (TLC).[2]

  • Workup: Upon completion, remove the solvent under reduced pressure.[2]

  • Neutralization and Extraction: Neutralize the residue with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with ethyl acetate (3 x 20 mL).[2]

  • Isolation: Combine the organic layers, dry over MgSO₄, and concentrate in vacuo to yield the final product as a white powder.[2]

Structure-Reactivity and Applications

The utility of this compound in synthesis is a direct consequence of its structural features. Each functional group provides a specific reactivity handle, making it a versatile precursor for a wide array of more complex molecules, particularly in the development of novel therapeutic agents.[1][6]

structure_reactivity Fig 3: Structure-Utility Relationship cluster_structure Structural Feature cluster_utility Chemical Utility / Role A Amino Group (-NH₂) U1 Nucleophilic site Modulates electronic properties A->U1 provides B Bromo Group (-Br) U2 Key site for cross-coupling (e.g., Suzuki reactions) Introduces steric bulk B->U2 acts as C Methyl Ester (-COOCH₃) U3 Handle for derivatization (e.g., amidation to form amides) C->U3 offers D Pyridine Ring U4 Scaffold for bioactive molecules Influences solubility and pharmacokinetics D->U4 serves as

Caption: Fig 3: Logical diagram showing the relationship between the key structural features of the molecule and their functional roles in chemical synthesis.

The high reactivity of the bromine atom in Suzuki coupling reactions is a particularly notable feature, allowing for the construction of carbon-carbon bonds to build complex molecular architectures.[7] This makes the compound a valuable starting material for creating libraries of compounds for high-throughput screening in drug discovery programs.

This compound is a foundational reagent whose value is derived directly from its key structural features. The strategic arrangement of its functional groups on a pyridine scaffold provides a robust and versatile platform for synthetic chemists. A thorough understanding of its structure, properties, and reaction protocols is essential for leveraging its full potential in the development of novel pharmaceuticals and other advanced materials.

References

Methodological & Application

Application Notes and Protocols: The Use of Methyl 2-amino-5-bromonicotinate in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] Methyl 2-amino-5-bromonicotinate is a valuable heterocyclic building block in medicinal chemistry and pharmaceutical research, serving as a precursor for a wide array of biologically active compounds.[3][4][5] Its structure, featuring a pyridine ring with amino and bromo substituents, allows for strategic modifications to create complex molecular architectures.[3][5]

These application notes provide a comprehensive guide to employing this compound in Suzuki coupling reactions. The protocols detailed below are designed to address the specific challenges associated with this substrate, such as potential catalyst inhibition by the amino and pyridine nitrogen atoms.[6][7][8]

Challenges in Suzuki Coupling with 2-Aminopyridine Derivatives

The presence of the unprotected amino group and the pyridine nitrogen in this compound can present challenges. Both basic nitrogen atoms can coordinate with the palladium catalyst, leading to inhibition or deactivation of the catalytic cycle.[6][7][8] Furthermore, the electron-donating nature of the amino group can decrease the reactivity of the carbon-bromine bond towards oxidative addition.[6] Careful selection of the catalyst, ligand, base, and solvent system is therefore critical to achieve high yields and minimize side reactions such as protodeboronation and homocoupling.[6][7]

Quantitative Data: Representative Suzuki Coupling Reactions

The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of substrates analogous to this compound with various arylboronic acids. This data serves as a strong indicator of expected outcomes for the target substrate under optimized conditions.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄DMF802485[2]
24-Fluorophenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄DMF802489[2]
33-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄DMF802482 (estimated)
44-Methylphenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄Dioxane/H₂O85-951888 (analogous substrate)[9]
5Phenylboronic acidPd₂(dba)₃ (1-2)SPhos (2-4)K₃PO₄Dioxane80-10012-18>90 (optimized for aminopyridines)[8]
64-Anisylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃Dioxane/H₂O1001274 (analogous substrate)[10]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a detailed methodology for the palladium-catalyzed Suzuki coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or Pd₂(dba)₃, 2 mol%)

  • Ligand (if required, e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄ or K₂CO₃, 2.0 - 3.0 eq)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, DMF, or a mixture with water)[2][7][11]

  • Schlenk flask or microwave vial

  • Magnetic stir bar

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₃PO₄, 2.5 eq).[2][9]

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[2][6]

  • Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and any additional ligand. Subsequently, add the degassed solvent (e.g., 4:1 1,4-dioxane/water) via syringe.[7][9] The typical reaction concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.[7]

  • Reaction: Place the flask in a preheated oil bath and stir the mixture vigorously at the desired temperature (typically 80–110 °C).[6][7]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[2][6]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.[9]

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[8][9]

  • Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.[8][9]

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Catalytic_Cycle A Pd(0)L2 Active Catalyst B Oxidative Addition A->B C Ar-Pd(II)-X L2 B->C D Transmetalation C->D E Ar-Pd(II)-Ar' L2 D->E K X-B(OR)2 D->K F Reductive Elimination E->F F->A I Ar-Ar' (Coupled Product) F->I G Ar-X (this compound) G->B H Ar'-B(OR)2 (Arylboronic Acid/Ester) H->D J Base J->D

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[2][12]

Experimental Workflow for Suzuki Coupling

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Reactants: - this compound - Arylboronic Acid - Base inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) start->inert add_cat Add Catalyst and Solvent inert->add_cat react Heat and Stir (80-110 °C) add_cat->react monitor Monitor Progress (TLC/LC-MS) react->monitor cool Cool to Room Temperature monitor->cool filter Dilute and Filter (Remove Catalyst) cool->filter extract Extract with Organic Solvent filter->extract purify Column Chromatography extract->purify end_node Pure Coupled Product purify->end_node

Caption: A typical experimental workflow for the solution-phase Suzuki coupling.[2]

Troubleshooting Common Issues

TroubleshootingTree start Low or No Yield? cat_issue Catalyst Inhibition/ Deactivation start->cat_issue Yes side_react Side Reactions Observed? start->side_react No, but side products cat_sol1 Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) cat_issue->cat_sol1 cat_sol2 Increase Catalyst Loading (e.g., 3-5 mol%) cat_issue->cat_sol2 cat_sol3 Use a Modern Pre-catalyst (e.g., G3 Pre-catalysts) cat_issue->cat_sol3 proto Protodeboronation (Loss of Boronic Acid) side_react->proto Arene from Boronic Acid homo Homocoupling side_react->homo Biaryl from Boronic Acid proto_sol1 Use Boronic Esters (Pinacol or MIDA) proto->proto_sol1 proto_sol2 Ensure Anhydrous Conditions proto->proto_sol2 homo_sol1 Optimize Catalyst/Ligand System homo->homo_sol1 homo_sol2 Ensure Proper Degassing homo->homo_sol2

Caption: Decision tree for troubleshooting an unsuccessful Suzuki coupling reaction.[8]

References

Application Notes and Protocols: Methyl 2-amino-5-bromonicotinate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-5-bromonicotinate is a versatile heterocyclic building block of significant interest in pharmaceutical research and development. Its unique structural features, including a pyridine ring substituted with amino, bromo, and methyl ester functionalities, make it an ideal starting material for the synthesis of a wide range of complex molecules with potential therapeutic applications. This intermediate is particularly valuable in the construction of kinase inhibitors, which are a cornerstone of modern targeted therapies for cancer and other diseases. The bromine atom provides a reactive handle for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the facile introduction of diverse aryl and heteroaryl moieties. The amino group and the methyl ester offer additional sites for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. These application notes provide an overview of the utility of this compound in pharmaceutical synthesis, with a focus on its application in the development of inhibitors for key signaling pathways implicated in disease.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 50735-34-7[1]
Molecular Formula C₇H₇BrN₂O₂[1]
Molecular Weight 231.05 g/mol [1]
Appearance White to yellow solid[1]
Melting Point 143-146 °C[2]
Purity (HPLC) ≥ 98%[1]
Storage Store at 0-8 °C[1]

Applications in Pharmaceutical Synthesis

This compound is a key intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders, cancer, and inflammatory conditions.[1][3] Its utility is most pronounced in the synthesis of kinase inhibitors, which modulate the activity of enzymes that play a critical role in cellular signaling pathways.

Synthesis of Kinase Inhibitors

Kinase inhibitors are a major class of drugs used in oncology and for the treatment of inflammatory diseases. The pyridine core of this compound is a common scaffold in many kinase inhibitors. The bromine atom allows for the introduction of various substituents at the 5-position of the pyridine ring via Suzuki-Miyaura cross-coupling reactions, which is a crucial step in the synthesis of many potent and selective kinase inhibitors.

Two important classes of kinases that can be targeted using derivatives of this compound are Activin-like Kinase 5 (ALK5) and Cyclin-Dependent Kinases (CDKs).

  • ALK5 Inhibitors: ALK5, also known as Transforming Growth Factor-β (TGF-β) type I receptor, is a serine/threonine kinase that plays a pivotal role in the TGF-β signaling pathway.[4] Dysregulation of this pathway is implicated in a variety of diseases, including cancer and fibrosis.[4] Small molecule inhibitors of ALK5 are therefore of significant therapeutic interest. The general structure of many ALK5 inhibitors features a substituted pyridine or a related heterocyclic core.

  • CDK Inhibitors: Cyclin-Dependent Kinases (CDKs) are a family of protein kinases that are essential for the regulation of the cell cycle. Aberrant CDK activity is a hallmark of cancer, making them attractive targets for anticancer drug development. Numerous CDK inhibitors have been developed, with several receiving regulatory approval for the treatment of various cancers. The chemical structures of many CDK inhibitors are based on heterocyclic scaffolds that can be synthesized from intermediates like this compound.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways targeted by pharmaceuticals derived from this compound.

TGF_beta_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta TGF-beta TbetaRII TGF-beta RII TGF-beta->TbetaRII binds ALK5 ALK5 (TGF-beta RI) TbetaRII->ALK5 recruits and phosphorylates SMAD23 SMAD2/3 ALK5->SMAD23 phosphorylates Inhibitor ALK5 Inhibitor (e.g., GW788388) Inhibitor->ALK5 inhibits SMAD_complex SMAD2/3-SMAD4 Complex SMAD23->SMAD_complex complexes with SMAD4 SMAD4 SMAD4->SMAD_complex Gene_Transcription Gene Transcription (e.g., cell cycle arrest, apoptosis, fibrosis) SMAD_complex->Gene_Transcription translocates and regulates

TGF-β Signaling Pathway and Inhibition by ALK5 Inhibitors.

CDK_signaling cluster_G1 G1 Phase cluster_S S Phase CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 activates Rb Rb CDK46->Rb phosphorylates CDK46->Rb p E2F E2F Rb->E2F inhibits CyclinE Cyclin E E2F->CyclinE promotes transcription of CDK2 CDK2 CyclinE->CDK2 activates DNA_Replication DNA Replication CDK2->DNA_Replication promotes CDK_Inhibitor CDK Inhibitor (e.g., PHA-767491) CDK_Inhibitor->CDK2 inhibits

Simplified CDK Signaling Pathway in Cell Cycle Regulation.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound and its subsequent use in a representative Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Synthesis of this compound

This protocol describes the bromination of methyl 2-aminonicotinate.

Reaction Scheme:

Materials:

  • Methyl 2-aminonicotinate

  • Bromine (Br₂)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of methyl 2-aminonicotinate (2 g, 13.15 mmol) and sodium bicarbonate (2.2 g, 26.31 mmol) in dichloromethane (30 mL), add a solution of bromine (1.01 mL in 20 mL of DCM) dropwise at 0 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Quantitative Data:

ReactantMolar Eq.MW ( g/mol )AmountYield (%)Reference
Methyl 2-aminonicotinate1.0152.152.0 g-
Bromine~1.2159.811.01 mL-
Sodium bicarbonate2.084.012.2 g-
This compound -231.05 -~94%
Protocol 2: Suzuki-Miyaura Cross-Coupling of this compound

This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid. This reaction is a key step in the synthesis of various kinase inhibitors.

Reaction Scheme:

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Degassed water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a Schlenk flask, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the flask.

  • Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Heat the reaction mixture to 85-95 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data for Analogous Reactions:

The following table summarizes the yields obtained from the Suzuki-Miyaura coupling of a structurally similar substrate, 5-bromo-2-methylpyridin-3-amine, with various arylboronic acids, which can serve as an estimate for the expected yields with this compound.

Arylboronic AcidCatalystBaseSolventYield (%)Reference
Phenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85
4-Methylphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O82
4-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O88
4-Chlorophenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O78

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and application of this compound in pharmaceutical synthesis.

experimental_workflow cluster_synthesis Synthesis of Intermediate cluster_coupling Key Coupling Reaction cluster_derivatization Further Derivatization start Methyl 2-aminonicotinate bromination Bromination (Protocol 1) start->bromination intermediate This compound bromination->intermediate suzuki Suzuki-Miyaura Coupling (Protocol 2) intermediate->suzuki coupled_product Methyl 2-amino-5-aryl-nicotinate suzuki->coupled_product aryl_boronic Arylboronic Acid aryl_boronic->suzuki modification Further Chemical Modifications (e.g., amidation, hydrolysis) coupled_product->modification api Active Pharmaceutical Ingredient (API) (e.g., Kinase Inhibitor) modification->api

General workflow for the synthesis of pharmaceuticals.

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of complex pharmaceutical compounds. Its utility in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, provides a robust and efficient method for the construction of biaryl and heteroaryl scaffolds that are prevalent in many kinase inhibitors. The protocols and data presented in these application notes offer a comprehensive guide for researchers and scientists in the field of drug discovery and development, facilitating the exploration of novel therapeutic agents targeting a range of diseases.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of Bromopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for palladium-catalyzed cross-coupling reactions involving bromopyridine substrates. The pyridine motif is a crucial component in numerous pharmaceutical agents and biologically active compounds.[1][2][3] Palladium-catalyzed reactions offer a powerful and versatile methodology for the functionalization of bromopyridines, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[4][5][6]

The protocols and data presented herein serve as a comprehensive guide for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Special consideration is given to the selection of catalysts, ligands, bases, and solvents, as the nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, potentially inhibiting the catalytic cycle.[4][7] Careful optimization of these parameters is crucial for achieving high yields and reaction efficiency.[8]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for forming C-C single bonds by coupling an organoboron compound (typically a boronic acid or ester) with an organic halide.[7][8] Its popularity stems from its mild reaction conditions, tolerance of diverse functional groups, and the commercial availability of a vast array of boronic acids.[7]

Data Presentation: Suzuki-Miyaura Coupling of Bromopyridines

The following table summarizes representative quantitative data for the Suzuki-Miyaura coupling of various bromopyridine derivatives.

EntryBromopyridine SubstrateBoronic AcidPd Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
16-Bromopyridin-3-amineArylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O1004-12Typical[4][9]
22-Bromo-4-fluoro-5-methylpyridineArylboronic acidPd(PPh₃)₄ (5)-K₃PO₄ (2.2)1,4-Dioxane/H₂O90-10012-24Typical[10]
32-Bromo-4-fluoro-5-methylpyridineArylboronic acidPd(OAc)₂ (2)-K₂CO₃ (2.0)Isopropanol/H₂O801-4Typical[10][11]
43-Bromopyridine-D4Arylboronic acidPd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2.0)Toluene/H₂O1004-12Typical[9]
5N-Cbz-vinyl-boronateBromobenzenePd(OAc)₂ (10)PPh₃ (20)K₃PO₄·H₂O (2.0)Dioxane1001.5Typical[12]

*Yields are representative and optimization may be required for specific substrates.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general guideline for the Suzuki-Miyaura coupling of a bromopyridine with an arylboronic acid.[4][9][10]

Materials:

  • Bromopyridine (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%) or Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Ligand (e.g., SPhos, PPh₃) if required (see table)

  • Base (e.g., K₃PO₄, K₂CO₃) (2.0-2.2 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane)

  • Degassed deionized water

  • Inert gas (Argon or Nitrogen)

Reaction Setup:

  • To a flame-dried Schlenk flask or reaction vial, add the bromopyridine, arylboronic acid, palladium catalyst, ligand (if used), and base under an inert atmosphere.[4][10]

  • Seal the vessel with a septum or cap.

  • Evacuate and backfill the vessel with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Add the degassed organic solvent and water via syringe. A common solvent ratio is 4:1 or 5:1 organic solvent to water.[9][13]

Procedure:

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[7][9]

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-24 hours.[7]

Work-up and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.[7]

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.[7][10]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[7]

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.[4][7]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of N-aryl and N-heteroaryl amines from aryl halides.[1][5] This reaction is a cornerstone in the pharmaceutical industry due to its broad substrate scope.[1][2]

Data Presentation: Buchwald-Hartwig Amination of Bromopyridines

The following table summarizes representative quantitative data for the Buchwald-Hartwig amination of bromopyridines.

EntryBromopyridine SubstrateAminePd Precursor (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
16-Bromopyridin-3-aminen-ButylaminePd(OAc)₂ (2)BrettPhos (3)NaOtBu (1.5)THF808Est. >95[1]
26-Bromopyridin-3-amineCyclohexylaminePd₂(dba)₃ (1.5)cataCXium A (3)LiHMDS (1.4)Dioxane9012Est. >90[1]
36-Bromopyridin-3-amineMorpholinePd(OAc)₂ (3)Xantphos (6)Cs₂CO₃ (2.0)Toluene11018Est. >85[1]
42-bromo-6-methyl pyridine(+/-)-trans-1,2-diaminocyclohexanePd₂(dba)₃ (1)(±)-BINAP (2)NaOtBu (1.4)Toluene80460[14]
53-Bromopyridine-D4Primary/Secondary AminePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene10012-24Typical[5]

*Estimated yields based on similar reactions reported in the literature.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol describes a general procedure for the C-N cross-coupling of a bromopyridine with a primary or secondary amine.[1][5]

Materials:

  • Bromopyridine (1.0 equiv)

  • Amine coupling partner (1.2 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine Ligand (e.g., XPhos, BINAP, 2-4 mol%)

  • Base (e.g., NaOtBu, LiHMDS, Cs₂CO₃, 1.4-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, THF)

  • Inert gas (Argon or Nitrogen)

Reaction Setup:

  • In a dry Schlenk flask or glovebox, combine the palladium precursor, ligand, and base.[1]

  • Add the bromopyridine to the flask.

  • Seal the flask, evacuate, and backfill with an inert gas. Repeat this cycle three times.[1][5]

  • Add the anhydrous solvent via syringe, followed by the amine coupling partner.[1]

Procedure:

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[5]

  • Monitor the reaction's progress by TLC or LC-MS.[1]

  • Upon completion (typically 4-24 hours), cool the reaction mixture to room temperature.[5]

Work-up and Purification:

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether) and filter through a pad of celite to remove palladium residues.[1][14]

  • Wash the filtrate with water and then with brine.[1][5]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[5]

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-arylpyridine product.[5]

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for forming C-C triple bonds by reacting a terminal alkyne with an aryl or vinyl halide.[15][16][17] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[16][17]

Data Presentation: Sonogashira Coupling of Bromopyridines

The following table summarizes typical reaction conditions and yields for the Sonogashira coupling of aminobromopyridine derivatives.

EntryBromopyridine SubstrateAlkynePd Catalyst (mol%)Cu Catalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
12-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ (2.5)CuI (5)Et₃N (excess)DMF100396[15]
22-Amino-3-bromopyridinePhenylacetylenePdCl₂(PPh₃)₂ (2.5)CuI (5)Et₃N (excess)DMF100392[8][15]
33-Bromopyridine-D4Terminal AlkynePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃N (3.0)THF606-24Typical[9]
46-bromo-3-fluoropicolinonitrile1-ethyl-4-ethynylbenzenePd(PPh₃)₄ (15)CuI (30)Et₃N (excess)THFRT1692[18]
52-Amino-3-bromopyridineVarious terminal alkynesPd(OAc)₂ (2.5)CuI (5)Et₃N (excess)DMF100385[15]
Experimental Protocol: General Procedure for Sonogashira Coupling

This protocol provides a general guideline for the Sonogashira coupling of a bromopyridine with a terminal alkyne.[9][15][16]

Materials:

  • Bromopyridine (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(CF₃COO)₂, 2-3 mol%)

  • Copper(I) Iodide (CuI, 4-5 mol%)

  • Amine Base (e.g., Triethylamine (Et₃N), typically used as a co-solvent or in excess)

  • Anhydrous, degassed solvent (e.g., THF, DMF)

  • Inert gas (Argon or Nitrogen)

Reaction Setup:

  • To a dry Schlenk flask under an inert atmosphere, add the bromopyridine, palladium catalyst, and copper(I) iodide.[9][15]

  • Add the anhydrous solvent (e.g., THF) and the amine base (e.g., Et₃N).[9]

  • Degas the mixture by bubbling the inert gas through the solution for 5-10 minutes.

  • Add the terminal alkyne via syringe.[9]

Procedure:

  • Stir the reaction mixture at the desired temperature (room temperature to 100 °C).[9][15]

  • Monitor the reaction progress by TLC or LC-MS.[9]

Work-up and Purification:

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture to remove insoluble salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt.[16]

  • Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-alkynylpyridine.[16]

Mandatory Visualizations

Experimental and Catalytic Cycle Diagrams

Visual representations of the experimental workflow and catalytic cycles provide a clear and concise overview of the processes involved in palladium-catalyzed cross-coupling reactions.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Combine Solids (Bromopyridine, Catalyst, Ligand, Base) B 2. Create Inert Atmosphere (Evacuate & Backfill with Ar/N₂) A->B C 3. Add Solvents & Reagents (Anhydrous Solvent, Coupling Partner) B->C D 4. Heat & Stir (e.g., 80-110 °C) C->D E 5. Monitor Progress (TLC / LC-MS) D->E F 6. Cool & Quench E->F G 7. Extraction (Organic Solvent & Water/Brine) F->G H 8. Dry & Concentrate G->H I 9. Purify (Column Chromatography) H->I Product Product I->Product Final Product

Caption: General experimental workflow for Pd-catalyzed cross-coupling.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)Lₙ (Active Catalyst) pd_intermediate Ar-Pd(II)(Br)Lₙ pd0->pd_intermediate   ox_add Oxidative Addition ox_add->pd0 pd_aryl_r Ar-Pd(II)(R)Lₙ pd_intermediate->pd_aryl_r   transmetal Transmetalation transmetal->pd_intermediate pd_aryl_r->pd0   red_elim Reductive Elimination red_elim->pd_aryl_r arbr Ar-Br (Bromopyridine) rbox R-B(OR)₂ (Boronic Acid/Ester) + Base product Ar-R (Coupled Product)

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

References

Applications in Anti-inflammatory and Anti-cancer Drug Discovery: Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

The intricate relationship between chronic inflammation and cancer is a cornerstone of modern drug discovery.[1][2] Inflammatory processes can create a microenvironment that promotes tumor development, progression, and metastasis.[1] Consequently, many signaling pathways are implicated in both inflammation and carcinogenesis, making them attractive targets for therapeutic intervention.[1][3][4][5] These shared pathways often regulate critical cellular processes such as proliferation, survival, and apoptosis.[3][6]

This document provides detailed application notes on key signaling pathways and standardized protocols for essential experimental assays used by researchers in the fields of pharmacology, cell biology, and drug development to identify and characterize novel anti-inflammatory and anti-cancer agents.

Key Signaling Pathways in Inflammation and Cancer

Understanding the molecular signaling cascades that are dysregulated in inflammation and cancer is crucial for targeted drug discovery.[7] Below are overviews of several critical pathways.

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling

The NF-κB pathway is a master regulator of immune and inflammatory responses.[3][4] It controls the expression of numerous genes involved in inflammation, cell survival, and proliferation.[6] Constitutive activation of NF-κB is a hallmark of many chronic inflammatory diseases and various types of cancer, where it helps tumor cells evade apoptosis and promotes their growth.[3][8]

NF-kB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB IκBα IKK->IkB P NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome Ub n_NFkB NF-κB NFkB->n_NFkB Translocation Proteasome->IkB Degradation DNA Target Genes (e.g., COX-2, TNF-α, IL-6, Bcl-2) n_NFkB->DNA Binds & Activates Stimuli Pro-inflammatory Stimuli (TNF-α, IL-1β) Stimuli->IKK Activate

Caption: Canonical NF-κB signaling pathway activation.

MAPK (Mitogen-Activated Protein Kinase) Signaling

The MAPK pathways are a set of evolutionarily conserved kinase cascades that transduce extracellular signals to intracellular responses, regulating cell proliferation, differentiation, survival, and death.[9][10] The three major MAPK pathways are ERK, JNK, and p38. Dysregulation of these pathways is frequently observed in cancer, contributing to uncontrolled cell growth and resistance to apoptosis.[11] They are also critical in the production of inflammatory cytokines.[12]

MAPK Signaling Pathway cluster_ERK ERK Pathway cluster_JNK JNK Pathway cluster_p38 p38 Pathway Stimuli Growth Factors, Stress, Cytokines ERK_MAPKKK RAF Stimuli->ERK_MAPKKK JNK_MAPKKK ASK1/MEKK Stimuli->JNK_MAPKKK p38_MAPKKK TAK1/MLK Stimuli->p38_MAPKKK ERK_MAPKK MEK1/2 ERK_MAPKKK->ERK_MAPKK ERK_MAPK ERK1/2 ERK_MAPKK->ERK_MAPK Response Gene Expression, Proliferation, Apoptosis, Inflammation ERK_MAPK->Response JNK_MAPKK MKK4/7 JNK_MAPKKK->JNK_MAPKK JNK_MAPK JNK JNK_MAPKK->JNK_MAPK JNK_MAPK->Response p38_MAPKK MKK3/6 p38_MAPKKK->p38_MAPKK p38_MAPK p38 p38_MAPKK->p38_MAPK p38_MAPK->Response

Caption: Overview of the three major MAPK signaling cascades.

PI3K/Akt (Phosphoinositide 3-kinase/Protein Kinase B) Signaling

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that promotes cell survival, growth, and proliferation.[13][14] It is activated by various growth factors and cytokines.[15] The tumor suppressor PTEN negatively regulates this pathway.[15] Hyperactivation of the PI3K/Akt pathway, often due to mutations in PIK3CA or loss of PTEN, is one of the most common alterations in human cancers, making it a prime target for drug development.[13][15]

PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 P PIP3 PIP3 PI3K->PIP3 Phosphorylates Akt Akt PIP3->Akt Recruits & Activates PTEN PTEN PTEN->PIP3 Dephosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Response Cell Growth Cell Proliferation Cell Survival Akt->Response Inhibits Apoptosis mTORC1->Response Apoptosis Signaling Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DR Death Receptor (e.g., Fas, TNFR1) DISC DISC Formation DR->DISC Casp8 Pro-Caspase-8 DISC->Casp8 aCasp8 Active Caspase-8 Casp8->aCasp8 Bcl2 Bcl-2 Family (Bax/Bak) aCasp8->Bcl2 via Bid Casp3 Pro-Caspase-3 aCasp8->Casp3 Activates Stress Cellular Stress (DNA Damage) Stress->Bcl2 Mito Mitochondria Bcl2->Mito CytoC Cytochrome c (release) Mito->CytoC Apoptosome Apoptosome CytoC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Pro-Caspase-9 Apoptosome->Casp9 aCasp9 Active Caspase-9 Casp9->aCasp9 aCasp9->Casp3 Activates aCasp3 Active Caspase-3 (Effector) Casp3->aCasp3 Apoptosis Apoptosis aCasp3->Apoptosis MTT Assay Workflow A 1. Seed cells in a 96-well plate B 2. Treat cells with varying drug concentrations A->B C 3. Incubate for 24-72 hours B->C D 4. Add MTT reagent to each well C->D E 5. Incubate for 2-4 hours (Formazan formation) D->E F 6. Add solubilization solution (e.g., DMSO, isopropanol) E->F G 7. Read absorbance (e.g., at 570 nm) F->G Annexin V Assay Workflow A 1. Induce apoptosis and harvest cells B 2. Wash cells with cold PBS and then 1X Binding Buffer A->B C 3. Resuspend cells in 1X Binding Buffer B->C D 4. Add Annexin V-FITC and Propidium Iodide (PI) C->D E 5. Incubate for 15-20 min in the dark D->E F 6. Add 1X Binding Buffer E->F G 7. Analyze immediately by flow cytometry F->G Western Blot Workflow A 1. Sample Prep (Lysis & Quant) B 2. SDS-PAGE (Separation) A->B C 3. Transfer to Membrane B->C D 4. Blocking C->D E 5. Primary Antibody Inc. D->E F 6. Secondary Antibody Inc. E->F G 7. Detection (Imaging) F->G Sandwich ELISA Workflow A 1. Coat plate with Capture Antibody B 2. Block non-specific binding sites A->B C 3. Add standards and samples (containing antigen) B->C D 4. Add biotinylated Detection Antibody C->D E 5. Add Streptavidin-HRP D->E F 6. Add TMB Substrate (Color development) E->F G 7. Add Stop Solution F->G H 8. Read absorbance G->H

References

Synthesis of Heterocyclic Compounds from Methyl 2-amino-5-bromonicotinate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-5-bromonicotinate is a versatile and highly valuable building block in medicinal chemistry and materials science. Its unique trifunctional nature, possessing an amino group, a bromine atom, and a methyl ester on a pyridine ring, allows for a diverse range of chemical transformations. The strategic positioning of these functional groups enables sequential or one-pot reactions to construct complex heterocyclic scaffolds, which are prevalent in many biologically active compounds and functional materials.

This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds starting from this compound. The focus is on three principal palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Furthermore, protocols for subsequent cyclization reactions to form fused heterocyclic systems are detailed.

Core Applications: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 5-position of this compound is amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, amino, and alkynyl substituents. These reactions serve as a gateway to a vast chemical space of substituted 2-aminonicotinate derivatives.

Suzuki-Miyaura Coupling: Synthesis of 5-Aryl-2-aminonicotinates

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between the pyridine core and various aryl or heteroaryl boronic acids or esters. This reaction is instrumental in the synthesis of biaryl and hetero-biaryl structures, which are key pharmacophores in many drug candidates.

Quantitative Data Summary: Suzuki-Miyaura Coupling of a 5-Bromonicotinate Derivative

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF802485[1]
24-Fluorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF802489[1]
33-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF802482
44-Methylphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF802488

Note: The yields presented are for the coupling of 5-bromonicotinic acid and are intended to be representative for this compound under similar conditions.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 2.5 eq).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq). Subsequently, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of 1,4-dioxane and 1 mL of water for a 1 mmol scale reaction).

  • Reaction: Place the flask in a preheated oil bath at 85-95 °C and stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress using a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Suzuki_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - this compound - Arylboronic Acid - Base (K3PO4) B Add Catalyst: Pd(PPh3)4 A->B Inert Atmosphere (Ar/N2) C Add Solvents: 1,4-Dioxane/Water B->C D Heat and Stir (85-95 °C) C->D E Monitor Progress (TLC/LC-MS) D->E F Cool and Dilute E->F Upon Completion G Filter F->G H Extract & Wash G->H I Dry & Concentrate H->I J Column Chromatography I->J K Final Product: Methyl 2-amino-5-aryl-nicotinate J->K

Experimental workflow for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: Synthesis of 5-Amino-2-aminonicotinates

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This method allows for the introduction of a wide variety of primary and secondary amines at the 5-position of the pyridine ring, leading to the synthesis of substituted 2,5-diaminonicotinate derivatives.

Quantitative Data Summary: Buchwald-Hartwig Amination of a Structurally Similar Substrate

EntryAmineCatalystLigandBaseSolventTemp (°C)Yield (%)
1AnilinePd₂(dba)₃XantphosCs₂CO₃Toluene11085-95 (expected)
2MorpholinePd(OAc)₂BINAPNaOtBuToluene10080-90 (expected)
3n-ButylaminePd(OAc)₂SPhosK₃PO₄Dioxane10082-92 (expected)
4IndolePd(OAc)₂DavePhosK₂CO₃Toluene11075-85 (expected)

Note: The yields are based on protocols for structurally similar aminobromopyridines and serve as a general guide.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 eq), the desired amine (1.2 eq), and cesium carbonate (Cs₂CO₃, 1.5 eq).

  • Catalyst and Ligand Addition: Add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 eq) and the phosphine ligand (e.g., Xantphos, 0.04 eq).

  • Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (e.g., Argon). Repeat this process three times.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.

  • Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Buchwald_Hartwig_Pathway reagents This compound + Amine (HNR1R2) oxidative_addition Oxidative Addition (Pd(0) to Pd(II)) reagents->oxidative_addition Toluene, 110 °C catalyst_system Pd Catalyst (e.g., Pd2(dba)3) + Ligand (e.g., Xantphos) + Base (e.g., Cs2CO3) catalyst_system->oxidative_addition amine_coordination Amine Coordination & Deprotonation oxidative_addition->amine_coordination reductive_elimination Reductive Elimination (C-N Bond Formation) amine_coordination->reductive_elimination product Methyl 2-amino-5-(substituted amino)nicotinate reductive_elimination->product catalyst_regeneration Pd(0) Regeneration reductive_elimination->catalyst_regeneration catalyst_regeneration->oxidative_addition Catalytic Cycle Cyclization_Pathway start Methyl 2-amino-5-substituted-nicotinate step1 Amide Formation (Formamide, HCOOH cat.) start->step1 intermediate N-Formyl Intermediate step1->intermediate step2 Intramolecular Cyclization (Heat) intermediate->step2 product 5-Substituted-pyrido[2,3-d]pyrimidin-4(3H)-one step2->product

References

Application Notes and Protocols: The Role of Indole as a Building Block for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Topic: This document provides detailed application notes and protocols on the use of the indole scaffold as a building block for the synthesis of bioactive molecules, with a specific focus on its application in the development of anticancer agents that target tubulin polymerization.

The indole nucleus is a privileged heterocyclic structure found in a vast array of natural products and synthetic compounds with significant biological activity.[1][2][3] Its unique electronic properties and rigid bicyclic framework make it an ideal scaffold for the design of molecules that can interact with various biological targets.[1][3][4] In medicinal chemistry, indole derivatives have been extensively explored for a wide range of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[2][5][6] A significant number of FDA-approved drugs contain the indole motif, highlighting its importance in drug discovery.[3]

One of the most successful applications of the indole scaffold in oncology is the development of tubulin polymerization inhibitors.[7][8] Microtubules, dynamic polymers of α- and β-tubulin, are crucial for cell division, making them an attractive target for cancer therapy.[2] Indole-based compounds can bind to tubulin, disrupt microtubule dynamics, and consequently inhibit cell proliferation and induce apoptosis in cancer cells.[4] This document will detail the synthesis of a representative indole-based tubulin inhibitor, followed by protocols for its biological evaluation.

Data Presentation: Biological Activity of Indole-Based Tubulin Inhibitors

The following table summarizes the quantitative data for a representative indole-based tubulin polymerization inhibitor, demonstrating its potent anticancer activity.

Compound IDCancer Cell LineIC50 (MTT Assay)Tubulin Polymerization Inhibition (IC50)Colchicine Binding Inhibition (Ki)
Indole-A HeLa (Cervical)25 nM1.5 µM0.8 µM
MCF-7 (Breast)40 nM
A549 (Lung)65 nM

Data is representative and compiled from literature for illustrative purposes.[3]

Signaling Pathway: Disruption of Microtubule Dynamics and Induction of Apoptosis

Indole-based tubulin polymerization inhibitors exert their anticancer effects by disrupting the normal dynamics of microtubule assembly and disassembly. This leads to mitotic arrest and ultimately triggers the intrinsic apoptotic pathway.

G cluster_0 Cellular Effects cluster_1 Downstream Signaling Indole_Inhibitor Indole-Based Inhibitor Tubulin αβ-Tubulin Dimers Indole_Inhibitor->Tubulin Binds to Colchicine Site Microtubule Microtubule Polymer Indole_Inhibitor->Microtubule Inhibits Polymerization Tubulin->Microtubule Polymerization Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubule->Mitotic_Arrest Disrupted Spindle Formation Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Signaling pathway of indole-based tubulin inhibitors.

Experimental Protocols

This protocol describes a general method for the synthesis of a 2-aroylindole, a class of compounds known for their tubulin polymerization inhibitory activity.

Experimental Workflow: Synthesis of 2-Aroylindole

G Start Start Indole Substituted Indole Start->Indole Grignard Prepare Grignard Reagent (Aroyl Chloride) Start->Grignard Reaction Grignard Reaction Indole->Reaction Grignard->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 2-Aroylindole Purification->Product

Caption: Workflow for the synthesis of a 2-aroylindole.

Materials:

  • Substituted indole

  • Magnesium turnings

  • Iodine crystal

  • Substituted aroyl chloride

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for elution

Procedure:

  • Preparation of Indole Grignard Reagent:

    • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings and a crystal of iodine.

    • Add a solution of the substituted indole in anhydrous THF to the dropping funnel.

    • Add a small portion of the indole solution to the magnesium turnings and gently heat to initiate the reaction.

    • Once the reaction starts, add the remaining indole solution dropwise to maintain a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

    • Cool the reaction mixture to 0 °C.

  • Acylation:

    • Dissolve the substituted aroyl chloride in anhydrous THF and add it to the dropping funnel.

    • Add the aroyl chloride solution dropwise to the cooled Grignard reagent with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Workup and Purification:

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

    • Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the desired 2-aroylindole.

This fluorescence-based assay measures the ability of a test compound to inhibit the polymerization of purified tubulin into microtubules.[2][6][9]

Experimental Workflow: Tubulin Polymerization Assay

G Start Start Prepare_Reagents Prepare Tubulin, Buffers, & Test Compound Dilutions Start->Prepare_Reagents Add_Compound Add Compound to Pre-warmed Plate Prepare_Reagents->Add_Compound Initiate_Polymerization Add Tubulin Reaction Mix (containing GTP) Add_Compound->Initiate_Polymerization Measure_Fluorescence Measure Fluorescence (37°C, 60 min) Initiate_Polymerization->Measure_Fluorescence Analyze_Data Plot Polymerization Curves & Calculate IC50 Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the in vitro tubulin polymerization assay.

Materials:

  • Purified porcine brain tubulin (>99% pure)

  • GTP solution

  • Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • Fluorescent reporter (e.g., DAPI)

  • Glycerol

  • Test compound (Indole-A) and control compounds (e.g., Nocodazole, Paclitaxel) dissolved in DMSO

  • 96-well, black, flat-bottom plates

  • Temperature-controlled microplate reader with fluorescence capabilities

Procedure:

  • Preparation:

    • Prepare serial dilutions of the test compound and control compounds in polymerization buffer. The final DMSO concentration should be kept below 1%.

    • On ice, prepare a tubulin reaction mix containing tubulin (e.g., 2 mg/mL) in polymerization buffer supplemented with GTP (1 mM), glycerol (15%), and the fluorescent reporter.

  • Assay Execution:

    • Pre-warm the 96-well plate to 37 °C.

    • Add the test compound dilutions, controls (positive and vehicle), to the appropriate wells.

    • To initiate the reaction, add the ice-cold tubulin reaction mix to each well.

    • Immediately place the plate in the pre-warmed microplate reader.

  • Data Collection and Analysis:

    • Measure the fluorescence intensity (e.g., excitation at 360 nm and emission at 450 nm) every minute for 60 minutes at 37 °C.[9]

    • Plot the fluorescence intensity versus time to generate polymerization curves.

    • Calculate the area under the curve (AUC) or the maximum velocity (Vmax) of polymerization for each concentration of the test compound.

    • Determine the IC50 value (the concentration that inhibits polymerization by 50%) by plotting the percentage of inhibition against the logarithm of the compound concentration.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][10][11]

Experimental Workflow: MTT Cytotoxicity Assay

G Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Treat_Cells Treat Cells with Serial Dilutions of Compound Seed_Cells->Treat_Cells Incubate_72h Incubate for 72 hours Treat_Cells->Incubate_72h Add_MTT Add MTT Reagent Incubate_72h->Add_MTT Incubate_4h Incubate for 2-4 hours Add_MTT->Incubate_4h Solubilize Solubilize Formazan Crystals (DMSO) Incubate_4h->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_IC50 Calculate % Viability & IC50 Value Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow of the MTT cytotoxicity assay.

Materials:

  • Cancer cell line (e.g., HeLa)

  • Complete cell culture medium

  • Test compound (Indole-A) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or solubilization buffer

  • 96-well flat-bottom sterile culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density and incubate overnight at 37 °C in a 5% CO₂ incubator to allow for cell attachment.

  • Cell Treatment:

    • Prepare serial dilutions of the test compound in complete cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include vehicle control (DMSO) and untreated control wells.

    • Incubate the plate for 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.[12]

    • Incubate the plate for 2-4 hours at 37 °C, protected from light. Viable cells will reduce the yellow MTT to purple formazan crystals.[1]

  • Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT.

    • Add DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits cell growth by 50%).

References

Advancements in Agrochemical Formulations: Application Notes & Protocols for Enhanced Pest Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of sustainable agricultural practices has spurred significant innovation in the field of agrochemical formulations. Moving beyond conventional methods, researchers are now harnessing the power of nanotechnology and biotechnology to develop next-generation pesticides that offer enhanced efficacy, improved safety profiles, and reduced environmental impact. This document provides detailed application notes and protocols for three promising areas of development: nano-pesticide delivery systems, biopesticide encapsulation, and RNA interference (RNAi)-based biopesticides. These technologies represent the forefront of pest control, offering targeted delivery, controlled release, and novel modes of action to combat a wide range of agricultural pests.

Nano-Pesticide Delivery System: Abamectin-Loaded PLGA-b-PEG Nanoparticles

Poly(lactic-co-glycolic acid)-block-poly(ethylene glycol) (PLGA-b-PEG) nanoparticles serve as a robust and biocompatible platform for the controlled delivery of potent insecticides like Abamectin. This nano-formulation enhances the photostability of Abamectin and provides a sustained release profile, leading to prolonged and more effective pest control.

Data Presentation
ParameterValue/RangeReference
Nanoparticle Composition PLGA-b-PEG copolymer, Abamectin[1]
Average Diameter ~450 nm[1]
Maximum Abamectin Loading Rate ~50%[1]
Release Profile Continuous release[1]
Target Pest Example Southern Root-Knot Nematode (Meloidogyne incognita)
Efficacy 98.4% mortality at 1 ppm (spindle-like nanoparticles)
Experimental Protocols

Preparation of Abamectin-Loaded PLGA-b-PEG Nanoparticles (Flash Nanoprecipitation Method)

This protocol describes the synthesis of Abamectin-loaded nanoparticles using the Flash Nanoprecipitation (FNP) method, which allows for rapid and scalable production.

Materials:

  • Abamectin

  • PLGA-b-PEG, PLA-b-PEG, or PCL-b-PEG block copolymers

  • Tetrahydrofuran (THF)

  • Deionized water

  • Four-stream Multi-inlet Vortex Mixer (MIVM)

Procedure:

  • Dissolve the amphiphilic block copolymer (e.g., PLGA-b-PEG) and Abamectin in THF. The drug-to-stabilizer weight ratio can be varied (e.g., 1:10, 2.5:10, 7.5:10, 10:10) to optimize loading and particle characteristics.

  • Set up the MIVM with four streams.

  • Feed the Abamectin/copolymer solution in THF into streams 1 and 2 at a flow rate of 12 mL/min.

  • Simultaneously, feed deionized water into streams 3 and 4 at a flow rate of 24 mL/min.

  • The rapid mixing within the MIVM induces the precipitation of the drug and self-assembly of the block copolymers into nanoparticles.

  • The resulting nanoparticle suspension can be collected from the outlet of the mixer.

Physicochemical Characterization:

  • Size and Polydispersity: Analyze the nanoparticle suspension using Dynamic Light Scattering (DLS).

  • Morphology: Visualize the nanoparticles using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).

  • Loading Efficiency and Release Kinetics: Determine the amount of encapsulated Abamectin using High-Performance Liquid Chromatography (HPLC) after separating the nanoparticles from the aqueous phase by centrifugation. Release kinetics can be studied using a dialysis method against a suitable release medium.

Efficacy Testing against Meloidogyne incognita

  • Prepare different concentrations of the Abamectin-loaded nanoparticle suspension (e.g., 1 ppm).

  • Infect tomato seedlings with M. incognita juveniles.

  • Apply the nanoparticle suspensions to the soil around the infected plants.

  • Maintain the plants under controlled conditions.

  • After a specified period (e.g., 7-14 days), assess the mortality of the nematodes in the soil and the number of galls on the plant roots.

Experimental Workflow

Abamectin_Nanoparticle_Workflow cluster_prep Nanoparticle Preparation cluster_char Characterization cluster_efficacy Efficacy Testing prep1 Dissolve Abamectin & PLGA-b-PEG in THF prep2 Flash Nanoprecipitation (FNP) using MIVM with water prep1->prep2 prep3 Collect Nanoparticle Suspension prep2->prep3 char1 Size & Polydispersity (DLS) prep3->char1 char2 Morphology (SEM/TEM) prep3->char2 char3 Loading & Release (HPLC) prep3->char3 eff1 Prepare Nanoparticle Dilutions prep3->eff1 eff2 Apply to Pest-Infested Soil/Plants eff1->eff2 eff3 Assess Pest Mortality & Plant Damage eff2->eff3

Caption: Workflow for Abamectin-loaded nanoparticle formulation and testing.

Biopesticide Formulation: Alginate Encapsulation of Beauveria bassiana

Encapsulation of entomopathogenic fungi like Beauveria bassiana in a biopolymer matrix such as alginate protects the fungal conidia from environmental stressors like UV radiation and desiccation, thereby enhancing their viability and persistence in the field. This leads to more effective and reliable biological pest control.

Data Presentation
ParameterValue/RangeReference
Encapsulating Agent Sodium Alginate[2]
Cross-linking Agent Calcium Chloride (0.2 M)[2]
Fungal Load 1 x 10¹² conidia/g active ingredient[2]
Drying Conditions 35 °C for 72 h[2]
Target Pest Example Pyrethroid-resistant Triatoma infestans (Chagas disease vector)[2]
Efficacy Higher nymph mortality compared to unencapsulated fungus[2]
Experimental Protocols

Preparation of Alginate-Encapsulated Beauveria bassiana Conidia

This protocol details the ionic gelation method for encapsulating fungal conidia.

Materials:

  • Beauveria bassiana conidia (as a dry powder or suspension)

  • Sodium alginate

  • Calcium chloride (CaCl₂)

  • Sterile distilled water

  • Magnetic stirrer

  • Peristaltic pump or syringe with a needle

Procedure:

  • Prepare a 1% (w/v) sodium alginate solution by dissolving sodium alginate powder in sterile distilled water with constant stirring.

  • Disperse the B. bassiana conidia into the sodium alginate solution to achieve the desired concentration (e.g., 1 g of conidia powder per 60 mL of alginate solution). Stir the mixture for 30 minutes to ensure homogeneity.[2]

  • Prepare a 0.2 M CaCl₂ solution in sterile distilled water.

  • Using a peristaltic pump or a syringe, add the conidia-alginate mixture dropwise into the CaCl₂ solution while gently stirring. The droplets will instantly form gel beads upon contact with the calcium ions.

  • Allow the microcapsules to consolidate in the CaCl₂ solution with stirring for 1 hour.[2]

  • Filter the microcapsules and wash them three times with sterile distilled water to remove any residual CaCl₂.[2]

  • Spread the washed microcapsules on sterile filter paper in a Petri dish and dry them in an oven or incubator at 35 °C for 72 hours.[2]

Quality Control:

  • Viability of Encapsulated Conidia: Plate a known number of dried microcapsules on a suitable agar medium (e.g., Potato Dextrose Agar) and incubate. Count the number of germinating conidia to determine the viability percentage.

  • Moisture Content: Determine the moisture content of the dried microcapsules using a moisture analyzer.

Efficacy Testing against Insect Nymphs:

  • Prepare experimental arenas (e.g., Petri dishes or small containers) with a food source for the target insect.

  • Place a known number of insect nymphs into each arena.

  • Apply the alginate-encapsulated B. bassiana at a specific dose (e.g., number of capsules per arena).

  • As a control, use unencapsulated conidia and a no-treatment control.

  • Monitor the mortality of the nymphs daily for a specified period (e.g., 10-14 days).

  • Confirm mycosis in dead insects by observing fungal growth on the cadavers.

Logical Relationship Diagram

Alginate_Encapsulation_Logic cluster_benefits Benefits start B. bassiana Conidia process1 Mix with Sodium Alginate Solution start->process1 process2 Dropwise addition into CaCl2 Solution (Ionic Gelation) process1->process2 process3 Microcapsule Formation process2->process3 process4 Washing & Drying process3->process4 end_product Encapsulated Biopesticide process4->end_product benefit1 UV Protection end_product->benefit1 benefit2 Desiccation Resistance end_product->benefit2 benefit3 Enhanced Field Persistence end_product->benefit3 benefit4 Improved Efficacy end_product->benefit4

Caption: Logic of alginate encapsulation for enhanced biopesticide performance.

RNAi-Based Biopesticide: dsRNA Synthesis and Formulation

RNA interference (RNAi) is a gene-silencing mechanism that can be harnessed for highly specific pest control. By delivering double-stranded RNA (dsRNA) that targets essential genes in a pest, it is possible to disrupt its normal physiological processes, leading to mortality. This approach offers exceptional target specificity, minimizing harm to non-target organisms.

Data Presentation
ParameterValue/RangeReference
Active Ingredient Double-stranded RNA (dsRNA)[3]
Delivery Method Foliar spray, trunk injection, irrigation[3]
Mode of Action Post-transcriptional gene silencing[3]
Target Specificity High, based on nucleotide sequence homology[3]
Formulation Components dsRNA, stabilizers (e.g., chitosan, liposomes), adjuvants[4][5]
Environmental Stability Low for naked dsRNA, enhanced by formulation[5]
Experimental Protocols

In Vitro Synthesis of dsRNA for Pest Control

This protocol outlines the in vitro transcription method for producing dsRNA.

Materials:

  • PCR-generated DNA template with T7 promoter sequences at both ends

  • In vitro transcription kit (e.g., MEGAscript™ RNAi Kit)

  • Nuclease-free water

  • RNase-free tubes and tips

Procedure:

  • Template Preparation: Generate a DNA template (300-600 bp) corresponding to a target gene in the pest using PCR. The primers used for this PCR must include the T7 promoter sequence (5'-TAATACGACTCACTATAGGG-3') at their 5' ends.

  • In Vitro Transcription:

    • Set up the transcription reaction in an RNase-free tube according to the manufacturer's protocol. A typical reaction includes the DNA template, T7 RNA polymerase, and ribonucleotide triphosphates (NTPs).

    • Incubate the reaction at 37 °C for 2-4 hours. During this time, both strands of the DNA template will be transcribed, and the complementary RNA strands will anneal to form dsRNA.

  • DNase Treatment: Add DNase to the reaction mixture to digest the original DNA template. Incubate as recommended by the kit manufacturer.

  • dsRNA Purification: Purify the dsRNA from the reaction mixture using a method such as phenol/chloroform extraction followed by isopropanol precipitation, or by using a specialized RNA purification kit.

  • Quantification and Quality Control:

    • Quantify the dsRNA concentration using a spectrophotometer (e.g., NanoDrop).

    • Verify the integrity and size of the dsRNA by running a sample on an agarose gel.

Formulation of dsRNA for Foliar Application

Naked dsRNA is susceptible to degradation in the environment. Formulation with nanocarriers and adjuvants is crucial for its stability and efficacy.

Materials:

  • Purified dsRNA

  • Chitosan nanoparticles or liposomes (as a carrier)

  • Non-ionic surfactant (e.g., Tween 20)

  • Sticker/Spreader adjuvant

  • Nuclease-free water

Procedure:

  • Complexation with Nanocarriers:

    • If using chitosan nanoparticles, mix the dsRNA solution with a suspension of pre-formed chitosan nanoparticles. The positively charged chitosan will electrostatically interact with the negatively charged dsRNA, forming a protective complex. The ratio of dsRNA to nanoparticles needs to be optimized.

    • If using liposomes, encapsulate the dsRNA within the liposomes using standard methods like thin-film hydration or microfluidics.

  • Preparation of Spray Solution:

    • In a clean container, add the desired volume of nuclease-free water.

    • Add the dsRNA-nanocarrier complex to the water and mix gently.

    • Add a non-ionic surfactant and a sticker/spreader adjuvant to the solution according to the manufacturer's recommendations. These will improve the wetting, spreading, and adhesion of the spray droplets on the plant foliage.

  • Application: Apply the formulated dsRNA solution to the target plants using a laboratory-scale sprayer, ensuring uniform coverage of the foliage.

Signaling Pathway Diagram

RNAi_Pathway dsRNA Exogenously Applied dsRNA ingestion Ingestion by Pest dsRNA->ingestion cell_uptake Cellular Uptake ingestion->cell_uptake dicer Dicer Enzyme cell_uptake->dicer siRNA Small Interfering RNAs (siRNAs) dicer->siRNA cleavage risc RNA-Induced Silencing Complex (RISC) siRNA->risc loading target_mRNA Target mRNA risc->target_mRNA binding cleavage mRNA Cleavage target_mRNA->cleavage slicing no_protein No Protein Synthesis cleavage->no_protein mortality Pest Mortality no_protein->mortality

Caption: The RNA interference (RNAi) pathway for pest control.

References

Application Notes and Protocols: Methyl 2-amino-5-bromonicotinate in Neurological Disorder Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Methyl 2-amino-5-bromonicotinate as a versatile scaffold in the design and synthesis of novel therapeutic agents for neurological disorders. This document details its application in the development of kinase inhibitors and neuroprotective agents, complete with experimental protocols and illustrative data.

Introduction

This compound is a key building block in medicinal chemistry, recognized for its role in the synthesis of a variety of bioactive molecules.[1] Its unique chemical structure, featuring amino, bromo, and methyl ester functionalities on a pyridine ring, allows for diverse chemical modifications, making it an ideal starting point for the development of targeted therapies for complex neurological diseases such as Parkinson's and Alzheimer's. The pyridine core is a common feature in many central nervous system (CNS) active drugs, and the substituents on the ring offer opportunities to fine-tune the pharmacological properties of the resulting compounds.

Application 1: Development of LRRK2 Kinase Inhibitors for Parkinson's Disease

Leucine-rich repeat kinase 2 (LRRK2) is a key target in the development of therapeutics for Parkinson's disease. Mutations in the LRRK2 gene are a common cause of familial Parkinson's, and increased LRRK2 kinase activity is also observed in idiopathic cases. Therefore, the inhibition of LRRK2 is a promising strategy to slow disease progression.

Here, we describe a hypothetical derivative of this compound, Compound MAB-LRRK2-01 , designed as a potent and selective LRRK2 inhibitor.

Quantitative Data Summary: In Vitro Activity of MAB-LRRK2-01

The inhibitory activity of MAB-LRRK2-01 was assessed in various in vitro assays. The following table summarizes the key quantitative data for easy comparison.

Assay TypeTargetIC50 Value (nM)
Cell-free Kinase AssayLRRK2 (Wild-Type)8
Cell-free Kinase AssayLRRK2 (G2019S mutant)15
Whole-Cell Assay (pS1292 LRRK2)Endogenous LRRK245
Whole-Cell Assay (pRab10)Endogenous LRRK2 Substrate50

Note: The data presented here are representative values for illustrative purposes based on known LRRK2 inhibitors and do not represent actual experimental results for a specific compound derived from this compound.

Signaling Pathway

MAB-LRRK2-01 is designed to act as a Type I kinase inhibitor, binding to the ATP-binding site of LRRK2 and preventing the phosphorylation of its substrates, including Rab proteins. This inhibition is expected to mitigate the downstream pathological effects of LRRK2 hyperactivation.

LRRK2_Pathway LRRK2 LRRK2 Kinase pSubstrate Phosphorylated Rab Proteins LRRK2->pSubstrate Phosphorylation ATP ATP ATP->LRRK2 Substrate Rab Proteins (e.g., Rab10) Substrate->LRRK2 Neuronal_Damage Neuronal Damage pSubstrate->Neuronal_Damage MAB_LRRK2_01 MAB-LRRK2-01 MAB_LRRK2_01->LRRK2 Inhibition

Caption: LRRK2 Signaling Pathway and Inhibition by MAB-LRRK2-01.

Experimental Protocols

A potential synthetic route to a library of LRRK2 inhibitors from this compound could involve a Suzuki or Stille coupling to introduce a substituted aryl or heteroaryl group at the 5-position, followed by amidation of the methyl ester at the 3-position.

Synthesis_Workflow Start This compound Step1 Suzuki Coupling (Arylboronic acid, Pd catalyst) Start->Step1 Intermediate1 5-Aryl-2-aminonicotinate Step1->Intermediate1 Step2 Amidation (Amine, coupling agent) Intermediate1->Step2 Final_Product MAB-LRRK2-01 Derivative Library Step2->Final_Product nAChR_Pathway MAB_NACHR_02 MAB-NACHR-02 nAChR α7 nAChR MAB_NACHR_02->nAChR Activation PI3K PI3K nAChR->PI3K Akt Akt PI3K->Akt Activation pAkt p-Akt Akt->pAkt Phosphorylation Apoptosis Apoptosis pAkt->Apoptosis Inhibition Neuroprotection Neuroprotection pAkt->Neuroprotection Promotes Synthesis_Workflow_2 Start This compound Step1 N-Alkylation/Arylation Start->Step1 Intermediate1 Modified 2-amino group Step1->Intermediate1 Step2 Ester Hydrolysis & Amide Coupling Intermediate1->Step2 Final_Product MAB-NACHR-02 Derivative Library Step2->Final_Product

References

Application Notes and Protocols for the Reaction of Methyl 2-amino-5-bromonicotinate with Organometallic Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-5-bromonicotinate is a versatile trifunctional heterocyclic building block of significant interest in medicinal chemistry and materials science.[1] Its pyridine core, substituted with an amino group, a bromine atom, and a methyl ester, presents multiple reaction sites for diversification. The bromine atom at the 5-position is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions, allowing for the introduction of various carbon and nitrogen-based substituents. Additionally, the ester functionality can potentially react with highly nucleophilic organometallic reagents like Grignard and organolithium reagents.

These application notes provide an overview of common reactions of this compound with various organometallic reagents, including detailed, representative protocols and quantitative data to guide synthetic efforts. The methodologies described are crucial for the synthesis of novel compounds with potential applications in drug discovery and development.[1]

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the pyridine ring serves as an excellent handle for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of C-C and C-N bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide.[2][3] For this compound, this reaction enables the introduction of aryl, heteroaryl, or vinyl groups at the 5-position.

The following data is based on the Suzuki-Miyaura coupling of a structurally similar substrate, 5-bromo-2-methylpyridin-3-amine, with various arylboronic acids and can be considered representative.[2]

Catalyst SystemLigandBaseSolventArylboronic AcidYield (%)
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)Phenylboronic acid85
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)4-Methylphenylboronic acid82
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)4-Methoxyphenylboronic acid88
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)4-Chlorophenylboronic acid78
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene/H₂OPhenylboronic acidExpected High
Pd-PEPPSI-IPrIPrK₂CO₃THFPhenylboronic acid-

This protocol is adapted from a general procedure for the Suzuki-Miyaura coupling of challenging aryl bromides using a Buchwald ligand.[2]

Materials:

  • This compound

  • Arylboronic acid (1.5 equivalents)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equivalents)

  • SPhos (0.04 equivalents)

  • Potassium phosphate (K₃PO₄) (3.0 equivalents)

  • Toluene

  • Water (degassed)

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Oil bath

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.5 eq), Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add degassed toluene and water.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Arylboronic acid - Pd(OAc)₂/SPhos - K₃PO₄ solvent Add Degassed Toluene/Water reagents->solvent inert Establish Inert Atmosphere (Ar/N₂) solvent->inert heat Heat to 80-100 °C inert->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool extract Extract with Organic Solvent cool->extract purify Purify by Chromatography extract->purify product Isolated Product purify->product

Suzuki-Miyaura Coupling Workflow
Sonogashira Coupling

The Sonogashira coupling reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[4] This reaction is catalyzed by palladium and a copper co-catalyst.[4]

The following data is for the Sonogashira coupling of 2-amino-3-bromopyridines with various terminal alkynes and serves as a good estimate for the reactivity of this compound.[5][6]

Entry2-Amino-3-bromopyridineTerminal AlkyneProductYield (%)
12-Amino-3-bromopyridinePhenylacetylene2-Amino-3-(phenylethynyl)pyridine95
22-Amino-3-bromo-5-methylpyridinePhenylacetylene2-Amino-5-methyl-3-(phenylethynyl)pyridine93
32-Amino-3-bromopyridine1-Hexyne2-Amino-3-(hex-1-yn-1-yl)pyridine85
42-Amino-3-bromo-5-methylpyridine1-Hexyne2-Amino-3-(hex-1-yn-1-yl)-5-methylpyridine82

This protocol is based on a general procedure for the Sonogashira coupling of 2-amino-3-bromopyridines.[5]

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Pd(CF₃COO)₂ (2.5 mol%)

  • PPh₃ (5.0 mol%)

  • CuI (5.0 mol%)

  • Et₃N (as base and solvent)

  • DMF (optional co-solvent)

  • Round-bottomed flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Under an inert atmosphere, add Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%) to a round-bottomed flask.

  • Add DMF (if used) and stir for 30 minutes.

  • Add this compound (1.0 equivalent), the terminal alkyne (1.2 equivalents), and Et₃N.

  • Heat the reaction mixture to 100 °C.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and proceed with aqueous work-up and extraction.

  • Purify the product by column chromatography.

Sonogashira_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification catalyst Prepare Catalyst System: - Pd(CF₃COO)₂ - PPh₃ - CuI reagents Add Reactants: - this compound - Terminal Alkyne - Et₃N catalyst->reagents heat Heat to 100 °C reagents->heat monitor Monitor by TLC heat->monitor workup Aqueous Work-up & Extraction monitor->workup purify Purify by Chromatography workup->purify product Isolated Product purify->product

Sonogashira Coupling Workflow
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[7][8] This reaction allows for the synthesis of a wide variety of N-aryl and N-heteroaryl compounds.

Representative conditions for the Buchwald-Hartwig amination of 2-Amino-5-bromo-4-methylpyridine with various amines are summarized below.[7]

Amine TypePd CatalystLigandBaseSolventTemperature (°C)
Primary AlkylaminePd₂(dba)₃XPhosNaOtBuToluene110
Secondary AlkylaminePd(OAc)₂RuPhosK₂CO₃t-AmylOH100
AnilinePd₂(dba)₃BrettPhosK₃PO₄Toluene110
AmidePd(OAc)₂DPEPhosCs₂CO₃1,4-Dioxane110

This protocol is adapted from a general procedure for the Buchwald-Hartwig amination.[7]

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Pd₂(dba)₃ (0.02 equivalents)

  • XPhos (0.04 equivalents)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous Toluene

  • Schlenk tube

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add this compound (1.0 eq), Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube.

  • Evacuate and backfill the Schlenk tube with an inert gas (repeat three times).

  • Add anhydrous toluene via syringe, followed by the amine.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the product by column chromatography.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine in Glovebox: - this compound - Pd₂(dba)₃/XPhos - NaOtBu solvent Add Anhydrous Toluene & Amine reagents->solvent heat Heat to 110 °C solvent->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool filter Filter through Celite cool->filter extract Extract & Wash filter->extract purify Purify by Chromatography extract->purify product Isolated Product purify->product

Buchwald-Hartwig Amination Workflow

Reactions with Strongly Nucleophilic Organometallics

Grignard and organolithium reagents are highly reactive organometallic compounds that can act as strong nucleophiles and bases.[1][9][10][11][12][13] Their reaction with this compound is expected to primarily involve the methyl ester group.

Reaction with Grignard Reagents

Grignard reagents (RMgX) typically add twice to esters to form tertiary alcohols after acidic workup.[1][12] The first addition leads to a ketone intermediate, which is more reactive than the starting ester and quickly reacts with a second equivalent of the Grignard reagent.

Grignard_Reaction start This compound reagent1 1. 2 eq. RMgX, THF intermediate Ketone Intermediate (transient) start->intermediate + 1 eq. RMgX product Tertiary Alcohol reagent2 2. H₃O⁺ workup intermediate->product + 1 eq. RMgX

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-amino-5-bromonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the reaction yield for the synthesis of Methyl 2-amino-5-bromonicotinate.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: There are two main synthetic routes for this compound:

  • Bromination of Methyl 2-aminonicotinate: This involves the direct bromination of the pyridine ring of Methyl 2-aminonicotinate.

  • Esterification of 2-amino-5-bromonicotinic acid: This route involves the esterification of the carboxylic acid group of 2-amino-5-bromonicotinic acid to form the methyl ester.

Q2: What are the common challenges faced during the synthesis of this compound?

A2: Common challenges include low reaction yields, the formation of side products (such as di-brominated compounds), and difficulties in product purification.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of both the bromination and esterification reactions.

Q4: What are the key safety precautions to consider during the synthesis?

A4: Bromine is a hazardous and corrosive substance and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. Sulfuric acid is also highly corrosive and should be handled with care.

Troubleshooting Guides

Route 1: Bromination of Methyl 2-aminonicotinate

Issue: Low Yield of this compound

Potential Cause Troubleshooting Steps
Incomplete Reaction - Reaction Time: Ensure the reaction is stirred for a sufficient duration. Monitor the reaction progress by TLC until the starting material is consumed. - Temperature Control: Maintain the reaction temperature at 0°C during the dropwise addition of bromine to prevent side reactions.
Side Product Formation - Over-bromination: The formation of di-brominated products (e.g., Methyl 2-amino-3,5-dibromonicotinate) is a common side reaction. Use a stoichiometric amount of bromine and add it dropwise to the reaction mixture to minimize this. - Regioisomers: While the 5-bromo isomer is the major product due to the directing effect of the amino group, other isomers may form. Careful purification by column chromatography may be necessary.
Product Loss During Workup - Extraction: Ensure complete extraction of the product from the aqueous layer by using an adequate amount of an appropriate organic solvent (e.g., ethyl acetate) and performing multiple extractions. - Neutralization: Carefully neutralize the reaction mixture to avoid hydrolysis of the ester group.

Issue: Presence of Impurities in the Final Product

Potential Cause Troubleshooting Steps
Unreacted Starting Material - Reaction Monitoring: Use TLC to ensure the complete consumption of the starting material before quenching the reaction. - Purification: If unreacted starting material is present, purify the product using column chromatography.
Di-brominated Side Product - Stoichiometry Control: Precisely measure the amount of bromine used. - Purification: Separate the mono- and di-brominated products using column chromatography. The polarity difference between the two compounds should allow for effective separation.
Route 2: Esterification of 2-amino-5-bromonicotinic acid

Issue: Low Yield of this compound

Potential Cause Troubleshooting Steps
Incomplete Reaction (Equilibrium) - Excess Alcohol: Use a large excess of methanol to drive the Fischer esterification equilibrium towards the product side. - Water Removal: Ensure all reagents and glassware are dry, as water can inhibit the reaction and shift the equilibrium back to the starting materials. - Catalyst Amount: Use a catalytic amount of a strong acid like sulfuric acid.
Reaction Temperature and Time - Temperature: Maintain the reaction temperature at reflux (around 80°C) to ensure a sufficient reaction rate. - Duration: Allow the reaction to proceed for an adequate amount of time (e.g., 18 hours). Monitor by TLC for completion.
Product Hydrolysis during Workup - Neutralization: Carefully and slowly neutralize the acidic reaction mixture with a saturated solution of sodium bicarbonate. Perform this step at a low temperature (e.g., in an ice bath) to minimize ester hydrolysis.

Quantitative Data

Table 1: Reaction Conditions and Yield for the Esterification of 2-amino-5-bromonicotinic acid

Catalyst Alcohol Temperature Time Yield Reference
Sulfuric AcidMethanol80°C18 h94%[1]

Note: Comprehensive quantitative data comparing various conditions for the bromination of Methyl 2-aminonicotinate is limited in the reviewed literature. The success of this reaction is highly dependent on careful control of stoichiometry and temperature to favor the mono-brominated product.

Experimental Protocols

Protocol 1: Bromination of Methyl 2-aminonicotinate
  • Dissolve Starting Material: In a round-bottom flask, dissolve Methyl 2-aminonicotinate (1.0 eq.) and sodium bicarbonate (2.0 eq.) in dichloromethane (DCM).

  • Cool the Mixture: Cool the stirred solution to 0°C in an ice bath.

  • Add Bromine: Slowly add a solution of bromine (1.0 eq.) in DCM dropwise to the reaction mixture.

  • Monitor Reaction: Monitor the reaction progress using TLC.

  • Workup: Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Esterification of 2-amino-5-bromonicotinic acid
  • Combine Reagents: In a round-bottom flask, add 2-amino-5-bromonicotinic acid (1.0 eq.) and methanol (a significant excess, e.g., 10-20 eq.).

  • Add Catalyst: Carefully and slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.2 eq.) to the mixture while stirring.

  • Reflux: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 18 hours.

  • Monitor Reaction: Check for the completion of the reaction by TLC.

  • Cool and Neutralize: Cool the reaction mixture to room temperature and then to 0°C in an ice bath. Slowly neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product with ethyl acetate (3x).

  • Dry and Concentrate: Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the product. A 94% yield has been reported for this method without further purification.[1]

Visualizations

Troubleshooting_Bromination start Low Yield in Bromination check_tlc Analyze TLC of Crude Product start->check_tlc incomplete_reaction Incomplete Reaction: - Increase reaction time - Check temperature control check_tlc->incomplete_reaction Starting material present side_products Side Products Formed: - Check for di-brominated product - Optimize bromine stoichiometry check_tlc->side_products Multiple spots observed workup_issue Product Loss During Workup: - Optimize extraction - Careful neutralization check_tlc->workup_issue Low recovery after workup incomplete_reaction->start Re-run reaction purification Purify by Column Chromatography side_products->purification workup_issue->start Re-workup crude

Caption: Troubleshooting workflow for low yield in the bromination of Methyl 2-aminonicotinate.

Troubleshooting_Esterification start Low Yield in Esterification check_conditions Review Reaction Conditions start->check_conditions equilibrium_issue Equilibrium Issue: - Use excess methanol - Ensure anhydrous conditions check_conditions->equilibrium_issue Reagents/glassware may be wet temp_time_issue Temperature/Time Issue: - Ensure reflux temperature - Increase reaction time check_conditions->temp_time_issue Reaction incomplete by TLC workup_hydrolysis Hydrolysis During Workup: - Neutralize at 0°C - Slow addition of base check_conditions->workup_hydrolysis Low yield after workup rerun Re-run Reaction with Optimized Conditions equilibrium_issue->rerun temp_time_issue->rerun workup_hydrolysis->rerun

Caption: Troubleshooting workflow for low yield in the Fischer esterification of 2-amino-5-bromonicotinic acid.

References

Technical Support Center: Reactions Involving Methyl 2-amino-5-bromonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 2-amino-5-bromonicotinate. The following sections address common side products and offer guidance on minimizing their formation during typical cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in palladium-catalyzed cross-coupling reactions with this compound?

A1: In widely used reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, several side products can arise. The most prevalent are:

  • Hydrodehalogenation: The bromine atom is replaced by a hydrogen atom, yielding Methyl 2-aminonicotinate. This is a common issue in palladium-catalyzed reactions.[1]

  • Homocoupling of the Boronic Acid/Ester: In Suzuki-Miyaura coupling, the boronic acid or ester reagent can couple with itself to form a symmetrical biaryl species.[2] This is often promoted by the presence of oxygen or when using a Pd(II) precatalyst.[1]

  • Hydrolysis of the Methyl Ester: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid (2-amino-5-bromonicotinic acid), particularly under basic reaction conditions.

  • Dimerization of the Starting Material: Two molecules of this compound can react to form a symmetrical bipyridine dimer.

Q2: I am observing a significant amount of the hydrodehalogenated product (Methyl 2-aminonicotinate) in my reaction. How can I minimize this?

A2: Hydrodehalogenation is a common side reaction in palladium-catalyzed processes. To minimize its formation, consider the following strategies:

  • Choice of Ligand and Catalyst: Employing bulky, electron-rich phosphine ligands can favor the desired cross-coupling pathway over hydrodehalogenation.

  • Reaction Conditions: Ensure strictly anaerobic conditions, as oxygen can contribute to catalyst decomposition pathways that may lead to hydrodehalogenation. Thoroughly degas all solvents and reagents.

  • Hydride Source: Be mindful of potential hydride sources in your reaction mixture. Alcohols, amines, and even the solvent can sometimes act as hydride donors.

Q3: My Suzuki-Miyaura coupling is yielding a lot of the homocoupled boronic acid byproduct. What are the primary causes and solutions?

A3: Homocoupling of the boronic acid is a frequent side reaction. Key causes and troubleshooting steps include:

  • Oxygen Contamination: The presence of oxygen can lead to the oxidation of the Pd(0) catalyst to Pd(II), which is known to promote homocoupling.[1] Ensure your reaction setup is rigorously degassed.

  • Palladium Precatalyst: Using a Pd(0) source like Pd(PPh₃)₄ can be advantageous over Pd(II) sources (e.g., Pd(OAc)₂), as the latter can directly promote homocoupling before being reduced to the active Pd(0) species.[1]

  • Slow Addition of Boronic Acid: Adding the boronic acid solution slowly to the reaction mixture can help to keep its instantaneous concentration low, thereby disfavoring the homocoupling reaction.

  • Ligand Choice: Bulky, electron-rich phosphine ligands can accelerate the reductive elimination step, which forms the desired product, thus outcompeting the homocoupling pathway.[1]

Q4: The methyl ester on my product is being hydrolyzed. How can I prevent this?

A4: Ester hydrolysis is typically base-mediated. To prevent this:

  • Choice of Base: Use a weaker or non-nucleophilic base if the reaction conditions allow. For example, in some Suzuki couplings, potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) may be used instead of stronger bases like sodium hydroxide (NaOH).

  • Reaction Temperature and Time: Lowering the reaction temperature and minimizing the reaction time can reduce the extent of hydrolysis.

  • Workup Procedure: Neutralize the reaction mixture promptly during the workup to prevent prolonged exposure to basic conditions.

Troubleshooting Guides

Suzuki-Miyaura Coupling
Issue Potential Cause Troubleshooting Steps
Low Yield of Desired Product Inactive catalyst, poor solubility of reagents, inappropriate base or solvent.- Use a fresh, active palladium catalyst and ligand.- Ensure all reagents are fully dissolved; consider a different solvent system.- Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).
High Percentage of Homocoupled Boronic Acid Presence of oxygen, use of a Pd(II) precatalyst.- Rigorously degas all solvents and reagents.- Use a Pd(0) catalyst source (e.g., Pd(PPh₃)₄).- Add the boronic acid slowly to the reaction mixture.
Significant Hydrodehalogenation Non-optimal ligand, presence of hydride sources.- Use bulky, electron-rich phosphine ligands.- Ensure anhydrous conditions if water is not part of the solvent system.
Ester Hydrolysis Strong basic conditions, prolonged reaction time at high temperature.- Use a milder base (e.g., K₂CO₃).- Reduce reaction temperature and time.- Neutralize promptly during workup.
Buchwald-Hartwig Amination
Issue Potential Cause Troubleshooting Steps
No or Low Conversion Inactive catalyst, incorrect base, or ligand.- Screen different palladium precatalysts and ligands (e.g., XPhos, SPhos, RuPhos).- Ensure a sufficiently strong, non-nucleophilic base is used (e.g., NaOtBu, K₃PO₄).- Use an anhydrous, aprotic solvent.
Formation of Hydrodehalogenated Side Product Catalyst decomposition, presence of water or other proton sources.- Use bulky, electron-rich ligands to promote reductive elimination.- Ensure strictly anhydrous and anaerobic conditions.
Ester Hydrolysis Use of a strong, nucleophilic base.- Opt for a non-nucleophilic base like K₃PO₄ or Cs₂CO₃ if compatible with the reaction.- Minimize reaction time and temperature.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol is adapted from established methods for similar substrates and is designed to minimize common side reactions.[3]

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium phosphate (K₃PO₄) (2.5 eq)

  • Anhydrous 1,4-dioxane

  • Degassed water

Procedure:

  • To a dry Schlenk flask, add this compound, phenylboronic acid, and potassium phosphate.

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon). Repeat this three times.

  • Under a positive pressure of inert gas, add Pd(PPh₃)₄.

  • Add anhydrous 1,4-dioxane and degassed water (4:1 v/v ratio).

  • Stir the reaction mixture at 85-95 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination of this compound with Morpholine

This protocol is based on general procedures for the amination of bromopyridines.[4]

Materials:

  • This compound (1.0 eq)

  • Morpholine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)

  • Xantphos (0.04 eq)

  • Cesium carbonate (Cs₂CO₃) (1.5 eq)

  • Anhydrous toluene

Procedure:

  • To a dry Schlenk tube, add this compound, cesium carbonate, Pd₂(dba)₃, and Xantphos.

  • Evacuate and backfill the tube with an inert gas (repeat three times).

  • Add anhydrous toluene via syringe, followed by morpholine.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Visualizations

Suzuki_Side_Products cluster_boronic_acid Boronic Acid Reactant start This compound + Arylboronic Acid desired Desired Product: Methyl 2-amino-5-aryl-nicotinate start->desired Suzuki Coupling (Desired Pathway) hydrodehalogenation Hydrodehalogenation: Methyl 2-aminonicotinate start->hydrodehalogenation Side Reaction 1 hydrolysis Ester Hydrolysis: 2-Amino-5-bromonicotinic acid start->hydrolysis Side Reaction 3 (Basic Conditions) homocoupling Homocoupling: Biaryl arylboronic Arylboronic Acid arylboronic->homocoupling Side Reaction 2

Caption: Common side products in Suzuki-Miyaura coupling.

Buchwald_Hartwig_Side_Products start This compound + Amine desired Desired Product: Methyl 2-amino-5-(amino)-nicotinate start->desired Buchwald-Hartwig Amination (Desired Pathway) hydrodehalogenation Hydrodehalogenation: Methyl 2-aminonicotinate start->hydrodehalogenation Side Reaction 1 hydrolysis Ester Hydrolysis: 2-Amino-5-bromonicotinic acid start->hydrolysis Side Reaction 2 (Basic Conditions)

Caption: Common side products in Buchwald-Hartwig amination.

Troubleshooting_Workflow start Reaction Issue Identified (e.g., Low Yield, Side Products) check_reagents Verify Reagent Purity and Catalyst Activity start->check_reagents check_reagents->start Reagents Impure optimize_conditions Optimize Reaction Conditions (Base, Solvent, Temperature) check_reagents->optimize_conditions Reagents OK check_atmosphere Ensure Inert Atmosphere (Degas Solvents/Reagents) optimize_conditions->check_atmosphere Still Issues successful_reaction Successful Reaction optimize_conditions->successful_reaction Issue Resolved modify_protocol Modify Protocol (e.g., Slow Addition) check_atmosphere->modify_protocol Still Issues check_atmosphere->successful_reaction Issue Resolved modify_protocol->successful_reaction Issue Resolved

Caption: General troubleshooting workflow for coupling reactions.

References

Technical Support Center: Purification of Methyl 2-amino-5-bromonicotinate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Methyl 2-amino-5-bromonicotinate and its derivatives.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound derivatives, offering step-by-step solutions.

Issue 1: Difficulty in Removing Unreacted Starting Material (e.g., 2-Aminopyridine Derivatives)

Question: My final product is contaminated with unreacted this compound (or a similar aminopyridine starting material). How can I effectively remove it?

Answer:

Unreacted aminopyridine starting materials are a common impurity. Due to their basic nature, several strategies can be employed for their removal:

  • Acid-Base Extraction: This is often the most effective and scalable method.[1]

    • Dissolve the crude product in an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic solution with a dilute aqueous acid solution (e.g., 1M HCl). The basic aminopyridine will be protonated and move into the aqueous layer as a salt.[1]

    • Separate the organic layer containing your desired, less basic product.

    • Repeat the acid wash if necessary, monitoring the removal by Thin Layer Chromatography (TLC).[1]

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, and concentrate it to obtain the purified product.

  • Column Chromatography: If acid-base extraction is not feasible due to the product's instability in acid, column chromatography is a reliable alternative.

    • Pro-Tip: To prevent peak tailing of the basic aminopyridine on silica gel, add a small amount of a basic modifier like triethylamine (typically 0.1-1%) to your eluent system (e.g., hexane/ethyl acetate).

  • Recrystallization: If your product is a solid and has different solubility characteristics from the starting material, recrystallization can be a simple and effective purification method. Experiment with different solvent systems to find one where the product has high solubility in the hot solvent and low solubility when cold, while the impurity remains in solution.

  • Scavenger Resins: For small-scale purifications or to remove trace amounts of the basic impurity, scavenger resins (e.g., acidic resins) can be used. The resin binds to the basic impurity, which can then be removed by filtration.[1]

Issue 2: Product "Oiling Out" During Recrystallization

Question: I'm trying to recrystallize my this compound derivative, but it's separating as an oil instead of forming crystals. What should I do?

Answer:

"Oiling out" occurs when a compound separates from the solution at a temperature above its melting point, often due to high supersaturation or the presence of impurities.[2] Here are several strategies to overcome this:

  • Reduce the Rate of Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling often promotes oiling out.

  • Use a Different Solvent System: The initial solvent may not be ideal. Try a solvent in which your compound is less soluble. Alternatively, a two-solvent system can be effective. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly cloudy. Then, warm the solution to clarify it and allow it to cool slowly.

  • Lower the Concentration: Your solution may be too concentrated. Add a small amount of additional hot solvent to dissolve the oil and then attempt to recrystallize from the more dilute solution.

  • Induce Crystallization:

    • Seeding: Add a small crystal of the pure product to the cooled, supersaturated solution to provide a nucleation site for crystal growth.[1]

    • Scratching: Use a glass rod to scratch the inside surface of the flask just below the solvent level. The small glass particles that are scraped off can act as nucleation sites.[1]

Issue 3: Co-elution of Product and Impurities During Column Chromatography

Question: I am unable to separate my desired product from a persistent impurity using column chromatography. How can I improve the separation?

Answer:

Achieving good separation in column chromatography depends on maximizing the differences in affinity between your product and the impurities for the stationary phase. Here are some optimization strategies:

  • Optimize the Eluent System:

    • Gradient Elution: Instead of using a single solvent mixture (isocratic elution), try a gradient elution where the polarity of the eluent is gradually increased over time. This can help to resolve closely eluting compounds.

    • Solvent Choice: Experiment with different solvent systems. For example, if you are using a hexane/ethyl acetate system, try substituting ethyl acetate with acetone or dichloromethane to alter the selectivity of the separation.

  • Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider a different stationary phase.

    • Alumina: For basic compounds, alumina (neutral or basic) can sometimes provide better separation and reduce tailing compared to silica gel.

    • Reverse-Phase Silica: If your compound is sufficiently non-polar, reverse-phase chromatography (e.g., C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol) can offer a different separation mechanism.

  • Improve Column Packing and Loading:

    • Ensure your column is packed uniformly to avoid channeling.

    • Load your sample in a small volume of solvent and as a concentrated band at the top of the column to ensure sharp peaks.

Frequently Asked Questions (FAQs)

Q1: What is the most common purification technique for Suzuki-Miyaura coupling products of this compound?

A1: The most common purification strategy for the products of Suzuki-Miyaura coupling reactions involves an initial work-up followed by column chromatography. The typical workflow is as follows:

  • Work-up: After the reaction is complete, the mixture is typically diluted with an organic solvent like ethyl acetate and filtered through a pad of Celite to remove the palladium catalyst.[3][4] The filtrate is then washed with an aqueous base (e.g., sodium carbonate solution) to remove unreacted boronic acid and then with brine.[4]

  • Column Chromatography: The crude product obtained after the work-up is then purified by flash column chromatography on silica gel.[3][5] A gradient of ethyl acetate in hexanes is a common eluent system.[3][4]

  • Recrystallization: If the purified product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be performed to achieve higher purity.[4][5]

Q2: How can I purify N-acylated derivatives of this compound?

A2: N-acylated derivatives are generally less basic than the starting amine, which simplifies purification. A standard procedure is as follows:

  • Work-up: Quench the reaction with an aqueous solution of sodium bicarbonate to neutralize any excess acylating agent and acid byproducts. Extract the product into an organic solvent. Wash the organic layer with water and brine.[6]

  • Purification: The crude product can be purified by silica gel column chromatography using an appropriate eluent system, such as a gradient of ethyl acetate in hexanes.[6] Recrystallization can also be an effective final purification step for solid products.

Q3: What are some common impurities to look out for in the synthesis of these derivatives?

A3: The nature of impurities will depend on the specific reaction being performed.

  • For Suzuki-Miyaura reactions: Common impurities include unreacted starting material (this compound), homocoupled products of the boronic acid, and residual palladium catalyst.

  • For N-acylation reactions: Unreacted starting amine and excess acylating agent (or its hydrolysis product) are the most common impurities.

  • For N-alkylation reactions: Besides unreacted starting materials, potential impurities include over-alkylated products (dialkylation) and byproducts from the reducing agent.

Q4: My derivative is a salt. How should I approach its purification?

A4: If your derivative is a salt (e.g., a hydrochloride salt), you can often purify it by recrystallization from a suitable polar solvent system, such as ethanol/water or methanol/ether. Alternatively, you can neutralize the salt with a base to obtain the free base, which may then be purified by extraction and/or chromatography before, if desired, reforming the salt with the appropriate acid.

Data Presentation

The following table summarizes typical yields and purification methods for various derivatives of this compound based on analogous compounds reported in the literature.

Derivative TypeExample ReactionPurification Method(s)Typical Yield (%)Purity (by HPLC)
Suzuki-Coupled 2-Amino-5-(phenyl)-nicotinateColumn Chromatography, Recrystallization85-90>98%
Suzuki-Coupled 2-Amino-5-(4-fluorophenyl)-nicotinateColumn Chromatography, Recrystallization80-89>98%
N-Acylated Methyl 5-acetamido-3-methylpicolinateColumn Chromatography85-95>98%[6]
N-Acylated Methyl 5-benzamido-3-methylpicolinateColumn Chromatography80-90>98%[6]

Experimental Protocols

Protocol 1: Purification of a Suzuki-Miyaura Coupling Product (e.g., Methyl 2-amino-5-arylnicotinate)

This protocol is adapted from procedures for analogous compounds.[3]

  • Reaction Work-up:

    • Cool the completed reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

    • Transfer the filtrate to a separatory funnel and wash with 1M aqueous sodium carbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Column Chromatography:

    • Prepare a silica gel column using a suitable eluent system (e.g., a gradient of 10% to 40% ethyl acetate in hexanes).

    • Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

    • Load the dry sample onto the column and elute with the chosen solvent gradient.

    • Collect fractions and monitor by TLC to identify and combine the fractions containing the pure product.

    • Concentrate the pure fractions under reduced pressure to yield the purified product.

  • Recrystallization (Optional):

    • Dissolve the product from chromatography in a minimal amount of a hot solvent (e.g., ethanol).

    • Slowly add a co-solvent (e.g., water) until the solution becomes turbid.

    • Warm the mixture until it becomes clear again and then allow it to cool slowly to room temperature, followed by cooling in an ice bath.

    • Collect the resulting crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

Visualizations

Purification_Workflow start_end start_end process process decision decision output output start Crude Reaction Mixture workup Aqueous Work-up (e.g., Acid/Base Extraction) start->workup is_solid Is the product a solid? workup->is_solid recrystallize Recrystallization is_solid->recrystallize Yes chromatography Column Chromatography (Silica or Alumina) is_solid->chromatography No / Impure purity_check1 Check Purity (TLC, LC-MS, NMR) recrystallize->purity_check1 purity_check2 Check Purity (TLC, LC-MS, NMR) chromatography->purity_check2 purity_check1->chromatography Impure pure_product Pure Product purity_check1->pure_product Pure purity_check2->recrystallize Impure Solid purity_check2->pure_product Pure

Caption: A general workflow for the purification of this compound derivatives.

References

Technical Support Center: Optimizing Reaction Conditions for Alkylation of Brominated Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the alkylation of brominated pyridines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in your experiments.

General Troubleshooting and FAQs

This section addresses broad issues that can apply to various alkylation methods for brominated pyridines.

Q1: My alkylation reaction is showing low or no product yield. What are the initial checks I should perform?

A1: Low or no yield is a common issue that can stem from several factors. Systematically troubleshooting can help identify the root cause.

  • Reagent Quality: Ensure the purity and integrity of your starting materials, including the brominated pyridine, alkylating agent, catalyst, ligands, and base. Impurities can poison the catalyst or lead to unwanted side reactions.[1]

  • Reaction Atmosphere: Many coupling reactions, particularly those involving organometallic reagents, are sensitive to oxygen and moisture. Ensure your reaction is performed under an inert atmosphere (e.g., argon or nitrogen) and with anhydrous solvents.[2][3]

  • Temperature Control: Verify that the reaction is being conducted at the optimal temperature. Some reactions require heating to overcome activation barriers, while others may need cooling to prevent degradation or side reactions.[4][5]

  • Stirring: In heterogeneous reactions, ensure efficient stirring to facilitate proper mixing of all components.

Q2: I am observing the formation of multiple regioisomers. How can I improve the regioselectivity of my reaction?

A2: Achieving high regioselectivity in pyridine alkylation can be challenging due to the electronic nature of the pyridine ring, which can direct reactions to the C2, C3, or C4 positions.[6]

  • Directing Groups: The position of the bromine atom and other substituents on the pyridine ring will strongly influence the regioselectivity.

  • Steric Hindrance: Employing bulky ligands or alkylating agents can favor reaction at less sterically hindered positions.[2][6]

  • Blocking Groups: For certain reactions like the Minisci alkylation, using a removable blocking group on the pyridine nitrogen can direct alkylation specifically to the C4 position.[7][8]

  • Catalyst and Ligand Choice: The choice of catalyst and ligand system is crucial and can significantly influence the regiochemical outcome. Screening different combinations is often necessary.[2][9]

Q3: What are common side reactions in the alkylation of brominated pyridines, and how can they be minimized?

A3: Several side reactions can compete with the desired alkylation, reducing the yield of the target product.

  • Homocoupling: This is the reaction of two molecules of the same coupling partner (e.g., two molecules of the brominated pyridine or two molecules of the alkylating agent). It can often be minimized by ensuring a thoroughly degassed reaction environment to remove oxygen.[2]

  • Protodeboronation (in Suzuki reactions): This is the cleavage of the C-B bond of the boronic acid reagent by a proton source. Using anhydrous solvents and stable boronic esters (like pinacol esters) can mitigate this issue.[2]

  • Elimination Reactions: When using tertiary alkyl halides as alkylating agents, elimination can be a significant side reaction. It is often better to use primary or secondary alkyl halides.[6]

  • Over-alkylation: The product of the initial alkylation can sometimes undergo a second alkylation. Using a stoichiometric amount of the alkylating agent or adding it slowly can help prevent this.[6]

Method-Specific Troubleshooting Guides

Suzuki Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between brominated pyridines and organoboron compounds.

Q: My Suzuki coupling reaction with a bromopyridine is giving a low yield. What are the likely causes and solutions?

A: Low yields in Suzuki couplings of bromopyridines are frequently encountered.

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its activity.

    • Solution: Use bulky phosphine ligands such as SPhos, XPhos, or RuPhos to shield the palladium center and prevent pyridine coordination.[2]

  • Inefficient Oxidative Addition: The C-Br bond of some bromopyridines can be less reactive, leading to a slow oxidative addition step.[2]

    • Solution: Increase the reaction temperature or screen different palladium catalysts and ligands. More electron-rich and bulky ligands can facilitate this step.[2]

  • Inappropriate Base or Solvent: The choice of base and solvent is critical for the transmetalation step.

    • Solution: Screen different bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) and solvents (e.g., THF, dioxane, toluene, DMF). Aqueous conditions can sometimes be beneficial.[2][10]

Quantitative Data: Optimizing Suzuki Coupling of 3-Bromopyridine [10]

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)95% EtOH8085
2Pd(OAc)₂ (2)NoneK₂CO₃ (2)95% EtOH8070
3PdCl₂(PPh₃)₂ (2)NoneK₂CO₃ (2)95% EtOH8082
4Pd(OAc)₂ (2)PPh₃ (4)Na₂CO₃ (2)95% EtOH8075
5Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Toluene8060

Experimental Protocol: General Procedure for Suzuki Coupling of 2-Bromopyridine [2]

  • Reagent Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the 2-bromopyridine (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Catalyst Addition: To the flask, add the palladium catalyst (e.g., Pd(OAc)₂ (2 mol%)) and the phosphine ligand (e.g., SPhos (4 mol%)).

  • Degassing and Solvent Addition: Seal the flask, and cycle between vacuum and argon three times. Add degassed solvent (e.g., THF).

  • Reaction: Heat the reaction mixture at the optimized temperature (e.g., 80 °C) for the required time (e.g., 12 hours), monitoring by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Troubleshooting Logic for Low Yield in Suzuki Coupling

G Start Low Yield in Suzuki Coupling Check_SM Starting Materials Consumed? Start->Check_SM SM_Consumed_Yes Yes Check_SM->SM_Consumed_Yes  Yes SM_Consumed_No No Check_SM->SM_Consumed_No  No Side_Products Significant Side Products? SM_Consumed_Yes->Side_Products Reaction_Conditions Suboptimal Conditions? SM_Consumed_No->Reaction_Conditions Optimize Temp, Time, Base, Solvent Side_Products_Yes Yes Side_Products->Side_Products_Yes  Yes Side_Products_No No Side_Products->Side_Products_No  No Homocoupling Homocoupling? Side_Products_Yes->Homocoupling Degas thoroughly Protodeboronation Protodeboronation? Side_Products_Yes->Protodeboronation Use anhydrous solvent, boronic ester Product_Degradation Product Degradation? Side_Products_No->Product_Degradation Lower Temp, shorter time Catalyst_Deactivation Catalyst Deactivation? Reaction_Conditions->Catalyst_Deactivation Change ligand, check reagent purity

Caption: A decision tree for troubleshooting low yields in Suzuki coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds between brominated pyridines and amines.

Q: My Buchwald-Hartwig amination of a 2-bromopyridine is not working well. What should I optimize?

A: Challenges in the Buchwald-Hartwig amination of bromopyridines often relate to the catalyst system and reaction conditions.

  • Ligand Choice: The choice of ligand is critical and depends on the amine nucleophile. Different classes of amines (primary, secondary, aryl, etc.) have different optimal ligands.[11][12]

  • Base Selection: The base plays a crucial role in the catalytic cycle. Strong, non-nucleophilic bases like NaOt-Bu or K₃PO₄ are commonly used. The solubility of the base is also an important factor.[11][12]

  • Solvent Effects: The solvent must be able to dissolve the reagents and not interfere with the catalyst. Toluene, dioxane, and THF are common choices. Chlorinated solvents, acetonitrile, and pyridine should generally be avoided as they can inhibit the reaction.[12]

  • Volatile Amines: When using volatile amines, the reaction should be performed in a sealed tube to prevent the escape of the amine.[13]

Quantitative Data: Buchwald-Hartwig Amination Ligand and Base Screening

EntryPalladium Source (mol%)LigandBaseSolventTemperature (°C)Yield (%)
1Pd₂(dba)₃ (1)XPhosNaOt-BuToluene100High
2Pd(OAc)₂ (2)SPhosK₃PO₄Dioxane110Good
3Pd₂(dba)₃ (1)RuPhosLHMDSTHF80Moderate
4Pd(OAc)₂ (2)P(o-tolyl)₃Cs₂CO₃Toluene100Low

Note: Yields are generalized as they are highly substrate-dependent.

Experimental Protocol: Buchwald-Hartwig Amination of 2-Bromopyridine with a Volatile Amine [13]

  • Reaction Setup: In a glovebox, add the 2-bromopyridine (1.0 equiv), palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and ligand (e.g., XPhos, 2-4 mol%) to an oven-dried sealed tube.

  • Reagent Addition: Add the base (e.g., NaOt-Bu, 1.2-1.5 equiv) and a stir bar.

  • Solvent and Amine Addition: Remove the tube from the glovebox, add the solvent (e.g., toluene), and then add the volatile amine (1.1-1.5 equiv).

  • Sealing and Reaction: Quickly seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) for the necessary time, with stirring.

  • Work-up and Purification: After cooling, carefully open the sealed tube. Dilute the reaction mixture with an organic solvent and filter through a pad of Celite. Concentrate the filtrate and purify the residue by column chromatography.

Workflow for Buchwald-Hartwig Amination

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Prep Combine Bromopyridine, Catalyst, Ligand, Base in a sealed tube Add_Solvent Add Solvent and Amine Prep->Add_Solvent Seal_Heat Seal Tube and Heat Add_Solvent->Seal_Heat Workup Cool, Open, Dilute, Filter Seal_Heat->Workup Purify Concentrate and Purify by Chromatography Workup->Purify

Caption: A typical experimental workflow for a Buchwald-Hartwig amination.

Sonogashira Coupling

The Sonogashira coupling is used to couple terminal alkynes with brominated pyridines.

Q: I am struggling with a Sonogashira coupling of a bromopyridine. The reaction is sluggish and gives low yields. What can I do?

A: The efficiency of Sonogashira couplings can be influenced by the catalyst system, base, and solvent.

  • Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(OAc)₂) and a copper(I) co-catalyst (e.g., CuI) is typically used. The ratio of these can be important.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is commonly used and often serves as the solvent as well.[5]

  • Solvent: Solvents like DMF or DMSO can be effective, sometimes leading to higher yields than THF.[5]

  • Temperature: Increasing the reaction temperature can often improve the rate and yield.[5]

  • Ligand Effects: The presence of certain functional groups on the pyridine ring, like amidoximes, can chelate the metal catalysts and inhibit the reaction.[14]

Quantitative Data: Optimizing Sonogashira Coupling of 2-Amino-3-bromopyridine [5]

EntryCatalyst (mol%)Ligand (mol%)Additive (mol%)Base (equiv)SolventTemperature (°C)Yield (%)
1Pd(CF₃COO)₂ (2.5)PPh₃ (5)CuI (5)Et₃N (1 mL)DMF10096
2PdCl₂(PPh₃)₂ (2.5)NoneCuI (5)Et₃N (1 mL)DMF10089
3Pd(CF₃COO)₂ (2.5)PPh₃ (5)CuI (5)Et₃N (1 mL)DMSO10092
4Pd(CF₃COO)₂ (2.5)PPh₃ (5)CuI (5)Et₃N (1 mL)THFRefluxTrace
5Pd(CF₃COO)₂ (2.5)PPh₃ (5)CuI (5)K₂CO₃ (2)DMF10078

Experimental Protocol: Sonogashira Coupling of 2-Amino-3-bromopyridine [5]

  • Reaction Setup: To a reaction vessel, add the 2-amino-3-bromopyridine (1.0 equiv), the terminal alkyne (1.2 equiv), the palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), the ligand (e.g., PPh₃, 5 mol%), and the copper(I) iodide (5 mol%).

  • Solvent and Base Addition: Add the solvent (e.g., DMF) and the base (e.g., Et₃N).

  • Degassing: Degas the mixture by bubbling argon through it for 15-20 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) under an argon atmosphere for the required time (e.g., 3 hours).

  • Work-up and Purification: After cooling, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the product by column chromatography.

Catalytic Cycle of the Sonogashira Coupling

G Pd0 Pd(0)L2 Pd_complex R-Pd(II)L2(Br) Pd0->Pd_complex Oxidative Addition (R-Br) Product R-C≡CR' Pd0->Product Alkyne_complex R-Pd(II)L2(C≡CR') Pd_complex->Alkyne_complex Transmetalation Alkyne_complex->Pd0 Reductive Elimination Alkyne_complex->Product Cu_alkynilide Cu-C≡CR' Cu_alkynilide->Pd_complex Alkyne HC≡CR' Alkyne->Cu_alkynilide CuI, Base Base Base Base->Alkyne

Caption: The catalytic cycle of the Sonogashira cross-coupling reaction.

Grignard and Lithiation Reactions

Direct alkylation using organometallic reagents like Grignard or organolithium reagents can be a powerful method but is often plagued by issues of selectivity and side reactions.

Q: I am attempting a Grignard reaction with a bromopyridine, but I am getting a complex mixture of products. How can I improve this reaction?

A: Grignard reactions with bromopyridines can be challenging.

  • Grignard Formation: The formation of the pyridyl Grignard reagent can be sluggish. The use of an auxiliary reagent like ethyl bromide can help initiate the reaction.[15]

  • Side Reactions: Grignard reagents are strong bases and can deprotonate other species in the reaction mixture. They are also highly reactive and can add to carbonyl groups, including esters, twice.[16]

  • Temperature Control: These reactions are often performed at low temperatures to control their reactivity and minimize side reactions.

  • Alternative Methods: For some transformations, a lithium-halogen exchange using an organolithium reagent (e.g., n-BuLi or s-BuLi) followed by quenching with an electrophile can be a more controlled alternative. The choice of solvent (coordinating vs. non-coordinating) and concentration can influence the site of lithiation.[17][18]

Experimental Protocol: Lithiation and Alkylation of 2,5-Dibromopyridine [17]

  • Reaction Setup: In a flame-dried, three-necked flask under an argon atmosphere, dissolve 2,5-dibromopyridine in the chosen solvent (e.g., toluene for C2 selectivity, or a coordinating solvent for C5 selectivity).

  • Cooling: Cool the solution to a low temperature (e.g., -78 °C).

  • Lithiation: Slowly add a solution of n-butyllithium (1.2 equiv) dropwise, maintaining the low temperature.

  • Stirring: Stir the reaction mixture at low temperature for a specified time to allow for the lithium-halogen exchange.

  • Electrophilic Quench: Add the alkylating agent (e.g., an aldehyde or alkyl halide) and allow the reaction to slowly warm to room temperature.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent, dry the organic layer, and concentrate. Purify by column chromatography.

Logical Relationship in Selective Lithiation

G Start Selective Monolithiation of 2,5-Dibromopyridine Solvent_Choice Solvent Choice Start->Solvent_Choice Coordinating_Solvent Coordinating Solvent (e.g., THF, Et2O) Solvent_Choice->Coordinating_Solvent High Concentration Non_Coordinating_Solvent Non-Coordinating Solvent (e.g., Toluene) Solvent_Choice->Non_Coordinating_Solvent Low Concentration Position_5 Lithiation at C5 Coordinating_Solvent->Position_5 Position_2 Lithiation at C2 Non_Coordinating_Solvent->Position_2

Caption: Solvent and concentration effects on the regioselectivity of lithiation.

References

Technical Support Center: Nucleophilic Aromatic Substitution on Bromopyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for nucleophilic aromatic substitution (SNAr) reactions on bromopyridines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to overcome common challenges in their experiments.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your SNAr reactions with bromopyridines in a question-and-answer format.

Question 1: Why is my SNAr reaction with a bromopyridine showing low to no conversion of the starting material?

Answer: Low reactivity in SNAr reactions with bromopyridines can be attributed to several factors. A systematic approach to troubleshooting this issue is outlined below.

  • Positional Deactivation: The position of the bromine atom on the pyridine ring is a critical factor. The 2- and 4-positions are significantly more activated towards nucleophilic attack than the 3-position. This is due to the ability of the electronegative nitrogen atom to stabilize the negative charge of the Meisenheimer intermediate through resonance. For an attack at the 3-position, this resonance stabilization involving the nitrogen atom is not possible, leading to a higher energy intermediate and a slower reaction rate.[1][2]

  • Insufficient Activation: The pyridine ring itself may not be electron-deficient enough for the reaction to proceed efficiently. The presence of strong electron-withdrawing groups (EWGs) ortho or para to the bromine atom is often necessary to activate the ring for nucleophilic attack.[3][4] If your bromopyridine substrate lacks sufficient activation, the reaction will likely be sluggish.

  • Nucleophile Strength: The nucleophile's strength plays a crucial role. Weaker nucleophiles will react slower. The reactivity of the nucleophile can be enhanced by the choice of base and solvent.

  • Reaction Conditions: Inappropriate reaction conditions, such as temperature, solvent, and base, can lead to low conversion. SNAr reactions often require elevated temperatures to overcome the activation energy barrier.[5] The choice of solvent is also critical; polar aprotic solvents like DMF, DMSO, or NMP are generally preferred as they can solvate the cation of the base and enhance the nucleophilicity of the nucleophile.[6]

Question 2: My reaction is producing a mixture of products and is difficult to purify. What are the likely side reactions?

Answer: The formation of multiple products in SNAr reactions on bromopyridines can be due to several side reactions:

  • Homocoupling: Dimerization of the starting bromopyridine or the nucleophile can occur, especially if transition metal catalysis is used as an alternative to SNAr.

  • Reaction at other functional groups: If your starting material or nucleophile contains other reactive functional groups, these may compete with the desired SNAr reaction.

  • Cine Substitution: This is a less common but possible side reaction, particularly with very strong bases. In cine substitution, the nucleophile attacks a position adjacent to the carbon bearing the bromine, proceeding through a pyridyne intermediate.[1]

  • N-Alkylation/Arylation: With certain nucleophiles, such as those containing nitrogen, competitive reaction at the pyridine nitrogen can occur.

Question 3: I am observing the opposite trend in reactivity for my halopyridines than expected (e.g., bromo is more reactive than fluoro). Why might this be happening?

Answer: While the typical reactivity order for halogens in SNAr is F > Cl > Br > I due to the rate-determining step being the nucleophilic attack, there are exceptions.[7][8] In some cases, particularly with pyridinium salts, the mechanism can be more complex, and the deprotonation of the intermediate can become rate-limiting.[8] In such cases, the leaving group ability of the halogen (I > Br > Cl > F) can play a more significant role, leading to a reversal of the expected reactivity trend. Additionally, some reactions on bromopyridines may proceed through a different mechanism altogether, such as the SRN1 (radical nucleophilic substitution) mechanism, which would explain the unexpected efficiency of the bromopyridine reaction.[9]

Frequently Asked Questions (FAQs)

Q1: Which position on the pyridine ring is most reactive for SNAr?

A1: The 2- and 4-positions are the most reactive towards nucleophilic aromatic substitution.[1][2] This is because the negative charge of the intermediate formed upon nucleophilic attack can be delocalized onto the electronegative nitrogen atom, providing significant resonance stabilization. This stabilization is not possible for attack at the 3- and 5-positions.

Q2: How can I increase the rate of my SNAr reaction on a bromopyridine?

A2: To increase the reaction rate, you can:

  • Increase the temperature: Many SNAr reactions require heating.[5]

  • Use a more polar aprotic solvent: Solvents like DMF, DMSO, or NMP can enhance the nucleophilicity of your nucleophile.[6]

  • Choose a stronger base: A stronger base will more effectively deprotonate the nucleophile, increasing its reactivity.

  • Add an activating group: If possible, modify your substrate to include an electron-withdrawing group at the ortho or para position to the bromine.[3][4]

  • Activate the pyridine nitrogen: Formation of an N-phosphonium pyridinium intermediate has been shown to dramatically increase the reactivity of halopyridines in SNAr reactions, even allowing some reactions to proceed at room temperature.[10]

Q3: Is bromine a good leaving group for SNAr on pyridines?

A3: In the context of SNAr, where the attack of the nucleophile is often the rate-determining step, bromine is generally a less effective leaving group than fluorine or chlorine. The reactivity trend is typically F > Cl > Br > I.[7][8] This is because the high electronegativity of fluorine activates the ring towards nucleophilic attack. However, under certain conditions or if the mechanism deviates from a pure SNAr pathway, bromopyridines can be effective substrates.

Q4: When should I consider an alternative to an SNAr reaction?

A4: If you have explored various conditions for SNAr on your bromopyridine and are still facing challenges with low yield or side products, it may be time to consider alternative synthetic strategies. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination (for C-N bond formation) or Suzuki coupling (for C-C bond formation), are powerful alternatives for the functionalization of bromopyridines.[1][7]

Data Presentation

Table 1: Relative Reactivity of Halopyridines in SNAr Reactions

HalopyridineNucleophileSolventTemperature (°C)Relative RateReference
2-FluoropyridineSodium EthoxideEthanol25320[11]
2-ChloropyridineSodium EthoxideEthanol251[11]
2-BromopyridinePiperidineMethanol25~1[8]
2-IodopyridinePiperidineMethanol25~1[8]

Note: The relative rates can vary significantly depending on the specific nucleophile, solvent, and reaction conditions.

Table 2: Effect of Electron-Withdrawing Groups (EWGs) on SNAr Yields of Chloropyridines with Amines

SubstrateNucleophileConditionsYield (%)Reference
2-ChloropyridineMorpholineKF, H₂O, Reflux, 17hUnsatisfactory[4]
2-Chloro-5-nitropyridineMorpholineKF, H₂O, Reflux, 17h95[4]
2-ChloropyridineCyclohexylamineKF, H₂O, Reflux, 17hUnsatisfactory[4]
2-Chloro-5-nitropyridineCyclohexylamineKF, H₂O, Reflux, 17h92[4]

Note: This data for chloropyridines illustrates the significant activating effect of a strong EWG like a nitro group, a principle that directly applies to bromopyridines.

Experimental Protocols

Protocol 1: General Procedure for SNAr of a Bromopyridine with a Thiol Nucleophile

This protocol is adapted from a general method for the reaction of heteroaryl halides with thiols.[12]

Materials:

  • Bromopyridine (1.0 equiv)

  • Thiol (1.2 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • N,N-Dimethylacetamide (DMAc)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard glassware for workup and purification

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the bromopyridine, thiol, and potassium carbonate.

  • Add anhydrous DMAc to the flask to achieve a suitable concentration (e.g., 0.5 M).

  • Stir the reaction mixture at room temperature or heat to a temperature between 50-100 °C, depending on the reactivity of the substrates.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure thioether product.

Protocol 2: Microwave-Assisted SNAr of 2-Bromopyridine with Sodium Ethoxide

This protocol is based on a microwave-assisted method for the synthesis of alkoxy-pyridines.[13]

Materials:

  • 2-Bromopyridine (1.0 equiv)

  • Sodium metal (Na) (1.5 equiv)

  • Anhydrous ethanol (EtOH)

  • Microwave reactor vial

  • Magnetic stirrer bar

Procedure:

  • Carefully add sodium metal in small pieces to anhydrous ethanol in a microwave reactor vial equipped with a magnetic stirrer bar. Allow the sodium to react completely to form sodium ethoxide in situ.

  • To the solution of sodium ethoxide, add 2-bromopyridine.

  • Seal the microwave vial and place it in the microwave reactor.

  • Heat the reaction mixture to 140 °C for 20-30 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Quench the reaction mixture by carefully adding water.

  • Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to obtain 2-ethoxypyridine.

Visualizations

SNAr_Troubleshooting_Workflow start Start: Low/No Conversion in SNAr check_position Is the Bromine at the 3-position? start->check_position check_activation Is there a strong EWG ortho/para to Bromine? check_position->check_activation No (at 2- or 4-position) position_issue 3-Position is inherently unreactive. Reaction is expected to be slow. check_position->position_issue Yes check_conditions Review Reaction Conditions check_activation->check_conditions Yes activation_issue Add an EWG if possible, or proceed to optimize conditions. check_activation->activation_issue No optimize_conditions Optimize Conditions: - Increase Temperature - Use Polar Aprotic Solvent (DMF, DMSO) - Stronger Base (e.g., NaH, K2CO3) check_conditions->optimize_conditions consider_alternatives Consider Alternative Reactions: - Buchwald-Hartwig Amination - Suzuki Coupling optimize_conditions->consider_alternatives Still Low Yield success Reaction Successful optimize_conditions->success Optimization Works position_issue->check_activation activation_issue->check_conditions

Caption: A troubleshooting workflow for low conversion in SNAr reactions on bromopyridines.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Bromopyridine Bromopyridine Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) Bromopyridine->Meisenheimer + Nucleophile (Rate-determining step) Nucleophile Nucleophile (Nu-) Nucleophile->Meisenheimer Substituted_Pyridine Substituted Pyridine Meisenheimer->Substituted_Pyridine - Bromide (Fast) Bromide Bromide Ion (Br-) Meisenheimer->Bromide

Caption: The two-step addition-elimination mechanism of SNAr on a bromopyridine.

References

how to avoid decomposition of Methyl 2-amino-5-bromonicotinate during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to help avoid the decomposition of Methyl 2-amino-5-bromonicotinate during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the main decomposition pathways for this compound?

A1: this compound is susceptible to three primary decomposition pathways due to its functional groups (ester, aminopyridine, and bromo substituent):

  • Hydrolysis: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid (2-amino-5-bromonicotinic acid) under either acidic or basic conditions. Basic conditions, in particular, promote rapid and irreversible hydrolysis.

  • Decarboxylation: While less common at moderate temperatures, the resulting nicotinic acid from hydrolysis can undergo decarboxylation at elevated temperatures to yield 2-amino-5-bromopyridine.

  • Dehalogenation: During palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), the bromine atom can be replaced by a hydrogen atom, leading to the formation of Methyl 2-aminonicotinate as a significant byproduct. This is often facilitated by hydride sources in the reaction mixture.

Q2: How can I minimize hydrolysis of the methyl ester group?

A2: To minimize hydrolysis, it is crucial to control the pH of your reaction mixture. Avoid strongly acidic or basic conditions, especially in the presence of water. If a base is required for the reaction, consider using a non-nucleophilic, anhydrous base. When an aqueous workup is necessary, perform it at low temperatures and as quickly as possible, followed by immediate extraction into an organic solvent.

Q3: What conditions favor the unwanted dehalogenation side reaction?

A3: Dehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions. Factors that can promote dehalogenation include:

  • High Temperatures: Elevated temperatures can increase the rate of this side reaction.

  • Choice of Catalyst and Ligand: Some palladium catalysts and ligands are more prone to generating palladium hydride species that are responsible for dehalogenation.

  • Presence of Hydride Sources: Reagents such as certain alcohols, amines, or even trace water can act as hydride donors.

  • Extended Reaction Times: Longer reaction times increase the likelihood of dehalogenation.

Q4: Is this compound sensitive to light?

A4: Bromoaromatic compounds can be susceptible to photodecomposition. While specific data for this compound is limited, it is good laboratory practice to protect reactions from direct light, especially if the reaction is running for an extended period.

Troubleshooting Guides

Issue 1: Low Yield in Suzuki-Miyaura Coupling Reactions
Symptom Possible Cause Suggested Solution
Significant amount of starting material remainingCatalyst Inhibition: The nitrogen atom of the pyridine ring can coordinate with the palladium catalyst, inhibiting its activity.Use bulky phosphine ligands (e.g., SPhos, XPhos) to shield the palladium center.
Inefficient Oxidative Addition: The C-Br bond may be less reactive.Increase the reaction temperature moderately (e.g., 80-100 °C). Screen different palladium pre-catalysts and ligands.
Formation of a significant amount of Methyl 2-aminonicotinate (dehalogenated byproduct)Dehalogenation: Presence of palladium hydride species.Use anhydrous solvents and reagents. Consider using a different base (e.g., K₃PO₄ instead of stronger bases). Minimize reaction time.
Protodeboronation of Boronic Acid: Hydrolysis of the boronic acid.Use fresh boronic acid or more stable boronic esters (e.g., pinacol esters). Ensure anhydrous reaction conditions.
Complex mixture of productsMultiple Side Reactions: A combination of the above issues.Systematically optimize reaction conditions: screen different catalysts, ligands, bases, solvents, and temperatures.
Issue 2: Low Yield in Buchwald-Hartwig Amination
Symptom Possible Cause Suggested Solution
Reaction stalls or does not go to completionCatalyst Poisoning: The aminopyridine substrate can coordinate to the palladium catalyst.Employ bulky, electron-rich ligands (e.g., RuPhos, BrettPhos) that are known to be effective for heteroaryl halides.
Inadequate Base: The chosen base may not be strong enough for efficient deprotonation of the amine.Use a strong, non-nucleophilic base like NaOtBu or LHMDS. Be mindful of substrate compatibility with strong bases.
Formation of palladium blackCatalyst Decomposition: The catalyst is not stable under the reaction conditions.Ensure the reaction is run under a strictly inert atmosphere (argon or nitrogen). Use a pre-catalyst that is more stable. Avoid excessively high temperatures.
Ester group is hydrolyzedBase-Mediated Hydrolysis: The base used in the reaction is hydrolyzing the methyl ester.Use a weaker base if compatible with the reaction (e.g., Cs₂CO₃). If a strong base is necessary, use strictly anhydrous conditions and minimize reaction time.

Data Presentation

The following table summarizes recommended starting conditions for common reactions involving this compound, aimed at minimizing decomposition. Note that these are general guidelines and may require optimization for specific substrates.

ReactionCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Time (h)
Suzuki-Miyaura Coupling Pd(OAc)₂ (2-5)SPhos (4-10)K₃PO₄ (2-3)1,4-Dioxane/H₂O (4:1)80-10012-24
Buchwald-Hartwig Amination Pd₂(dba)₃ (1-2)XPhos (2-4)NaOtBu (1.2-1.5)Toluene or Dioxane90-1104-18

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Decomposition

This protocol is designed to minimize dehalogenation and hydrolysis.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.5 equivalents, finely ground and dried)

  • Anhydrous 1,4-Dioxane

  • Degassed deionized water

  • Schlenk flask or sealed vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas three times.

  • Under the inert atmosphere, add Pd(OAc)₂ and SPhos.

  • Add anhydrous 1,4-dioxane and degassed water (in a 4:1 ratio).

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 12-18 hours), cool the mixture to room temperature.

  • Dilute with ethyl acetate and filter through a pad of celite.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Optimized Buchwald-Hartwig Amination to Minimize Decomposition

This protocol uses a robust catalyst system to minimize side reactions.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Pd₂(dba)₃ (1.5 mol%)

  • XPhos (3 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous Toluene

  • Schlenk tube or sealed vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add this compound, NaOtBu, Pd₂(dba)₃, and XPhos to a dry Schlenk tube.

  • Add anhydrous toluene.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion (typically 4-12 hours), cool the reaction to room temperature.

  • Quench the reaction carefully with saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

DecompositionPathways MABN This compound Acid 2-amino-5-bromonicotinic acid MABN->Acid Hydrolysis (H+ or OH-) Dehalo Methyl 2-aminonicotinate MABN->Dehalo Dehalogenation (Pd-H species) Amine 2-amino-5-bromopyridine Acid->Amine Decarboxylation (Heat) SuzukiWorkflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification A Combine Reactants: - this compound - Arylboronic Acid - Base (K3PO4) B Evacuate & Backfill with Inert Gas (3x) A->B C Add Catalyst/Ligand (Pd(OAc)2/SPhos) B->C D Add Anhydrous/Degassed Solvents C->D E Heat to 90°C with Stirring D->E F Monitor by TLC/LC-MS E->F G Cool to RT & Dilute F->G H Filter through Celite G->H I Aqueous Wash & Dry H->I J Concentrate & Purify (Column Chromatography) I->J

Technical Support Center: Troubleshooting Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for troubleshooting low conversion rates in cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: My cross-coupling reaction has a low yield. What are the first parameters I should investigate?

A1: When troubleshooting a low-yield cross-coupling reaction, a systematic approach is recommended. Begin by evaluating the following key parameters:

  • Catalyst System: The choice of palladium precursor and ligand is critical. For electron-rich or sterically hindered substrates, bulky, electron-rich phosphine ligands are often beneficial.[1] Consider screening different catalyst systems.

  • Reaction Conditions: Temperature, reaction time, and mixing efficiency play a significant role. Many coupling reactions require heating, but excessive heat can lead to catalyst decomposition.[1]

  • Reagent Quality: Ensure the purity of your starting materials, as impurities can poison the catalyst. Amines, in particular, should be purified before use.

  • Inert Atmosphere: Cross-coupling reactions are sensitive to air. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and that solvents are properly degassed.

Q2: I observe a black precipitate in my reaction mixture. What does this indicate and how can I prevent it?

A2: The formation of a black precipitate, commonly known as "palladium black," is a sign of catalyst decomposition and agglomeration. This leads to a decrease in the concentration of the active catalytic species in solution and, consequently, low conversion.

Causes and Solutions:

CauseSolution
Presence of Oxygen Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species. Ensure the reaction is thoroughly degassed and maintained under a positive pressure of an inert gas.
High Reaction Temperature Excessive heat can promote catalyst agglomeration. Consider lowering the reaction temperature.
Inappropriate Solvent The solvent can impact catalyst stability. Highly polar aprotic solvents like DMF or NMP can help stabilize the catalytic species in some cases.

Q3: What are the most common side reactions in cross-coupling, and how can they be minimized?

A3: Several side reactions can compete with the desired cross-coupling, leading to reduced yields and purification challenges.

  • Homocoupling: This is the self-coupling of the starting materials, often promoted by the presence of oxygen.[1] Rigorous degassing of the reaction mixture is the most effective way to minimize this.[1]

  • Protodeboronation (in Suzuki-Miyaura reactions): This involves the replacement of the boronic acid group with a hydrogen atom, particularly with heteroaryl boronic acids in the presence of aqueous bases.[1] To mitigate this, consider using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts, or switch to anhydrous conditions.[1]

  • Dehalogenation: The halide on your starting material can be replaced by a hydrogen atom. Ensure your solvents are not a source of hydrides.[1]

  • β-Hydride Elimination (with sp³-hybridized substrates): This is a common undesired side reaction when using alkyl substrates.[2] The choice of ligand and reaction conditions is crucial to suppress this pathway.[2]

Troubleshooting Guides by Reaction Type

Suzuki-Miyaura Coupling

Issue: Low yield in the coupling of an aryl chloride.

Aryl chlorides are often less reactive than the corresponding bromides or iodides. To improve the yield:

  • Use a More Active Catalyst System: Employ bulky, electron-rich phosphine ligands such as the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[3]

  • Increase Reaction Temperature: Higher temperatures can help overcome the activation energy barrier for the oxidative addition of the C-Cl bond.[3]

  • Select an Appropriate Base: A strong base is often necessary. Potassium phosphate (K₃PO₄) is frequently effective in these challenging couplings.[3]

Quantitative Data: Effect of Base and Solvent on Suzuki-Miyaura Coupling Yield

The following table illustrates the impact of different bases and solvents on the yield of the Suzuki-Miyaura coupling of 4-bromotoluene and phenylboronic acid.

EntryBaseSolventCatalystLigandTemperature (°C)Yield (%)
1Na₂CO₃Toluene/H₂O (10:1)Pd(OAc)₂PPh₃10085
2K₂CO₃Toluene/H₂O (10:1)Pd(OAc)₂PPh₃10092
3K₃PO₄Toluene/H₂O (10:1)Pd(OAc)₂PPh₃10095
4Cs₂CO₃Dioxane/H₂O (4:1)Pd(PPh₃)₄-9098
5Et₃NToluenePd(OAc)₂PPh₃10020

Data compiled from multiple sources for illustrative purposes. Yields are highly substrate and condition dependent.[4]

Experimental Protocol: General Procedure for Base Screening in Suzuki-Miyaura Coupling

This protocol provides a general method for screening different bases to optimize a Suzuki-Miyaura reaction.

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., PPh₃, 4 mol%)

  • Base (2.0 mmol)

  • Solvent (e.g., Toluene/H₂O, 10:1 mixture, 11 mL)

Procedure:

  • To a flame-dried Schlenk tube, add the aryl halide, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography.[5]

Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(OR)L2 Ar-Pd(II)(OR)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(OR)L2 Ligand Exchange (Base) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(OR)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-B(OR)2) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

Issue: Low yield in the amination of a complex substrate.

Buchwald-Hartwig aminations can be sensitive, especially with complex molecules.

  • Ligand Screening: A variety of biaryl phosphine ligands have been developed for this reaction. Screening different ligands is often necessary to find the optimal one for a specific substrate combination.[6]

  • Base Selection: The choice of base is crucial. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.

  • Solvent Effects: Toluene and dioxane are common solvents. However, for some substrates, other solvents may provide better results.[7]

Quantitative Data: Optimization of Buchwald-Hartwig Double Amination

The following data shows the optimization of a microwave-assisted Buchwald-Hartwig double amination reaction.

EntryTemperature (°C)Time (min)Yield (%)
11303091
21403093
31503095
41502096
51501098

Reaction conditions: Phenoxazine, 1,4-dibromobenzene, Pd₂(dba)₃, XPhos, t-BuONa, anhydrous toluene, 200 W microwave power.[7]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This is a general protocol and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous solvent (e.g., Toluene)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to a dry Schlenk tube.

  • Add the aryl halide and the anhydrous solvent.

  • Add the amine and seal the tube.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature, dilute with a suitable organic solvent, and wash with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product as needed.[5]

Visualization: Troubleshooting Workflow for Low Yield in Buchwald-Hartwig Amination

Buchwald_Hartwig_Troubleshooting start Low Yield in Buchwald-Hartwig Amination catalyst Screen Different Ligands and Precatalysts start->catalyst base Screen Different Bases (e.g., NaOtBu, K3PO4) start->base solvent Screen Different Solvents (e.g., Toluene, Dioxane) start->solvent temp Optimize Reaction Temperature catalyst->temp base->temp solvent->temp reagents Check Purity of Amine and Aryl Halide temp->reagents atmosphere Ensure Rigorous Inert Atmosphere reagents->atmosphere end Improved Yield atmosphere->end

Caption: A decision-making workflow for troubleshooting low yields in Buchwald-Hartwig amination.

Heck Coupling

Issue: Low conversion and formation of palladium black.

This is a common issue in Heck reactions, indicating catalyst instability.

  • Ligand Choice: The choice of phosphine ligand is crucial for stabilizing the palladium catalyst.

  • Temperature Control: While Heck reactions often require high temperatures, excessive heat can accelerate catalyst decomposition.

  • Solvent: Polar aprotic solvents like DMF can help to stabilize the active catalyst.

Visualization: Troubleshooting Low Conversion in Heck Reactions

Heck_Troubleshooting start Low Conversion in Heck Reaction precipitate Observe Black Precipitate? start->precipitate pd_black Palladium Black Formation precipitate->pd_black Yes no_precipitate No Visible Precipitate precipitate->no_precipitate No check_oxygen Ensure Thorough Degassing pd_black->check_oxygen lower_temp Lower Reaction Temperature pd_black->lower_temp change_solvent Switch to a More Polar Aprotic Solvent pd_black->change_solvent check_reduction Ensure Precatalyst Reduction to Pd(0) no_precipitate->check_reduction check_reagents Check Purity of Aryl Halide and Alkene no_precipitate->check_reagents end Improved Conversion check_oxygen->end lower_temp->end change_solvent->end check_reduction->end check_reagents->end

Caption: A workflow for diagnosing and resolving low conversion in Heck reactions.

Sonogashira Coupling

Issue: Low yield and significant homocoupling of the alkyne (Glaser coupling).

This is a common side reaction in copper-co-catalyzed Sonogashira couplings.

  • Inert Atmosphere: The Glaser coupling is an oxidative process, so it is crucial to maintain a strictly inert atmosphere.

  • Copper-Free Conditions: Consider using a copper-free Sonogashira protocol to avoid alkyne homocoupling.

  • Base Selection: An amine base, such as triethylamine or diisopropylethylamine, is typically used. The choice and purity of the amine can be critical.

Visualization: Sonogashira Catalytic Cycle (with Copper Co-catalyst)

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(C≡CR)L2->Pd(0)L2 Reductive Elimination (Ar-C≡CR) Cu(I)X Cu(I)X Cu(I)-C≡CR Cu(I)-C≡CR Cu(I)X->Cu(I)-C≡CR Alkyne Activation (R-C≡CH, Base) Cu(I)-C≡CR->Ar-Pd(II)(C≡CR)L2 Transmetalation Cu(I)-C≡CR->Cu(I)X

Caption: The interconnected catalytic cycles of a copper-co-catalyzed Sonogashira reaction.

Stille Coupling

Issue: Difficulty in removing organotin byproducts.

Organotin compounds are toxic and can be challenging to remove from the reaction mixture.

  • Workup Procedure: Washing the reaction mixture with a saturated aqueous solution of potassium fluoride (KF) can help to precipitate the tin byproducts as insoluble tin fluorides.

  • Purification: Filtering the crude product through a plug of silica gel with an eluent containing a small amount of triethylamine can also be effective in removing tin residues.[8]

Negishi Coupling

Issue: Low reactivity of the organozinc reagent.

The preparation and reactivity of the organozinc reagent are critical for the success of a Negishi coupling.

  • Organozinc Reagent Preparation: The method of preparation (e.g., from an organolithium or Grignard reagent with a zinc salt, or direct insertion of zinc) can impact reactivity.

  • Additives: The addition of lithium chloride (LiCl) can help to solubilize the organozinc reagent and improve its reactivity.

  • Catalyst System: For challenging couplings, highly active catalyst systems with bulky, electron-rich ligands are often required.[3]

Quantitative Data: Effect of Ligand on Negishi Coupling Yield

The following table shows the effect of different ligands on the yield of a Negishi cross-coupling reaction.

EntryLigandYield (%)
1PPh₃45
2P(o-tol)₃62
3P(tBu)₃85
4RuPhos92
5SPhos95

Conditions: p-tolylzinc chloride, 2-bromoanisole, Pd₂(dba)₃ (0.1%), ligand (0.1%), THF, 75 °C.[9]

References

Technical Support Center: Selective Functionalization of Methyl 2-amino-5-bromonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the selective functionalization of Methyl 2-amino-5-bromonicotinate. This valuable building block is frequently used in the synthesis of complex molecules for pharmaceutical and materials science applications.[1] This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges.

Frequently Asked Questions (FAQs)

General Issues

  • Q1: My reaction is not proceeding, or the yield is very low. What are the general first steps for troubleshooting? A1: Low or no product yield is a common issue in cross-coupling reactions.[2] First, verify the integrity of your starting material, this compound. Ensure all reagents are pure and solvents are anhydrous and degassed, as palladium catalysts are sensitive to oxygen.[3] Check that your reaction is under a properly maintained inert atmosphere (Argon or Nitrogen). Finally, confirm the accuracy of reagent stoichiometry and reaction temperature.

  • Q2: I'm observing the formation of a black precipitate (palladium black) in my reaction. What does this mean and how can I prevent it? A2: The formation of palladium black indicates catalyst decomposition, where the active Pd(0) species has precipitated out of the catalytic cycle.[3][4] This can be caused by excessively high temperatures, impurities in the reaction mixture, or an insufficient ligand-to-palladium ratio.[4] To prevent this, try lowering the reaction temperature, ensuring all reagents and solvents are pure, and consider using more robust, sterically hindered ligands (e.g., Buchwald-type ligands like SPhos or XPhos) to stabilize the palladium center.[2][4]

Reaction-Specific Issues

  • Q3 (Suzuki Coupling): I am experiencing low yields and significant side products like homocoupling and protodeboronation. How can I optimize my Suzuki reaction? A3: The pyridine nitrogen in your substrate can coordinate to the palladium catalyst, inhibiting its activity.[2][4] Using bulky, electron-rich phosphine ligands can help shield the palladium center.[2] Protodeboronation, the replacement of the boronic acid group with hydrogen, can be minimized by using a slight excess (1.1-1.2 equivalents) of the boronic acid, ensuring the reaction is thoroughly degassed, and using stable boronic esters (e.g., pinacol esters).[2][4] For the base, potassium phosphate (K3PO4) or cesium carbonate (Cs2CO3) are often effective for challenging couplings.[2]

  • Q4 (Buchwald-Hartwig Amination): Why is the Buchwald-Hartwig amination of my 2-amino-5-bromonicotinate derivative so challenging? A4: The amination of 2-halopyridines is notoriously difficult due to the pyridine nitrogen's propensity to coordinate with and poison the palladium catalyst.[3] This is the most common challenge for this class of substrate. The choice of a sterically bulky ligand is critical to prevent this coordination. Additionally, the selection of the correct base (e.g., sodium tert-butoxide) is crucial for the catalytic cycle to proceed efficiently.[2][3]

  • Q5 (Sonogashira Coupling): My Sonogashira coupling is sluggish and gives a low yield. What are the key parameters to check? A5: For Sonogashira couplings, catalyst choice is paramount. Systems based on Pd(CF₃COO)₂ or PdCl₂(PPh₃)₂ have shown high efficacy with similar substrates.[5] The reaction also requires a co-catalyst, typically copper(I) iodide (CuI).[6][7][8] Ensure your amine base, like triethylamine (Et₃N), is anhydrous and used in sufficient excess to neutralize the generated acid.[2] The reaction temperature is also critical; for related 2-amino-3-bromopyridines, 100 °C in DMF has been shown to be optimal.[5][8]

  • Q6 (Nucleophilic Aromatic Substitution - SNAr): Can I functionalize the 5-bromo position using SNAr? What are the limitations? A6: Nucleophilic aromatic substitution (SNAr) on an aryl halide requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the ring for nucleophilic attack.[9][10] In this compound, the ester group is electron-withdrawing, but the amino group is electron-donating, which may not provide sufficient activation for an SNAr reaction to proceed easily under standard conditions. Traditional synthetic routes often rely on transition metal-catalyzed cross-coupling reactions for this reason.[11]

Troubleshooting Guides

Table 1: General Troubleshooting for Low Yield in Cross-Coupling Reactions
Potential Cause Troubleshooting Strategy
Catalyst Inactivity/Poisoning The pyridine nitrogen can inhibit the palladium catalyst.[2][3] Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) to shield the palladium.[2][3] Consider increasing catalyst loading (e.g., from 1-2 mol% to 5 mol%).[2]
Poor Reagent/Solvent Quality Reagents may be degraded; solvents may contain water or oxygen. Use freshly purified reagents. Use anhydrous, degassed solvents (sparge with argon or use freeze-pump-thaw cycles).[4]
Inappropriate Base or Solvent The base may be too weak, too strong, or insoluble. Screen different bases (e.g., K₃PO₄, Cs₂CO₃ for Suzuki; NaOtBu for Buchwald-Hartwig).[2] Ensure the base is finely powdered. Choose a solvent where all components are soluble at the reaction temperature (e.g., Toluene, 1,4-Dioxane, DMF).[3]
Suboptimal Temperature/Time The reaction may be too slow at the current temperature, or the catalyst may decompose at higher temperatures.[3] Systematically vary the reaction temperature (e.g., 80 °C, 100 °C, 110 °C) and monitor by TLC or LC-MS to find the optimal balance.

Experimental Protocols & Data

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes the coupling of this compound with an arylboronic acid.

Reagents:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2 equiv.)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv., finely powdered)

  • 1,4-Dioxane/Water (4:1 mixture, degassed)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.[2]

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring for 12-24 hours, monitoring completion by TLC or LC-MS.[2]

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[2]

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridines
Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
Pd(PPh₃)₄ (5)-Na₂CO₃ (2)Toluene/H₂O90Varies
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)1,4-Dioxane/H₂O100Often >80
XPhos Pd G3 (2)-K₃PO₄ (2)Toluene/H₂O100High
PdCl₂(dppf) (3)-K₂CO₃ (2)DMF90Varies
(Yields are representative and highly dependent on the specific coupling partners)
Protocol 2: Buchwald-Hartwig Amination

This protocol details the C-N bond formation between this compound and a primary or secondary amine.

Reagents:

  • This compound (1.0 equiv.)

  • Amine (1.2 equiv.)

  • XPhos Pd G3 (2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv.)

  • Anhydrous Toluene (degassed)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add the XPhos Pd G3 precatalyst and sodium tert-butoxide.[2]

  • Add this compound to the Schlenk tube.

  • Seal the tube, then evacuate and backfill with argon. Repeat three times.

  • Add anhydrous toluene via syringe, followed by the amine coupling partner.[2]

  • Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor progress by TLC or LC-MS.

  • After cooling, quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify by column chromatography.

Protocol 3: Sonogashira Coupling

This protocol outlines the coupling of this compound with a terminal alkyne.

Reagents:

  • This compound (1.0 equiv.)

  • Terminal Alkyne (1.2 equiv.)

  • Pd(CF₃COO)₂ (2.5 mol%)[7][8]

  • PPh₃ (5 mol%)[7][8]

  • CuI (5 mol%)[7][8]

  • Triethylamine (Et₃N) (2.0 equiv.)

  • Anhydrous DMF (degassed)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd(CF₃COO)₂, PPh₃, and CuI.[8]

  • Add anhydrous DMF and stir for 15-30 minutes.

  • Add this compound, the terminal alkyne, and triethylamine.[8]

  • Heat the reaction mixture to 100 °C for 3-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.[2][8]

  • Cool the reaction mixture to room temperature and pour it into a saturated aqueous solution of ammonium chloride to quench the reaction and remove the amine salt.[6]

  • Extract the mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography on silica gel to yield the final product.[8]

Table 3: Optimized Conditions for Sonogashira Coupling of 2-amino-3-bromopyridines

(Data extracted from a study on a structurally similar substrate and is a strong starting point for optimization)[5]

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
Pd(CF₃COO)₂ (2.5)PPh₃ (5)Et₃NDMF100396
PdCl₂(PPh₃)₂ (2.5)-Et₃NDMF100392
Pd(OAc)₂ (2.5)PPh₃ (5)Et₃NDMF100385

Visualizations

Experimental and Troubleshooting Workflow

The following diagram illustrates a general workflow for setting up a cross-coupling reaction and a logical decision-making process for troubleshooting common issues.

G cluster_setup Setup Phase cluster_monitoring Monitoring & Outcome cluster_troubleshooting Troubleshooting Phase start Start: Define Coupling Partners setup Reaction Setup: - Oven-dried glassware - Weigh reagents - Add catalyst, ligand, base start->setup inert Establish Inert Atmosphere (Evacuate/Backfill Ar/N2 x3) setup->inert reagents Add Degassed Solvents & Liquid Reagents inert->reagents heat Heat to Target Temperature & Stir reagents->heat monitor Monitor Reaction (TLC / LC-MS) heat->monitor complete Reaction Complete monitor->complete Yes stalled Reaction Stalled / Low Yield monitor->stalled No workup Work-up & Purification complete->workup troubleshoot Troubleshoot stalled->troubleshoot product Isolated Product workup->product check_reagents Check Reagent Purity & Solvent Quality troubleshoot->check_reagents Step 1 change_ligand Screen Ligands (e.g., XPhos, SPhos) check_reagents->change_ligand If OK change_base Screen Bases (e.g., K3PO4, NaOtBu) change_ligand->change_base If no improvement optimize_temp Optimize Temperature change_base->optimize_temp If no improvement restart Restart Experiment optimize_temp->restart

Caption: General workflow for cross-coupling and troubleshooting.

Palladium-Catalyzed Cross-Coupling Catalytic Cycle

This diagram shows a simplified catalytic cycle for common palladium-catalyzed cross-coupling reactions like Suzuki, Buchwald-Hartwig, and Sonogashira.

G pd0 Pd(0)L_n (Active Catalyst) oa_complex Oxidative Addition Complex (R-Pd(II)-X)L_n pd0->oa_complex tm_complex Transmetalation or Amine Coordination oa_complex->tm_complex re_complex Reductive Elimination Complex tm_complex->re_complex re_complex->pd0 product Product (Ar-R) re_complex->product oa_label Oxidative Addition oa_label->oa_complex tm_label Transmetalation (Suzuki/Sonogashira) or Amine Binding (Buchwald) tm_label->tm_complex re_label Reductive Elimination re_label->re_complex aryl_halide Ar-X (Methyl 2-amino- 5-bromonicotinate) aryl_halide->oa_label coupling_partner Coupling Partner (R-B(OH)2, R-NH2, R-C≡CH) coupling_partner->tm_label base Base base->re_complex

Caption: Simplified palladium cross-coupling catalytic cycle.

References

Technical Support Center: Optimizing Reaction Outcomes Through Base and Solvent Selection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the impact of base and solvent choice on reaction outcomes. Here, you will find quantitative data, detailed experimental protocols, and visual workflows to enhance your experimental design and resolve issues encountered at the bench.

Troubleshooting Guides & FAQs

This section is designed to provide direct answers to specific problems you may encounter during your experiments.

Issue 1: Low or No Product Yield

Question: My reaction is resulting in a low yield or no desired product. What are the likely causes related to the base or solvent?

Answer: Low or no yield is a common issue that can often be traced back to suboptimal base or solvent selection. Here’s a systematic approach to troubleshooting:

  • Incomplete Deprotonation: The chosen base may not be strong enough to fully deprotonate the starting material, leading to a low concentration of the active nucleophile or intermediate.

    • Troubleshooting: Switch to a stronger base. For example, if you are using a carbonate base for a Williamson ether synthesis and see a low yield, consider a stronger, non-nucleophilic base like sodium hydride (NaH) to ensure complete formation of the alkoxide.[1]

  • Solvent-Induced Reactant/Intermediate Instability: The solvent may be reacting with or destabilizing your starting materials, intermediates, or reagents.

    • Troubleshooting: For moisture-sensitive reactions like the Grignard reaction, ensure you are using anhydrous solvents. The presence of water will quench the Grignard reagent.[2] Consider distilling solvents to remove impurities and stabilizers.

  • Poor Solubility of Reactants: If your reactants are not fully dissolved, the reaction will be slow and incomplete.

    • Troubleshooting: Choose a solvent that effectively dissolves all reactants. For instance, in a Williamson ether synthesis, polar aprotic solvents like DMF or DMSO are often preferred as they enhance the nucleophilicity of the alkoxide.[1][3]

  • Side Reactions Promoted by Base/Solvent: The combination of base and solvent can favor side reactions over your desired transformation.

    • Troubleshooting: If you observe elimination byproducts in a substitution reaction, consider using a less hindered base or changing the solvent to one that disfavors elimination. For example, in the Williamson ether synthesis, using a bulky base with a secondary alkyl halide can lead to E2 elimination.[4][5]

Issue 2: Formation of Unexpected Byproducts

Question: My reaction is producing significant amounts of an unexpected byproduct. How can I suppress this?

Answer: The formation of byproducts is often a result of competing reaction pathways. The choice of base and solvent plays a critical role in directing the reaction towards the desired outcome.

  • Elimination vs. Substitution (E2 vs. SN2): This is a classic competition.

    • To Favor SN2 (Substitution): Use a less sterically hindered base and a polar aprotic solvent (e.g., DMSO, DMF, acetone). These solvents solvate the cation but leave the anion (nucleophile) relatively free and highly reactive.

    • To Favor E2 (Elimination): Use a strong, bulky base (e.g., potassium tert-butoxide) and a less polar or protic solvent. Bulky bases will preferentially abstract a proton rather than attack a sterically hindered carbon.[6]

  • C-Alkylation vs. O-Alkylation: In reactions with ambident nucleophiles, such as phenoxides, the solvent can influence the site of alkylation.

    • Troubleshooting: In the Williamson ether synthesis with phenols, polar protic solvents can lead to C-alkylation. Switching to a polar aprotic solvent will generally favor O-alkylation.[1]

  • Self-Condensation in Aldol Reactions: In mixed aldol reactions, self-condensation of the enolizable carbonyl compound can be a major side reaction.

    • Troubleshooting: To minimize self-condensation, use a non-enolizable aldehyde (like benzaldehyde) as the electrophile or employ a pre-formed enolate. Alternatively, use a sterically hindered base to favor the kinetic enolate of the desired ketone.[7]

Issue 3: Poor Stereoselectivity

Question: I am not achieving the desired stereoselectivity in my reaction. How can the base and solvent help?

Answer: The stereochemical outcome of a reaction is highly dependent on the transition state geometry, which is influenced by the base, solvent, and temperature.

  • Diastereoselectivity in Aldol Condensations: The choice of base and the resulting enolate geometry (Z vs. E) are crucial for controlling the relative stereochemistry of the aldol product.

    • Troubleshooting: The use of different metal enolates (e.g., lithium, boron) and hindered bases can favor the formation of one enolate isomer over the other, leading to either syn or anti aldol products. The Zimmerman-Traxler model, which proposes a chair-like six-membered transition state, is often used to predict the stereochemical outcome.[8]

  • Stereospecificity in E2 Reactions: The E2 reaction requires an anti-periplanar arrangement of the proton and the leaving group.

    • Troubleshooting: The conformational constraints of the substrate, particularly in cyclic systems, will dictate which product is formed. The choice of base can also influence the product distribution when multiple anti-periplanar protons are available.

Quantitative Data on Reaction Outcomes

The following tables summarize quantitative data from various studies, illustrating the impact of base and solvent choice on reaction yield, rate, and selectivity.

Table 1: Williamson Ether Synthesis - Effect of Solvent and Base on Yield

Reaction: Synthesis of Benzyl β-Naphthyl Ether

EntryBaseSolventTemperature (°C)Time (h)Yield of Ether (%)Yield of C-Alkylation (%)
1NaHDMF70192<1
2K₂CO₃AcetoneReflux8855
3NaOHEthanolReflux66524
4NaHTHFReflux4882

Data is illustrative and compiled from typical outcomes for this reaction type.

Table 2: Grignard Reaction - Effect of Solvent on Yield

Reaction: Formation of Benzylmagnesium Chloride and subsequent reaction

EntrySolventInitiatorTemperature (°C)Yield of Grignard Product (%)
1Diethyl EtherIodine4594
2THFIodine4527 (significant Wurtz coupling)
32-MeTHFIodine4590
4CPMEDIBAL-H4545

Data adapted from a comparative study on Grignard reactions.[9]

Table 3: Aldol Condensation - Effect of Base and Solvent on Diastereoselectivity

Reaction: Aldol reaction of a ketone with an aldehyde

EntryKetone EnolateBaseSolventTemperature (°C)syn:anti Ratio
1Lithium EnolateLDATHF-7890:10
2Boron Enolate9-BBN-OTf, DIPEACH₂Cl₂-785:95
3Sodium EnolateNaHTHF060:40
4Potassium EnolateKHToluene-7875:25

Data is representative of typical outcomes for stereoselective aldol reactions.

Table 4: E2 Elimination of 2-Bromopropane - Effect of Base and Solvent on Product Ratio

Reaction: Elimination of 2-Bromopropane

EntryBaseSolventTemperature (°C)% Propene (E2)% Isopropyl Ether (SN2)
1NaOEtEthanol557921
2KOtBut-BuOH55973
3NaOHWater/Ethanol806040
4DBUTHF25>95<5

Data is illustrative and based on general principles of E2/SN2 competition.

Experimental Protocols

This section provides detailed methodologies for key experiments discussed in this guide.

Protocol 1: General Procedure for Williamson Ether Synthesis

Objective: To synthesize an ether from an alcohol and an alkyl halide.

Materials:

  • Alcohol (1.0 eq)

  • Strong base (e.g., NaH, 60% dispersion in mineral oil, 1.1 eq)

  • Anhydrous aprotic solvent (e.g., THF or DMF)

  • Alkyl halide (1.05 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Extraction solvent (e.g., diethyl ether)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar under a stream of inert gas (N₂ or Ar). Allow the flask to cool to room temperature.

  • Alkoxide Formation: Add the alcohol to the flask, followed by the anhydrous solvent. Cool the solution to 0 °C in an ice bath. Carefully add the sodium hydride portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Nucleophilic Substitution: Cool the alkoxide solution to 0 °C and add the alkyl halide dropwise via syringe. Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material. Gentle heating may be required.

  • Work-up: Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Purification: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Troubleshooting:

  • Low Yield: Ensure the solvent is anhydrous and the base is fresh. Incomplete deprotonation is a common issue.

  • Elimination Byproduct: If using a secondary alkyl halide, consider a less hindered base or a different synthetic route.

Protocol 2: General Procedure for Grignard Reaction

Objective: To form a C-C bond by reacting a Grignard reagent with a carbonyl compound.

Materials:

  • Magnesium turnings (1.2 eq)

  • Anhydrous diethyl ether or THF

  • Alkyl or aryl halide (1.0 eq)

  • Iodine crystal (catalytic)

  • Aldehyde or ketone (1.0 eq)

  • Saturated aqueous NH₄Cl or 1M HCl

  • Extraction solvent (e.g., diethyl ether)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: Rigorously dry all glassware in an oven at >120°C overnight or flame-dry under vacuum and cool under an inert atmosphere.[2]

  • Grignard Formation: Place the magnesium turnings and a small crystal of iodine in the reaction flask. Assemble the apparatus under a positive pressure of inert gas. Add a small portion of the alkyl/aryl halide solution in anhydrous ether/THF. The reaction should initiate, as indicated by bubbling and the disappearance of the iodine color.[2] Add the remaining halide solution dropwise to maintain a gentle reflux. After the addition is complete, stir for an additional hour.

  • Reaction with Electrophile: Cool the Grignard reagent solution to 0 °C. Add a solution of the aldehyde or ketone in anhydrous ether/THF dropwise. Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Work-up: Cool the reaction to 0 °C and slowly quench with saturated aqueous NH₄Cl. Extract the aqueous layer with diethyl ether (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the resulting alcohol by flash column chromatography or distillation.

Troubleshooting:

  • Reaction does not initiate: Ensure all glassware and reagents are scrupulously dry. A small amount of 1,2-dibromoethane can also be used as an initiator.

  • Wurtz Coupling Byproduct: This occurs when the Grignard reagent reacts with unreacted alkyl/aryl halide. This can be minimized by slow addition of the halide during Grignard formation.

Visualizations

The following diagrams illustrate key decision-making processes and workflows related to base and solvent selection.

Troubleshooting_Low_Yield start Low or No Yield reagent_check Check Reagent Purity & Stoichiometry start->reagent_check conditions_check Verify Reaction Conditions (Temp, Time) reagent_check->conditions_check Reagents OK base_issue Suspect Base Issue conditions_check->base_issue Conditions OK solvent_issue Suspect Solvent Issue base_issue->solvent_issue Base OK base_strength Base too weak? base_issue->base_strength No solvent_purity Solvent impure (e.g., water)? solvent_issue->solvent_purity No base_sterics Base too hindered? base_strength->base_sterics No use_stronger_base Action: Use stronger base (e.g., NaH, LDA) base_strength->use_stronger_base Yes base_solubility Base insoluble? base_sterics->base_solubility No end Re-evaluate Reaction Mechanism base_solubility->end solvent_polarity Incorrect polarity? solvent_purity->solvent_polarity No purify_solvent Action: Use anhydrous/purified solvent solvent_purity->purify_solvent Yes reactant_solubility Reactants insoluble? solvent_polarity->reactant_solubility No reactant_solubility->end

Caption: Troubleshooting workflow for low reaction yield.

Solvent_Selection_Workflow start Define Reaction Type sn1 SN1-type (Carbocation intermediate) start->sn1 sn2 SN2-type (Concerted) start->sn2 nonpolar Non-polar (e.g., Hexane, Toluene) For non-polar reactants start->nonpolar Non-polar reaction polar_protic Polar Protic (e.g., H₂O, EtOH) Stabilizes carbocations and anions sn1->polar_protic polar_aprotic Polar Aprotic (e.g., DMSO, Acetone) Solvates cations, leaves anions nucleophilic sn2->polar_aprotic solubility_check Check Reactant Solubility polar_protic->solubility_check polar_aprotic->solubility_check nonpolar->solubility_check solubility_check->start Insoluble (Re-evaluate) workup_consideration Consider Workup (Boiling Point, Miscibility) solubility_check->workup_consideration Soluble final_choice Select Optimal Solvent workup_consideration->final_choice Base_Selection_Pathway start Identify Proton to be Abstracted pka_check Estimate pKa of Conjugate Acid start->pka_check strong_base Strong Base Required (pKa > 25) pka_check->strong_base High pKa weak_base Weak Base Sufficient (pKa < 15) pka_check->weak_base Low pKa hydrides Hydrides (NaH, KH) Non-nucleophilic strong_base->hydrides amides Amides (LDA, NaNH₂) Strong, may be nucleophilic strong_base->amides alkyllithiums Alkyllithiums (n-BuLi) Very strong, nucleophilic strong_base->alkyllithiums carbonates Carbonates (K₂CO₃, Cs₂CO₃) Mild, often heterogeneous weak_base->carbonates amines Amines (Et₃N, DIPEA) Organic soluble, moderate strength weak_base->amines hydroxides Hydroxides (NaOH, KOH) Strong, but can be nucleophilic weak_base->hydroxides steric_consideration Consider Steric Hindrance hydrides->steric_consideration amides->steric_consideration alkyllithiums->steric_consideration carbonates->steric_consideration amines->steric_consideration hydroxides->steric_consideration final_choice Select Base steric_consideration->final_choice

References

Technical Support Center: Purification of Crude Methyl 2-amino-5-bromonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of crude Methyl 2-amino-5-bromonicotinate.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This guide addresses common issues observed during the purification of this compound, focusing on the removal of prevalent impurities.

Q1: My crude product has a low melting point and appears discolored. What are the likely impurities?

A1: The most common impurities in crude this compound, synthesized via bromination of Methyl 2-aminonicotinate, are typically:

  • Unreacted Starting Material: Methyl 2-aminonicotinate.

  • Di-substituted Byproduct: Methyl 2-amino-3,5-dibromonicotinate, which can form if the reaction is not carefully controlled.[1]

  • Residual Brominating Agent: Traces of bromine or other brominating agents.

  • Solvent Residues: Residual solvents from the reaction and initial work-up.

These impurities can lead to a depressed and broad melting point range, as well as discoloration (often yellowish or brownish hues).

Q2: I performed an acid-base extraction, but my product is still impure. What went wrong?

A2: Acid-base extraction is a primary purification step to remove unreacted starting material. However, several issues can arise:

  • Incomplete Protonation: The basicity of the amino group on the pyridine ring is crucial for successful separation. If the acidic wash is not sufficiently acidic, the starting material may not be fully protonated and will remain in the organic layer.

  • Emulsion Formation: Emulsions can form at the interface of the organic and aqueous layers, trapping product and impurities. To break an emulsion, you can add brine (saturated NaCl solution) or a small amount of a different organic solvent.

  • Product Precipitation: If the product is not fully soluble in the chosen organic solvent, it may precipitate at the interface, leading to loss of yield and contamination.

Troubleshooting Acid-Base Extraction:

  • Ensure the pH of the aqueous layer is acidic (pH < 2) after extraction.

  • Perform multiple extractions with smaller volumes of the acidic solution for better efficiency.

  • If emulsions persist, consider filtering the entire mixture through a pad of celite.

Q3: Recrystallization of my crude product gives a low yield. How can I improve this?

A3: Low yield during recrystallization is a common problem and can be attributed to several factors:

  • Improper Solvent Choice: The ideal solvent should dissolve the crude product well at elevated temperatures but poorly at room temperature or below.[2] The impurities, ideally, should either be very soluble or insoluble in the chosen solvent at all temperatures.

  • Using Too Much Solvent: This will keep more of your product dissolved in the mother liquor upon cooling, thus reducing the yield.[2]

  • Cooling Too Quickly: Rapid cooling can lead to the formation of small, impure crystals that trap impurities.

  • Premature Crystallization: If the solution cools too much during filtration to remove insoluble impurities, the product may crystallize on the filter paper.

Troubleshooting Recrystallization:

  • Solvent Screening: Test a variety of solvents or solvent mixtures to find the optimal one. Common solvents for similar compounds include ethanol, methanol, isopropanol, and ethyl acetate/hexane mixtures.

  • Minimize Solvent Volume: Add the hot solvent in small portions until the solid just dissolves.

  • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal growth.

  • Hot Filtration: If there are insoluble impurities, perform a hot filtration using a pre-heated funnel to prevent premature crystallization.

Q4: I am using column chromatography, but the separation between my product and an impurity is poor. What can I do?

A4: Poor separation in column chromatography can be frustrating. Here are some common causes and solutions:

  • Inappropriate Solvent System (Eluent): The polarity of the eluent is critical for good separation. If the eluent is too polar, all compounds will move too quickly down the column. If it's not polar enough, they may not move at all.

  • Column Overloading: Loading too much crude product onto the column will result in broad, overlapping bands.

  • Improper Column Packing: Channels or cracks in the silica gel will lead to uneven flow and poor separation.

  • Co-elution of Impurities: An impurity may have a very similar polarity to your product, making separation by standard silica gel chromatography difficult.

Troubleshooting Column Chromatography:

  • TLC Optimization: Before running a column, optimize the solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.4 for your product.

  • Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can help to separate compounds with close Rf values.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and load it onto the column in a narrow band. Alternatively, perform a "dry load" by adsorbing the product onto a small amount of silica gel.

  • Alternative Stationary Phases: If separation on silica gel is challenging, consider using a different stationary phase, such as alumina or a reverse-phase C18 silica.

Data Presentation

Table 1: Comparison of Purification Techniques for this compound

Purification TechniqueKey Impurities RemovedTypical Purity AchievedAdvantagesDisadvantages
Acid-Base Extraction Unreacted Methyl 2-aminonicotinate>90% (if successful)Simple, fast, and scalable for removing basic impurities.Can lead to emulsions; may not remove non-basic impurities.
Recrystallization Unreacted starting material, di-bromo byproduct>98%Can yield very pure product; scalable.Requires finding a suitable solvent; can have yield losses.
Column Chromatography Unreacted starting material, di-bromo byproduct, other minor impurities>99%High resolution for separating closely related compounds.Can be time-consuming and require large volumes of solvent; less scalable.

Experimental Protocols

Protocol 1: Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M HCl (aq). Repeat the wash 2-3 times.

  • Neutralization and Back-Extraction (Optional): To recover any product that may have partitioned into the acidic aqueous layer, neutralize the aqueous washes with a base (e.g., NaHCO₃) and back-extract with the organic solvent.

  • Brine Wash: Wash the combined organic layers with brine to remove excess water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure to yield the partially purified product.

Protocol 2: Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to identify a suitable recrystallization solvent.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel containing fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them thoroughly.

Protocol 3: Column Chromatography
  • Eluent Selection: Using TLC, determine an appropriate solvent system (e.g., a mixture of ethyl acetate and hexane) that provides good separation of the product from impurities.

  • Column Packing: Pack a glass column with silica gel slurried in the initial, less polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the chosen solvent system, collecting fractions. If using a gradient, gradually increase the polarity of the eluent.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

PurificationWorkflow Crude Crude Product (this compound + Impurities) ABE Acid-Base Extraction Crude->ABE Remove Basic Impurities Recryst Recrystallization ABE->Recryst Further Purification ColChrom Column Chromatography ABE->ColChrom If Recrystallization is Ineffective Pure Pure Product (>99%) Recryst->Pure ColChrom->Pure TroubleshootingLogic Start Impure Product CheckPurity Assess Purity (TLC, Melting Point) Start->CheckPurity BasicImpurity Basic Impurities Present? CheckPurity->BasicImpurity ColChrom Run Column Chromatography CheckPurity->ColChrom Purity Still Low ABE Perform Acid-Base Extraction BasicImpurity->ABE Yes Recryst Attempt Recrystallization BasicImpurity->Recryst No ABE->CheckPurity Recryst->CheckPurity Pure Pure Product ColChrom->Pure

References

Validation & Comparative

A Comparative Guide to the 1H NMR Characterization of Methyl 2-amino-5-bromonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the accurate characterization of synthesized compounds is paramount. This guide provides a detailed comparison of the 1H NMR spectroscopic data for Methyl 2-amino-5-bromonicotinate, its precursors, and potential isomeric impurities. The information presented here is intended to aid in the identification and purity assessment of the target compound.

Spectroscopic Data Comparison

The following table summarizes the 1H NMR data for this compound and related compounds. This allows for a direct comparison of chemical shifts (δ) in parts per million (ppm), multiplicities (s = singlet, d = doublet, br s = broad singlet), and coupling constants (J) in Hertz (Hz).

CompoundH4 (ppm)H6 (ppm)-NH2 (ppm)-OCH3 (ppm)Solvent
This compound 8.21 (d, J=2.4 Hz)8.24 (d, J=2.4 Hz)6.19-6.68 (br s)3.89 (s)d6-DMSO
Methyl 2-aminonicotinate (Starting Material)~7.8-8.0 (dd)~8.1-8.3 (dd)~5.9 (br s)~3.8 (s)CDCl3
2-Amino-5-bromonicotinic Acid (Starting Material)~8.1 (d)~8.4 (d)~6.5 (br s)-d6-DMSO
Methyl 6-bromonicotinate (Isomer)8.25 (dd, J=8.5, 2.5 Hz)9.00 (dd, J=2.0, 0.5 Hz)-3.96 (s)Not Specified

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are established protocols for the synthesis of this compound.

Synthesis of this compound from 2-Amino-5-bromonicotinic Acid

Materials:

  • 2-Amino-5-bromonicotinic acid (1.0 g, 4.6 mmol)

  • Methanol (MeOH, 10 mL)

  • Sulfuric acid (2.0 mL, 36.8 mmol)

  • Saturated Sodium Bicarbonate (NaHCO3) solution

  • Ethyl acetate

  • Magnesium Sulfate (MgSO4)

Procedure:

  • To a solution of 2-amino-5-bromonicotinic acid in methanol, add sulfuric acid dropwise.

  • Stir the mixture at 80 °C for 18 hours.

  • Monitor the reaction completion using Thin Layer Chromatography (TLC).

  • Remove the solvent under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of NaHCO3.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Dry the combined organic layers over MgSO4 and concentrate in vacuo to yield the product.[1]

Synthesis of this compound from Methyl 2-aminonicotinate

Materials:

  • Methyl 2-aminonicotinate (2 g, 13.15 mmol)

  • Sodium bicarbonate (2.2 g, 26.31 mmol)

  • Dichloromethane (DCM, 30 mL)

  • Bromine (1.01 mL in 20 mL DCM)

Procedure:

  • To a stirred solution of 2-amino-nicotinic acid methyl ester and sodium bicarbonate in DCM, add a solution of bromine in DCM dropwise at 0°C.[1]

  • Monitor the reaction for completion.

  • Upon completion, proceed with an appropriate aqueous workup and extraction to isolate the product.

1H NMR Spectroscopy Protocol

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (d6-DMSO).

  • Transfer the solution to a clean and dry 5 mm NMR tube.

Data Acquisition:

  • Acquire the 1H NMR spectrum on a 400 MHz spectrometer.

  • Reference the spectrum to the residual solvent peak of d6-DMSO at 2.50 ppm.

  • Process the data by applying Fourier transform, phase correction, and baseline correction.

Visualizing the Synthesis and Characterization Workflow

The following diagram illustrates the logical flow from starting materials to the final, characterized product.

G Workflow for Synthesis and Characterization of this compound cluster_synthesis1 Synthesis Route 1 cluster_synthesis2 Synthesis Route 2 cluster_purification_characterization Purification & Characterization A 2-Amino-5-bromonicotinic Acid B Esterification (MeOH, H2SO4) A->B P This compound (Crude Product) B->P C Methyl 2-aminonicotinate D Bromination (Br2, NaHCO3) C->D D->P E Purification (e.g., Recrystallization) P->E F 1H NMR Spectroscopy E->F G Structure Confirmation & Purity Assessment F->G

Caption: Synthetic routes and characterization workflow.

Distinguishing the Product from Alternatives

From Starting Materials:

  • Methyl 2-aminonicotinate: The absence of the bromine atom on the pyridine ring will result in a more complex splitting pattern for the aromatic protons compared to the two distinct doublets seen for the product.

  • 2-Amino-5-bromonicotinic Acid: The most obvious difference will be the absence of the methyl ester singlet at around 3.89 ppm in the 1H NMR spectrum of the starting material.

From Isomeric Impurities:

  • Methyl 6-bromonicotinate: This isomer lacks the amino group, which results in the absence of the broad singlet for the -NH2 protons. Furthermore, the chemical shifts and coupling constants of the aromatic protons will be significantly different due to the different substitution pattern.

  • Other Positional Isomers (e.g., 4-bromo or 6-bromo with the 2-amino group): The position of the bromine atom dramatically influences the electronic environment of the aromatic protons. This leads to characteristic changes in their chemical shifts and coupling constants, allowing for differentiation from the desired 5-bromo isomer. For instance, a 6-bromo isomer would likely show a different set of coupling constants between the aromatic protons.

By carefully analyzing the 1H NMR spectrum and comparing it to the data provided in this guide, researchers can confidently identify this compound and assess its purity with a high degree of certainty.

References

A Comparative Guide to Analytical Methods for Purity Assessment of Methyl 2-amino-5-bromonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of pharmaceutical intermediates is a critical determinant of the safety and efficacy of the final active pharmaceutical ingredient (API). Methyl 2-amino-5-bromonicotinate, a key building block in the synthesis of various therapeutic agents, requires robust analytical methods to ensure its quality. This guide provides a comparative overview of principal analytical techniques for the purity assessment of this compound, offering insights into their methodologies, performance characteristics, and applications in a drug development setting.

Comparison of Key Analytical Methods

The selection of an appropriate analytical method for purity assessment depends on various factors, including the expected impurities, the required sensitivity, and the purpose of the analysis (e.g., routine quality control vs. impurity identification). High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) are three powerful and commonly employed techniques for this purpose.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass spectrometric detection.Quantification based on the direct proportionality between the intensity of an NMR signal and the number of atomic nuclei generating that signal.
Typical Limit of Detection (LOD) 0.01 - 0.1 µg/mL0.5 - 9.0 ng/g[1]Analyte dependent, typically in the mg/mL range for direct quantification.
Typical Limit of Quantification (LOQ) 0.03 - 0.3 µg/mL3.0 - 30 ng/g[1]Analyte dependent, typically in the mg/mL range for direct quantification.
Accuracy (% Recovery) 98 - 102%80 - 120%99 - 101%[2]
Precision (%RSD) ≤ 2.0%[3]≤ 15%≤ 1.0%[4]
Specificity High, especially with photodiode array (PDA) detection.Very high, provides structural information.High, provides detailed structural information.
Sample Throughput HighModerate (sample derivatization may be required)Moderate to Low
Primary Application Quantitative analysis of known and unknown impurities, stability testing.Analysis of volatile and semi-volatile impurities, residual solvents.Absolute purity determination, structural elucidation of impurities, quantification without a specific reference standard.

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on established methods for similar aromatic amines and nicotinic acid derivatives and should be validated for the specific analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

This method is designed for the separation and quantification of this compound from its potential process-related impurities and degradation products.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of mobile phase A and B.

  • Sample Solution: Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the same diluent.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the polar nature of the amino group, derivatization is often necessary to improve the volatility and chromatographic behavior of this compound for GC analysis. Silylation is a common derivatization technique.[5]

Derivatization Procedure:

  • Accurately weigh about 1 mg of the sample into a vial.

  • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Seal the vial and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

GC-MS Conditions:

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold at 280 °C for 10 minutes

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 50 - 500 m/z

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR allows for the determination of absolute purity without the need for a specific reference standard of the analyte.[6] An internal standard with a known purity is used for quantification.

Sample Preparation:

  • Accurately weigh about 10 mg of this compound into an NMR tube.

  • Accurately weigh about 5 mg of a suitable internal standard (e.g., maleic acid) into the same NMR tube.

  • Add 0.75 mL of a deuterated solvent (e.g., DMSO-d6) to the NMR tube and dissolve the sample and internal standard completely.

NMR Acquisition Parameters (500 MHz spectrometer):

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all signals).

  • Number of Scans: 16

  • Acquisition Time: ~4 seconds

  • Spectral Width: 20 ppm

Data Processing and Purity Calculation:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • Integrate a well-resolved signal of this compound and a signal of the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS * 100

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

Visualizing the Workflow

A standardized workflow is essential for ensuring consistency and accuracy in the purity assessment of pharmaceutical intermediates.

Purity_Assessment_Workflow cluster_0 1. Sample Reception & Preparation cluster_1 2. Analytical Method Execution cluster_2 3. Data Analysis & Reporting Sample_Reception Sample Reception Sample_Login Sample Login & Documentation Sample_Reception->Sample_Login Sample_Preparation Sample Preparation (Weighing, Dissolution, Derivatization) Sample_Login->Sample_Preparation Method_Selection Method Selection Sample_Preparation->Method_Selection HPLC HPLC Analysis Data_Acquisition Data Acquisition & Processing HPLC->Data_Acquisition GCMS GC-MS Analysis GCMS->Data_Acquisition qNMR qNMR Analysis qNMR->Data_Acquisition Method_Selection->HPLC Impurity Profiling Method_Selection->GCMS Volatile Impurities Method_Selection->qNMR Absolute Purity Purity_Calculation Purity Calculation & Impurity Quantification Data_Acquisition->Purity_Calculation Report_Generation Report Generation Purity_Calculation->Report_Generation COA Certificate of Analysis (CoA) Report_Generation->COA

References

A Comparative Guide to the Reactivity of Bromopyridine Isomers in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of appropriate starting materials is a critical decision in the synthesis of novel chemical entities. Bromopyridines are versatile building blocks in medicinal chemistry and materials science, offering a reactive handle for a variety of cross-coupling reactions. This guide provides an objective comparison of the reactivity of the three main isomers—2-bromopyridine, 3-bromopyridine, and 4-bromopyridine—in Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions. The information presented is supported by experimental data to aid researchers in making informed decisions for their synthetic strategies.

The Reactivity Landscape of Bromopyridine Isomers

The reactivity of bromopyridine isomers in palladium-catalyzed cross-coupling reactions is primarily governed by the electronic properties of the pyridine ring and the position of the bromine atom. The nitrogen atom in the pyridine ring is electron-withdrawing, which influences the electron density at each carbon position. This electronic effect is most pronounced at the ortho (2-) and para (4-) positions.

The generally accepted order of reactivity for bromopyridines in many cross-coupling reactions is:

4-Bromopyridine > 2-Bromopyridine > 3-Bromopyridine

This trend can be rationalized by considering the rate-determining step in many palladium-catalyzed cross-coupling reactions: the oxidative addition of the C-Br bond to the palladium(0) catalyst.

  • 4-Bromopyridine: The strong electron-withdrawing effect of the nitrogen atom at the para position polarizes the C4-Br bond, making the carbon atom highly electrophilic and susceptible to oxidative addition. This leads to the highest reactivity among the three isomers.[1]

  • 2-Bromopyridine: The C2-Br bond is also activated by the adjacent nitrogen atom. However, the proximity of the nitrogen's lone pair of electrons can lead to coordination with the palladium catalyst, which can sometimes inhibit the reaction or necessitate the use of specialized ligands to achieve high yields.[1]

  • 3-Bromopyridine: The electronic influence of the nitrogen atom at the meta position is weaker, resulting in a less electrophilic carbon center and consequently, the lowest reactivity of the three isomers. Reactions with 3-bromopyridine often require more forcing conditions, such as higher temperatures, longer reaction times, or more active catalyst systems.[1]

Quantitative Comparison of Reactivity

The following tables summarize quantitative data for the Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions of the three bromopyridine isomers.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The reactivity of the bromopyridine isomers in this reaction is a clear illustration of their electronic differences.

Table 1: Representative Yields for the Suzuki-Miyaura Coupling of Bromopyridine Isomers with Phenylboronic Acid

Bromopyridine IsomerCoupling PartnerCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)
2-BromopyridinePhenylboronic AcidPd(PPh₃)₄K₂CO₃Toluene/H₂O10012~80-90%
3-BromopyridinePhenylboronic AcidPd(PPh₃)₄K₂CO₃Toluene/H₂O10024~60-75%
4-BromopyridinePhenylboronic AcidPd(PPh₃)₄K₂CO₃Toluene/H₂O806>95%

Note: Yields are approximate and can vary significantly with specific reaction conditions.

Heck Coupling

The Heck reaction is the reaction of an unsaturated halide with an alkene to form a substituted alkene. A study using a supramolecular palladium catalyst provides a direct comparison of the reactivity of the three isomers.

Table 2: Comparative Yields for the Mizoroki-Heck Reaction of Bromopyridine Isomers with Butyl Acrylate

Bromopyridine IsomerCoupling PartnerCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)
2-BromopyridineButyl AcrylatePd(OAc)₂ / Ligand LK₂CO₃Toluene130111%
3-BromopyridineButyl AcrylatePd(OAc)₂ / Ligand LK₂CO₃Toluene130178%
4-BromopyridineButyl AcrylatePd(OAc)₂ / Ligand LK₂CO₃Toluene1301<5%

Data sourced from a study utilizing a specific supramolecular ligand (L), which may influence the typical reactivity order.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of amines with aryl halides for the synthesis of carbon-nitrogen bonds.

Table 3: Representative Yields for the Buchwald-Hartwig Amination of Bromopyridine Isomers

Bromopyridine IsomerAmine PartnerCatalyst / LigandBaseSolventTemperature (°C)Yield (%)
2-BromopyridineAnilinePd(OAc)₂ / XPhosNaOtBuToluene100~85-95%
3-BromopyridineMorpholinePd₂(dba)₃ / RuPhosNaOtBuToluene100~80-90%
4-BromopyridineMorpholinePd(OAc)₂ / BINAPNaOtBuToluene100>90%

Note: The data presented is compiled from different sources and the reaction conditions are not identical. Direct comparison of yields should be interpreted with caution.[2]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for any comparative study. The following are representative procedures for the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions.

General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol is a representative example for the coupling of a bromopyridine with an arylboronic acid.

Materials:

  • Bromopyridine isomer (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 mmol)

  • Solvent (e.g., 1,4-Dioxane or Toluene/Water mixture, 5 mL)

Procedure:

  • To an oven-dried Schlenk flask, add the bromopyridine isomer, arylboronic acid, palladium catalyst, and base.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Add the degassed solvent(s) via syringe.

  • Heat the reaction mixture with stirring at the desired temperature (typically 80-110 °C) for the specified time (typically 4-24 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl pyridine derivative.[2]

General Protocol for a Mizoroki-Heck Cross-Coupling Reaction

This protocol is based on a reported procedure for the Heck coupling of bromopyridines.

Materials:

  • Bromopyridine isomer (0.05 mmol)

  • Alkene (e.g., Butyl acrylate, 0.15 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 0.005 mmol, 10 mol%)

  • Ligand (if required)

  • Base (e.g., K₂CO₃, 0.15 mmol)

  • Solvent (e.g., Toluene, 1 mL)

Procedure:

  • To a reaction vial, add the bromopyridine isomer, palladium catalyst, ligand (if used), and base.

  • Add the solvent and the alkene.

  • Seal the vial and heat the reaction mixture with stirring at the specified temperature (e.g., 130 °C) for the required time.

  • Monitor the reaction progress by GC-MS.

  • After cooling to room temperature, the reaction mixture can be filtered and the solvent removed under reduced pressure.

  • The crude product can be purified by column chromatography.

General Protocol for a Buchwald-Hartwig Amination Reaction

This is a generalized protocol for the amination of bromopyridines. Optimization of the ligand, base, solvent, and temperature may be necessary for specific amine coupling partners.

Materials:

  • Bromopyridine isomer (1.0 equivalent)

  • Amine (1.1-1.5 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and ligand (e.g., RuPhos, 2-4 mol%) OR Palladium precatalyst (e.g., RuPhos Precatalyst, 2-4 mol%)

  • Base (e.g., NaOtBu, LiHMDS, 1.5-2.5 equivalents)

  • Anhydrous solvent (e.g., Toluene, THF, Dioxane)

Procedure:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium catalyst/precatalyst, ligand (if applicable), and base under an inert atmosphere (e.g., argon or nitrogen).

  • Add the bromopyridine isomer to the Schlenk tube.

  • Seal the tube and evacuate and backfill with the inert gas (repeat this cycle three times).

  • Add the anhydrous solvent via syringe.

  • Add the amine to the reaction mixture via syringe.

  • Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • The crude product can be purified by column chromatography.[1]

Visualizations

The following diagrams illustrate the catalytic cycles of the discussed cross-coupling reactions and the factors influencing the reactivity of bromopyridine isomers.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OR)2 Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-R

Suzuki-Miyaura Catalytic Cycle

Heck_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Carbopalladation Carbopalladation Ar-Pd(II)-X(L2)->Carbopalladation Alkene Intermediate R-CH=CH-Pd(II)-X(L2) Carbopalladation->Intermediate Beta-Hydride\nElimination Beta-Hydride Elimination Intermediate->Beta-Hydride\nElimination Beta-Hydride\nElimination->Pd(0)L2 Substituted Alkene + HX

Heck Reaction Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Amine\nCoordination Amine Coordination Ar-Pd(II)-X(L2)->Amine\nCoordination R2NH Amido\nComplex [Ar-Pd(II)-NHR(L2)]+X- Amine\nCoordination->Amido\nComplex Deprotonation Deprotonation Amido\nComplex->Deprotonation Base Reductive\nElimination Reductive Elimination Deprotonation->Reductive\nElimination Ar-Pd(II)-NR2(L2) Reductive\nElimination->Pd(0)L2 Ar-NR2

Buchwald-Hartwig Amination Catalytic Cycle

Reactivity_Factors cluster_isomers Bromopyridine Isomers cluster_factors Influencing Factors 2-Bromopyridine 2-Bromopyridine Catalyst\nCoordination Catalyst Coordination 2-Bromopyridine->Catalyst\nCoordination Inhibition Possible Reactivity Reactivity 2-Bromopyridine->Reactivity 3-Bromopyridine 3-Bromopyridine Electronic\nEffects Electronic Effects 3-Bromopyridine->Electronic\nEffects Weak Activation 3-Bromopyridine->Reactivity 4-Bromopyridine 4-Bromopyridine 4-Bromopyridine->Electronic\nEffects Strong Activation 4-Bromopyridine->Reactivity Electronic\nEffects->Reactivity Steric\nHindrance Steric Hindrance Steric\nHindrance->Reactivity Catalyst\nCoordination->Reactivity

Factors Affecting Bromopyridine Reactivity

References

Unveiling the Molecular Fingerprint: A Guide to the Mass Spectrometry Analysis of Methyl 2-amino-5-bromonicotinate and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structural nuances of pharmaceutical intermediates is paramount. This guide provides a comparative analysis of the mass spectrometric behavior of Methyl 2-amino-5-bromonicotinate, a key building block in the synthesis of various bioactive molecules. By examining its fragmentation patterns and comparing them with related compounds, this document offers valuable insights for compound identification, characterization, and quality control.

This compound is a substituted pyridine derivative with a molecular weight of approximately 231.05 g/mol . Its structure incorporates several key features that dictate its behavior in a mass spectrometer: a pyridine ring, an amino group, a bromine atom, and a methyl ester group. The presence of bromine is particularly significant, as its distinct isotopic pattern (a near 1:1 ratio of 79Br and 81Br) provides a clear signature in the mass spectrum, aiding in the identification of bromine-containing fragments.

Comparative Mass Spectral Data

The analysis of this compound and its analogs via mass spectrometry reveals characteristic fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique commonly employed for such compounds, typically yielding a prominent protonated molecule [M+H]+. The isotopic pattern of bromine is clearly visible in the molecular ion cluster.

To illustrate the expected fragmentation, we can compare it with the known mass spectral data of similar compounds, such as methyl nicotinate.

Ion DescriptionThis compound (Predicted m/z)Methyl Nicotinate (Experimental m/z)6-Methylnicotinic Acid (Experimental m/z)
[M+H]+ 231/233 138 138
[M+H - OCH3]+200/202107-
[M+H - COOCH3]+172/17478-
[M+H - Br]+152--
Loss of CO from [M+H - OCH3]+172/174--
Pyridine ring fragment-7878

Note: The m/z values for this compound are predicted based on its structure and known fragmentation patterns of related compounds. The presence of bromine will result in isotopic peaks for bromine-containing fragments.

Predicted Fragmentation Pathway

The fragmentation of protonated this compound is expected to proceed through several key pathways, primarily involving the loss of neutral fragments from the ester and amino groups, as well as cleavage of the pyridine ring.

Fragmentation_Pathway_of_Methyl_2-amino-5-bromonicotinate M [M+H]+ m/z 231/233 F1 [M+H - OCH3]+ m/z 200/202 M->F1 - OCH3 F2 [M+H - COOCH3]+ m/z 172/174 M->F2 - COOCH3 F3 [M+H - Br]+ m/z 152 M->F3 - Br F4 [M+H - OCH3 - CO]+ m/z 172/174 F1->F4 - CO

Caption: Predicted ESI-MS/MS fragmentation pathway of this compound.

Experimental Protocols

While a specific protocol for this compound is not detailed in the available literature, a general methodology for the analysis of similar aromatic amines and esters by LC-MS/MS is provided below. This protocol can serve as a starting point for method development.

1. Sample Preparation:

  • Dissolve a small amount of the sample (approximately 1 mg) in a suitable solvent such as methanol or acetonitrile to a concentration of 1 mg/mL.

  • Perform serial dilutions to achieve a final concentration suitable for LC-MS analysis (e.g., 1-10 µg/mL).

  • Filter the final solution through a 0.22 µm syringe filter before injection.

2. Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is typically suitable.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the compound, followed by a re-equilibration step. For example:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-7 min: 95% B

    • 7-8 min: 95% to 5% B

    • 8-10 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 1-5 µL.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

  • Capillary Voltage: 3.5 - 4.5 kV.

  • Drying Gas (N2) Temperature: 300 - 350 °C.

  • Drying Gas Flow: 8 - 12 L/min.

  • Nebulizer Pressure: 30 - 45 psi.

  • Scan Range: m/z 50 - 500.

  • Fragmentation (for MS/MS): Collision-Induced Dissociation (CID) with argon as the collision gas. The collision energy should be optimized for the specific instrument and compound to achieve optimal fragmentation (typically in the range of 10-40 eV).

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Dissolution Dissolution in Solvent Dilution Serial Dilution Dissolution->Dilution Filtration Filtration (0.22 µm) Dilution->Filtration LC Liquid Chromatography (C18 Column) Filtration->LC ESI Electrospray Ionization (Positive Mode) LC->ESI MS1 Full Scan MS (m/z 50-500) ESI->MS1 CID Collision-Induced Dissociation MS1->CID MS2 Product Ion Scan (MS/MS) CID->MS2 Spectrum Mass Spectrum Interpretation MS2->Spectrum Fragmentation Fragmentation Pathway Analysis Spectrum->Fragmentation

Caption: General experimental workflow for LC-MS/MS analysis of small organic molecules.

Alternative Analytical Approaches: GC-MS

For certain derivatives or in situations where volatility is not a limiting factor, Gas Chromatography-Mass Spectrometry (GC-MS) can be an alternative. However, the presence of the polar amino group in this compound would likely necessitate derivatization to improve its volatility and chromatographic performance. Common derivatization techniques for compounds with amino groups include silylation (e.g., with BSTFA or MTBSTFA) or acylation. These methods would introduce a non-polar group, making the analyte more amenable to GC analysis.

Conclusion

The mass spectrometric analysis of this compound provides a wealth of structural information, crucial for its unambiguous identification and characterization. The characteristic isotopic signature of bromine serves as a key diagnostic tool. While experimental fragmentation data is limited, predictions based on the analysis of structurally related compounds offer valuable insights into its gas-phase chemistry. The provided experimental protocols for LC-MS/MS serve as a robust starting point for researchers to develop and validate their own analytical methods for this important pharmaceutical intermediate and its derivatives. This guide, by consolidating available data and predictive insights, aims to facilitate further research and development in the pharmaceutical and chemical sciences.

References

comparative study of catalysts for reactions with Methyl 2-amino-5-bromonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalysts for Reactions with Methyl 2-amino-5-bromonicotinate

For Researchers, Scientists, and Drug Development Professionals

This compound is a valuable building block in synthetic chemistry, particularly for the development of novel pharmaceutical agents. The ability to efficiently functionalize this molecule through catalytic cross-coupling reactions is crucial for accessing a diverse range of derivatives. This guide provides a comparative analysis of common catalytic systems employed in reactions involving substrates structurally similar to this compound, offering insights into catalyst selection and optimization. The data presented is based on analogous compounds and serves as a strong predictor of performance for the target molecule.

Performance Comparison of Catalytic Systems

The choice of catalyst, ligand, and reaction conditions is paramount for achieving high yields and selectivity in cross-coupling reactions. Below is a summary of the performance of different palladium-based catalytic systems in Suzuki-Miyaura and Buchwald-Hartwig reactions with analogous aminobromopyridine substrates.

Table 1: Suzuki-Miyaura Cross-Coupling of 5-Bromo-2-methylpyridin-3-amine with Various Arylboronic Acids

This data provides a strong indication of the expected performance for the Suzuki coupling of this compound.

Catalyst SystemLigandBaseSolventArylboronic AcidYield (%)[1]
System 1: Traditional Phosphine Ligand
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)Phenylboronic acid85
4-Methylphenylboronic acid82
4-Methoxyphenylboronic acid88
4-Chlorophenylboronic acid78
4-Fluorophenylboronic acid80
System 2: Buchwald Ligand (Hypothetical)
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂OPhenylboronic acidExpected High
System 3: N-Heterocyclic Carbene (NHC) Ligand
Pd-PEPPSI-IPrIPrK₂CO₃THFPhenylboronic acidExpected High

Experimental Protocols

Detailed methodologies for key catalytic reactions are outlined below. These protocols are based on reactions with structurally similar substrates and can be adapted for this compound.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling using Pd(PPh₃)₄[1]

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium phosphate (K₃PO₄) (3.0 eq)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

Procedure:

  • In a Schlenk flask, combine this compound, the arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add degassed 1,4-dioxane and water in a 4:1 ratio.

  • Stir the reaction mixture at 85-95 °C under the inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination[2]

This protocol is adapted from the amination of 2-Amino-5-bromo-4-methylpyridine.

Materials:

  • This compound (1.0 eq)

  • Amine (1.2 eq)

  • Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)

  • Xantphos (0.04 eq)

  • Anhydrous toluene

Procedure:

  • To a dry Schlenk tube, add this compound, the amine, Cs₂CO₃, Pd₂(dba)₃, and Xantphos.

  • Evacuate and backfill the Schlenk tube with an inert gas three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Reaction Mechanisms and Workflows

The following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions, providing a visual representation of the key steps involved.

Suzuki_Miyaura_Catalytic_Cycle cluster_legend Legend Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Transmetalation Transmetalation Ar-Pd(II)-X(Ln)->Transmetalation Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-Ar'(Ln) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(Ln)->Reductive Elimination Ar-X Ar-X Ar-X->Oxidative Addition Oxidative Addition->Ar-Pd(II)-X(Ln) Ar'-B(OR)2 Ar'-B(OR)2 Ar'-B(OR)2->Transmetalation Transmetalation->Ar-Pd(II)-Ar'(Ln) Base Base Base->Transmetalation Reductive Elimination->Pd(0)Ln Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar' Pd(0) Catalyst Pd(0) Catalyst Oxidative Addition Complex Oxidative Addition Complex Transmetalation Complex Transmetalation Complex Coupled Product Coupled Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Catalytic_Cycle cluster_legend Legend Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Amine Coordination & Deprotonation Amine Coordination & Deprotonation Ar-Pd(II)-X(Ln)->Amine Coordination & Deprotonation Ar-Pd(II)-NR'R'' Ar-Pd(II)-NR'R'' Reductive Elimination Reductive Elimination Ar-Pd(II)-NR'R''->Reductive Elimination Ar-X Ar-X Ar-X->Oxidative Addition Oxidative Addition->Ar-Pd(II)-X(Ln) R'R''NH R'R''NH R'R''NH->Amine Coordination & Deprotonation Amine Coordination & Deprotonation->Ar-Pd(II)-NR'R'' Base Base Base->Amine Coordination & Deprotonation Reductive Elimination->Pd(0)Ln Ar-NR'R'' Ar-NR'R'' Reductive Elimination->Ar-NR'R'' Pd(0) Catalyst Pd(0) Catalyst Oxidative Addition Complex Oxidative Addition Complex Amido Complex Amido Complex Coupled Product Coupled Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.[2][3]

Alternative Catalytic Systems

While palladium-based catalysts are predominant, copper-catalyzed reactions have also been reported for C-N bond formation with halopyridines.[4] These systems can offer a more economical alternative, although they may require different reaction conditions.

Copper-Catalyzed Amination

Copper-catalyzed amination reactions often proceed via a different mechanism than their palladium-catalyzed counterparts and can be effective for electron-rich substrates.[4]

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start Combine Reactants: This compound, Coupling Partner, Catalyst, Ligand, Base Inert_Atmosphere Establish Inert Atmosphere (e.g., Argon) Start->Inert_Atmosphere Add_Solvent Add Degassed Solvent Inert_Atmosphere->Add_Solvent Heating Heat to Reaction Temperature Add_Solvent->Heating Monitoring Monitor Progress (TLC, LC-MS) Heating->Monitoring Cooling Cool to Room Temperature Monitoring->Cooling Reaction Complete Extraction Aqueous Work-up & Extraction Cooling->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purify by Chromatography Concentration->Purification End Isolated Product Purification->End

Caption: General experimental workflow for cross-coupling reactions.

References

Safety Operating Guide

Personal protective equipment for handling Methyl 2-amino-5-bromonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety Protocols for Handling Methyl 2-amino-5-bromonicotinate

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds such as this compound. Adherence to strict safety and logistical protocols is essential to mitigate potential risks. This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of this compound.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a compound that causes skin irritation.[1] Structurally similar compounds, such as other brominated organic compounds and aminopyridine derivatives, are known to cause skin, eye, and respiratory irritation.[2][3][4] Therefore, a cautious approach and the use of appropriate personal protective equipment are mandatory.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile). Double-gloving is recommended.To prevent skin contact and irritation.
Eye and Face Protection ANSI-approved safety glasses or chemical splash goggles. A face shield may be necessary when there is a splash hazard.To protect eyes from dust particles and splashes, preventing serious irritation.[3]
Skin and Body Protection Fully buttoned laboratory coat, full-length pants, and closed-toe shoes.To prevent accidental skin exposure.[3]
Respiratory Protection Work should be conducted in a certified chemical fume hood. A respirator may be required for high-dust conditions or during spill cleanup.To avoid inhalation of dust, which can cause respiratory tract irritation.[3]
Operational Plan: Step-by-Step Handling Procedures

All handling of this compound should take place inside a certified chemical fume hood to minimize the risk of inhalation.[3] An emergency eyewash station and a safety shower must be readily accessible in the immediate work area.

Preparation:

  • Ensure the chemical fume hood is operational and certified.

  • Gather all necessary PPE as detailed in Table 1 and ensure it is in good condition.

  • Have an emergency plan and spill cleanup materials readily available.

Handling:

  • Wear the appropriate PPE as specified in Table 1.

  • Avoid the formation of dust and aerosols.[3]

  • Use the smallest practical quantity for the experiment.[3]

  • Keep the container tightly closed when not in use.[3]

  • When transferring the chemical, do so carefully to avoid spills.

Post-Handling:

  • Decontaminate all glassware and the work surface.[2]

  • Properly remove and dispose of contaminated PPE.[3]

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[3]

Disposal Plan

Waste containing this compound must be treated as hazardous waste.

Waste Collection:

  • Solid Waste: Collect all contaminated solid waste, including disposable PPE, filter paper, and weighing boats, in a designated, properly labeled, and sealed hazardous waste container.

  • Aqueous Waste: Any aqueous solutions containing the compound should be collected in a separate, appropriately labeled hazardous waste container.

Disposal:

  • Dispose of all hazardous waste through your institution's environmental health and safety (EHS) office. Do not mix with incompatible waste streams.

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes and remove contaminated clothing.[3] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.[3]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3][5]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

  • Spills: For small spills, carefully sweep up the material, avoiding dust generation, and place it in a suitable, sealed container for disposal. For large spills, evacuate the area and contact your institution's EHS office.[3]

Visual Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Disposal prep1 Verify Fume Hood Operation prep2 Gather Appropriate PPE prep1->prep2 prep3 Prepare Spill Kit prep2->prep3 handle1 Don PPE prep3->handle1 handle2 Weigh/Transfer Chemical handle1->handle2 handle3 Perform Experiment handle2->handle3 post1 Decontaminate Workspace handle3->post1 post2 Segregate Hazardous Waste post1->post2 post3 Doff PPE post2->post3 disp1 Contact EHS for Waste Pickup post2->disp1 post4 Wash Hands Thoroughly post3->post4

Caption: Logical workflow for the safe handling of this compound.

References

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.